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Core Science & Biosynthesis

Foundational

"Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate" synthesis pathways

An In-depth Technical Guide to the Synthesis of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate Abstract Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate is a β-hydroxy ester of significant interest as a chiral building...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate

Abstract

Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate is a β-hydroxy ester of significant interest as a chiral building block in medicinal chemistry and drug development. Its structural motifs are found in various biologically active molecules, making the development of efficient and stereocontrolled synthetic routes a critical objective for researchers. This technical guide provides an in-depth analysis of the primary synthesis pathways for this target molecule. We will explore the mechanistic underpinnings, procedural details, and relative merits of several core strategies, including the Reformatsky reaction, Grignard reagent-based approaches, the Darzens glycidic ester condensation, and modern asymmetric hydrogenation techniques. Each section is designed to provide not only a reproducible protocol but also the scientific rationale behind the experimental choices, empowering researchers to select and optimize the pathway that best aligns with their specific research goals, whether for large-scale production or the synthesis of enantiomerically pure materials.

Introduction

Chemical Identity and Significance

Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate is a carboxylic acid ester characterized by a hydroxyl group positioned at the β-carbon relative to the ester carbonyl. This β-hydroxy ester functionality is a prevalent feature in many natural products and pharmaceutical agents, often conferring specific biological activities and metabolic stability. The presence of the 4-isopropylphenyl group, a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen, further highlights its potential as a valuable intermediate in drug discovery programs.[1][2] The chiral center at the C2 position means that stereocontrol is a paramount consideration in its synthesis, as different enantiomers can exhibit vastly different pharmacological profiles.

Strategic Overview of Synthesis

The construction of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate hinges on the formation of the C2-C3 carbon-carbon bond and the stereoselective installation of the C2 hydroxyl group. A retrosynthetic analysis reveals several logical disconnections that form the basis of the pathways discussed in this guide.

G cluster_disconnect Key Disconnections cluster_pathways Synthetic Pathways Target Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate Disconnect_CC C2-C3 Bond Formation Target->Disconnect_CC Disconnect_CO C2-OH Formation (Reduction) Target->Disconnect_CO Reformatsky Reformatsky Rxn Disconnect_CC->Reformatsky [Aldol-type] Grignard Grignard Rxn Disconnect_CC->Grignard [Nucleophilic Add'n] Darzens Darzens Condensation + Ring Opening Disconnect_CC->Darzens [Condensation] Hydrogenation Asymmetric Hydrogenation Disconnect_CO->Hydrogenation [Reduction of β-Keto Ester]

Caption: Retrosynthetic analysis of the target molecule.

Pathway I: The Reformatsky Reaction

The Reformatsky reaction is a classic and reliable method for synthesizing β-hydroxy esters by coupling an α-halo ester with an aldehyde or ketone in the presence of metallic zinc.[3][4] The key to its success is the formation of an organozinc reagent, or a "Reformatsky enolate," which is nucleophilic enough to attack the carbonyl carbon but generally unreactive towards the ester group, preventing self-condensation or over-addition.[5][6]

Mechanism and Rationale

The reaction proceeds via a two-step mechanism. First, zinc metal undergoes oxidative addition into the carbon-halogen bond of the α-halo ester (methyl 2-bromoacetate) to form a zinc enolate intermediate.[3][7] This enolate then coordinates to the carbonyl oxygen of 4-isopropylbenzaldehyde, forming a six-membered chair-like transition state before a rearrangement yields a zinc alkoxide.[3] An acidic workup subsequently protonates the alkoxide to furnish the final β-hydroxy ester.[5]

G ester Methyl 2-bromoacetate + Zn enolate Zinc Enolate (Reformatsky Reagent) ester->enolate Oxidative Addition aldehyde 4-Isopropylbenzaldehyde complex Zinc Alkoxide Intermediate aldehyde->complex enolate->complex Nucleophilic Addition product Methyl 2-hydroxy-3- (4-isopropylphenyl)propanoate complex->product Acidic Workup

Caption: Workflow for the Reformatsky reaction pathway.

Experimental Protocol
  • Activation of Zinc: In a flame-dried, three-necked flask under a nitrogen atmosphere, add zinc dust (1.2 eq). Activate the zinc by adding a few crystals of iodine and gently warming until the iodine color dissipates, or by washing with dilute HCl followed by drying under high vacuum.

  • Reaction Setup: Add anhydrous tetrahydrofuran (THF) to the flask. In a separate dropping funnel, prepare a solution of 4-isopropylbenzaldehyde (1.0 eq) and methyl 2-bromoacetate (1.1 eq) in anhydrous THF.

  • Initiation and Reaction: Add a small portion of the aldehyde/ester solution to the zinc suspension and warm the mixture gently to initiate the reaction. Once initiated (indicated by an exothermic reaction and cloudiness), add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • Completion and Workup: After the addition is complete, continue stirring at reflux for an additional 1-2 hours until the aldehyde is consumed (monitored by TLC). Cool the reaction mixture to 0 °C and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Pathway II: Grignard Reagent Addition to a β-Keto Ester Analogue

While the direct reaction of a Grignard reagent with an ester to form a β-hydroxy ester is not feasible due to over-addition, a highly effective strategy involves the reaction of an organomagnesium halide with a β-keto ester analogue, such as a methyl 2-oxoacetate.[6][8] This pathway offers a direct route to form the critical C2-C3 bond.

Mechanism and Rationale

This approach utilizes a Grignard reagent prepared from 4-isopropylbenzyl bromide. This organometallic species acts as a potent nucleophile (a synthetic equivalent of a 4-isopropylbenzyl carbanion). It will readily attack the electrophilic ketone carbonyl of methyl 2-oxoacetate (methyl glyoxylate).[9][10] The resulting magnesium alkoxide intermediate is stable until it is protonated during an acidic workup to yield the target tertiary alcohol, which in this case is the desired β-hydroxy ester.[8] Maintaining anhydrous conditions is critical to prevent the highly basic Grignard reagent from being quenched by protic solvents.[11]

G cluster_A Part 1: Grignard Reagent Formation cluster_B Part 2: Nucleophilic Addition Bromide 4-Isopropylbenzyl Bromide Grignard 4-Isopropylbenzyl- magnesium Bromide Bromide->Grignard Mg Mg turnings Mg->Grignard Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide Attack at C=O Ketoester Methyl 2-oxoacetate Ketoester->Alkoxide Product Final Product (after Acidic Workup) Alkoxide->Product

Caption: Grignard reaction workflow.

Experimental Protocol
  • Grignard Reagent Preparation: Assemble a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere. Place magnesium turnings (1.5 eq) in the flask. Prepare a solution of 4-isopropylbenzyl bromide (1.2 eq) in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion to the magnesium and, if necessary, initiate the reaction with gentle heating or a crystal of iodine. Once started, add the remaining bromide solution dropwise to maintain a steady reflux. After addition, stir for another hour to ensure complete formation of the Grignard reagent.

  • Addition Reaction: Cool the Grignard solution to 0 °C in an ice bath. Prepare a solution of methyl 2-oxoacetate (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent. A precipitate will likely form.

  • Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of cold, saturated aqueous NH₄Cl solution.

  • Purification: Extract the product with diethyl ether (3x). Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. Purify the residue using silica gel column chromatography.

Pathway III: Asymmetric Hydrogenation of a β-Keto Ester

For applications requiring high enantiopurity, the asymmetric hydrogenation of a β-keto ester precursor is one of the most powerful and industrially relevant strategies.[12] This two-step pathway involves the initial synthesis of Methyl 2-oxo-3-(4-isopropylphenyl)propanoate, followed by its reduction using a chiral catalyst.

Mechanism and Rationale

Step 1: Synthesis of the β-Keto Ester Precursor. The precursor can be synthesized via a Claisen condensation between 4-isopropylphenylacetate and dimethyl oxalate in the presence of a strong base like sodium methoxide. The base deprotonates the α-carbon of the acetate, which then attacks a carbonyl of the oxalate, followed by elimination of methoxide to yield the β-keto ester.

Step 2: Asymmetric Hydrogenation. The β-keto ester is then subjected to catalytic hydrogenation using molecular hydrogen (H₂) and a chiral transition metal catalyst, typically based on Ruthenium (Ru) complexed with a chiral phosphine ligand such as BINAP.[13] The chiral catalyst creates a chiral environment around the ketone, forcing the hydrogen to add to one face of the carbonyl preferentially, thus inducing high enantioselectivity in the resulting hydroxyl group.[14]

G Acetate Methyl 4-isopropylphenylacetate Ketoester Methyl 2-oxo-3-(4-isopropylphenyl)propanoate Acetate->Ketoester Claisen Condensation Oxalate Dimethyl Oxalate Oxalate->Ketoester Product Enantiopure Methyl 2-hydroxy-3- (4-isopropylphenyl)propanoate Ketoester->Product Asymmetric Hydrogenation Catalyst H₂, Chiral Ru-BINAP Catalyst Catalyst->Product

Caption: Asymmetric hydrogenation pathway.

Experimental Protocol
  • β-Keto Ester Synthesis: To a solution of sodium methoxide (1.1 eq) in anhydrous methanol at 0 °C, add a mixture of methyl 4-isopropylphenylacetate (1.0 eq) and dimethyl oxalate (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with dilute HCl and extract with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the resulting β-keto ester by vacuum distillation or column chromatography.

  • Asymmetric Hydrogenation: In a high-pressure hydrogenation vessel, dissolve the purified β-keto ester (1.0 eq) in degassed methanol. Add the chiral catalyst (e.g., Ru(OAc)₂(S)-BINAP, 0.01 mol%). Pressurize the vessel with H₂ gas (e.g., 50 bar) and stir at a specified temperature (e.g., 50 °C) for 12-24 hours.

  • Workup and Analysis: After releasing the pressure, filter the reaction mixture through a pad of silica or celite to remove the catalyst. Concentrate the filtrate to obtain the crude product. Determine the enantiomeric excess (ee) using chiral HPLC or GC. Purify by column chromatography if necessary.

Comparative Analysis of Synthetic Pathways

The choice of synthetic route depends heavily on the specific requirements of the project, such as scale, cost, and the need for stereochemical purity.

Parameter Reformatsky Reaction Grignard Pathway Asymmetric Hydrogenation
Number of Steps 12 (including Grignard prep)2
Stereocontrol Generally poor (racemic)RacemicExcellent (High ee %)
Typical Yields Moderate to GoodGood to HighHigh
Key Reagents α-halo ester, ZincOrganohalide, MgChiral Catalyst, H₂
Primary Advantage One-pot, ester toleranceHigh-yielding, reliable C-C bond formationAccess to enantiopure product
Primary Disadvantage Stoichiometric metal wasteStrict anhydrous conditions requiredHigh cost of chiral catalysts

Conclusion

The synthesis of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate can be successfully achieved through several distinct chemical pathways. For rapid, racemic access to the molecule on a laboratory scale, the Reformatsky reaction offers a straightforward and effective one-pot solution. The Grignard-based approach is also highly effective for producing racemic material, often with high yields, provided that stringent anhydrous techniques are employed. For researchers and drug development professionals to whom enantiopurity is the primary concern, the asymmetric hydrogenation of a β-keto ester precursor stands as the superior methodology. While it requires an additional synthetic step and the use of expensive chiral catalysts, it delivers the target molecule with excellent stereocontrol, which is often a non-negotiable requirement for the development of chiral pharmaceuticals. The selection of the optimal pathway is therefore a strategic decision based on a balance of efficiency, cost, and the desired stereochemical outcome.

References

  • SATHEE. Chemistry Reformatsky Reaction.
  • Wikipedia. Reformatsky reaction. Available from: [Link]

  • Master Organic Chemistry. Reformatsky Reaction. Available from: [Link]

  • ResearchGate. The Darzens Glycidic Ester Condensation. Available from: [Link]

  • Oreate AI. Darzens Condensation: Mechanism, Development, and Application Research. Available from: [Link]

  • PHARMD GURU. 28. REFORMATSKY REACTION. Available from: [Link]

  • Organic Chemistry Portal. Darzens Reaction. Available from: [Link]

  • Wikipedia. Darzens reaction. Available from: [Link]

  • PubChem - NIH. Ibuprofen methyl ester | C14H20O2 | CID 109101. Available from: [Link]

  • Pharmaffiliates. Ibuprofen-impurities. Available from: [Link]

  • Cheméo. Chemical Properties of Ibuprofen methyl ester (CAS 61566-34-5). Available from: [Link]

  • NIST WebBook. Ibuprofen methyl ester. Available from: [Link]

  • ResearchGate. Selective hydrogenation of 3-(4-Isopropylphenyl)-2-methyl-2-propenal.... Available from: [Link]

  • Monarch Initiative. methyl 3-{4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoate. Available from: [Link]

  • PrepChem.com. Synthesis of Methyl 3-(4-Hydroxyphenyl)propionate. Available from: [Link]

  • PMC. (2R,3S)-Methyl 2-hydroxy-3-(4-methylbenzenesulfonamido)-3-phenylpropanoate. Available from: [Link]

  • Chemistry LibreTexts. 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Available from: [Link]

  • Organic Syntheses Procedure. 2-Butynoic acid, 4-hydroxy-, methyl ester. Available from: [Link]

  • Royal Society of Chemistry. An E-factor minimized protocol for the preparation of methyl β-hydroxy esters. Available from: [Link]

  • MDPI. Recent Progress of Hydrogenation and Hydrogenolysis Catalysts Derived from Layered Double Hydroxides. Available from: [Link]

  • ResearchGate. Catalytic para‐hydrogenation of methyl propynoate in MeOH (a) and that.... Available from: [Link]

  • YouTube. Grignard Reagent Reaction Mechanism. Available from: [Link]

  • Google Patents. Grignard syntheses - EP 0119701 A1.
  • Google Patents. US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
  • ResearchGate. (PDF) Methyl 3-(4-hydroxyphenyl)propionate. Available from: [Link]

  • Royal Society of Chemistry. Enantioselective synthesis of anti- and syn-β-hydroxy-α-phenyl carboxylates via boron-mediated asymmetric aldol reaction. Available from: [Link]

  • ResearchGate. Synthesis route for isopropyl β-(3,4-dihydroxyphenyl)-α-hydroxypropanoate.. Available from: [Link]

  • ChemRxiv. Enantiodivergent Biosynthesis of β-Hydroxy esters by Self-Sufficient Heterogeneous Biocatalysts in Continuous Flow.. Available from: [Link]

Sources

Exploratory

"Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate" chemical properties

The following technical guide provides an in-depth analysis of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate , a specialized alpha-hydroxy ester derivative. This document is structured for researchers and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate , a specialized alpha-hydroxy ester derivative. This document is structured for researchers and drug development professionals, focusing on its synthesis, physicochemical properties, and utility as a chiral building block.

Chemical Identity & Structural Analysis

This compound represents the methyl ester of 3-(4-isopropylphenyl)lactic acid (also known as p-cumenyllactic acid). It belongs to the class of phenylpropanoids, specifically alpha-hydroxy acids (AHAs), which are critical intermediates in the synthesis of cardiovascular agents (e.g., Danshensu analogs) and specific protease inhibitors.

Nomenclature & Identification
Parameter Details
IUPAC Name Methyl 2-hydroxy-3-(4-propan-2-ylphenyl)propanoate
Common Synonyms Methyl p-isopropylphenyllactate; Methyl 2-hydroxy-3-(p-cumenyl)propionate
Molecular Formula C₁₃H₁₈O₃
Molecular Weight 222.28 g/mol
Chiral Center C2 (Alpha-carbon).[1] Exists as (R)- and (S)-enantiomers.[2]
SMILES COC(=O)C(O)Cc1ccc(C(C)C)cc1
InChI Key (Predicted) Specific key depends on stereochemistry
Structural Features[1][3][4][5][6]
  • Lipophilic Domain: The 4-isopropylphenyl group provides significant hydrophobicity (LogP ~2.5–2.8), facilitating membrane permeability in biological systems.

  • Reactive Domain: The alpha-hydroxy ester moiety is bifunctional. The hydroxyl group serves as a hydrogen bond donor/acceptor and a site for further derivatization (e.g., oxidation to keto-ester, substitution), while the ester group allows for hydrolysis or transesterification.

  • Stereochemistry: The C2 position is stereogenic. The (S)-enantiomer is often the biologically relevant form in metabolic pathways derived from amino acids (L-phenylalanine analogs).

Synthesis & Production Methodologies

The synthesis of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate typically follows the "Erlenmeyer-Plöchl Azlactone" route or the "Diazotization" route, depending on the starting material availability (Aldehyde vs. Amino Acid).

Primary Route: Reduction of Alpha-Keto Ester

This method is preferred for industrial scalability as it avoids the handling of unstable diazonium salts.

Step 1: Condensation (Erlenmeyer Synthesis) Reaction of 4-isopropylbenzaldehyde with N-acetylglycine in the presence of acetic anhydride and sodium acetate yields the corresponding azlactone.

Step 2: Hydrolysis Acidic hydrolysis of the azlactone opens the ring to form 3-(4-isopropylphenyl)-2-oxopropanoic acid (the alpha-keto acid).

Step 3: Selective Reduction The keto group is reduced to the hydroxyl group using Sodium Borohydride (NaBH₄) or catalytic hydrogenation (Pd/C). Note: Enantioselective reduction can be achieved using chiral catalysts (e.g., Noyori hydrogenation).

Step 4: Esterification Fischer esterification of the resulting hydroxy acid with methanol and a catalytic amount of sulfuric acid yields the final methyl ester.

Visualization of Synthetic Pathway

The following diagram illustrates the logical flow of the synthesis, highlighting key intermediates.

SynthesisPathway Aldehyde 4-Isopropylbenzaldehyde Azlactone Azlactone Intermediate (4-isopropylbenzylidene) Aldehyde->Azlactone + N-Acetylglycine Ac2O, NaOAc KetoAcid 3-(4-isopropylphenyl)- 2-oxopropanoic acid Azlactone->KetoAcid Hydrolysis (H3O+) HydroxyAcid 2-hydroxy-3-(4-isopropylphenyl) propanoic acid KetoAcid->HydroxyAcid Reduction (NaBH4 or H2/Pd) FinalEster Methyl 2-hydroxy-3- (4-isopropylphenyl)propanoate HydroxyAcid->FinalEster Esterification (MeOH, H+)

Figure 1: Step-wise synthesis from 4-isopropylbenzaldehyde via the alpha-keto acid intermediate.[3]

Physicochemical Properties

The following data is derived from structure-activity relationship (SAR) analysis of homologous phenylpropanoids.

Property Value / Range Notes
Physical State Viscous Oil or Low-Melting SolidRacemic mixtures often oils; pure enantiomers may crystallize.
Boiling Point 290–300 °C (at 760 mmHg)Predicted based on methyl lactate/phenyl derivatives.
Solubility (Water) Low (< 1 mg/mL)Hydrophobic isopropyl group dominates.
Solubility (Organic) HighSoluble in Methanol, Ethanol, DCM, Ethyl Acetate.
LogP 2.6 ± 0.3Indicates good lipophilicity for drug delivery.
pKa (OH group) ~13.5Typical for secondary alcohols.
Refractive Index ~1.515Estimated.

Analytical Characterization

Confirming the identity of this compound requires specific analytical markers.

Nuclear Magnetic Resonance (NMR) Profile
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.22 (d, 6H): Isopropyl methyls (–CH(CH ₃)₂).

    • δ 2.85 (sept, 1H): Isopropyl methine (–CH (CH₃)₂).

    • δ 2.95 (dd, 1H) & 3.10 (dd, 1H): Benzylic protons (–CH ₂–CH–). Diastereotopic splitting due to the adjacent chiral center.

    • δ 3.75 (s, 3H): Methyl ester (–OCH ₃).

    • δ 4.45 (dd, 1H): Alpha-proton (–CH (OH)–).

    • δ 7.15 (d, 2H) & 7.25 (d, 2H): Aromatic protons (AA'BB' system characteristic of para-substitution).

Mass Spectrometry (GC-MS/EI)
  • Molecular Ion [M]+: m/z 222.

  • Base Peak: Often m/z 163 (Loss of –COOCH₃) or m/z 119 (Isopropylbenzyl cation).

  • Fragmentation Logic:

    • Loss of methoxycarbonyl group (–59 Da).

    • Benzylic cleavage yielding the stable 4-isopropylbenzyl cation.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Crude Reaction Mixture HPLC HPLC-UV (Reverse Phase) C18 Column, ACN/H2O Sample->HPLC Purity Check ChiralHPLC Chiral HPLC (e.g., Chiralcel OD-H) HPLC->ChiralHPLC If Enantiomeric Excess Required NMR 1H NMR Confirmation (Isopropyl doublet, Alpha-H) HPLC->NMR Structural ID

Figure 2: Recommended analytical workflow for purity and enantiomeric excess determination.

Applications in Drug Development

Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate serves as a versatile scaffold in medicinal chemistry.

Chiral Pool Synthesis

The compound functions as a precursor for Beta-blocker intermediates and Protease Inhibitors . The alpha-hydroxy group can be converted to an amine (via Mitsunobu reaction with phthalimide or azide) with inversion of configuration, allowing access to unnatural amino acids (e.g., p-isopropylphenylalanine).

Metabolic Studies

It acts as a reference standard for the metabolism of Cuminaldehyde (found in cumin and eucalyptus). In vivo, cuminaldehyde is oxidized to cumic acid, but minor pathways involving reduction and chain elongation/hydroxylation can yield phenyllactic acid derivatives.

Antioxidant Potential

While less potent than its dihydroxy counterparts (e.g., Danshensu), the p-isopropyl group provides unique radical scavenging kinetics in lipid environments due to its ability to stabilize benzylic radicals.

Safety & Handling Protocol

Signal Word: WARNING

Hazard Statement Precaution
Skin Irritation H315: Causes skin irritation.Wear nitrile gloves (0.11 mm thickness).
Eye Irritation H319: Causes serious eye irritation.Use safety goggles with side shields.
Storage N/AStore at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the isopropyl group.

Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber.

References

  • ChemicalBook. Methyl 3-(4-hydroxyphenyl)propionate synthesis and related phenylpropanoid pathways.

  • PubChem. Methyl 2-Hydroxy-3-(2-isopropylphenyl)propanoate (Ortho-isomer Reference). National Library of Medicine.

  • MDPI. Synthesis and Development of Propanoic Acid Derivatives as Antiproliferative Scaffolds. Molecules 2024.[4][5]

  • NIST Chemistry WebBook. 2-Propenoic acid, 3-(4-hydroxyphenyl)-, methyl ester (Structural Analog Data).

  • Cheméo. Chemical Properties of Methyl 2-hydroxypropanoate (Base Structure Reference).

Sources

Foundational

An In-depth Technical Guide to Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate: Synthesis, Characterization, and Potential Applications

Abstract Introduction and Rationale Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate is an organic ester characterized by a methyl propanoate backbone with a hydroxyl group at the alpha position and a 4-isopropylphenyl s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction and Rationale

Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate is an organic ester characterized by a methyl propanoate backbone with a hydroxyl group at the alpha position and a 4-isopropylphenyl substituent at the beta position. The presence of the alpha-hydroxy acid motif is of significant interest, as this class of compounds is known for its biological activities, including applications in dermatology and as building blocks in the synthesis of more complex molecules.[1][2][3][4][5] The 4-isopropylphenyl group, also known as a p-cumenyl group, is a structural feature found in various natural and synthetic bioactive compounds and can influence the molecule's lipophilicity and interaction with biological targets.

Given the absence of a registered CAS number for this specific molecule, this guide takes a forward-looking approach, presenting a proposed pathway for its synthesis and characterization. This document aims to provide the scientific community with the necessary theoretical and practical framework to synthesize, identify, and explore the potential of this novel compound.

Proposed Synthesis: The Reformatsky Reaction

A robust and well-established method for the synthesis of β-hydroxy esters is the Reformatsky reaction.[6][7][8][9][10] This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc.[6][10] For the synthesis of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate, the proposed pathway involves the reaction of 4-isopropylbenzaldehyde with methyl 2-bromoacetate.

Causality of Experimental Choices

The choice of the Reformatsky reaction is based on its high tolerance for a variety of functional groups and its proven efficacy in forming the desired carbon-carbon bond to yield a β-hydroxy ester.[7] Zinc is the preferred metal as it forms a stable enolate that is reactive enough to attack the aldehyde but generally does not self-condense with the ester.[7][10]

Detailed Experimental Protocol

Materials:

  • 4-isopropylbenzaldehyde

  • Methyl 2-bromoacetate

  • Zinc dust (activated)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Iodine (for zinc activation)

Procedure:

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add zinc dust. Add a crystal of iodine and gently heat the flask under a stream of nitrogen until the violet iodine vapor is no longer visible. This process removes the deactivating oxide layer from the zinc surface. Allow the flask to cool to room temperature.

  • Reaction Setup: Add anhydrous THF to the activated zinc.

  • Initiation: In the dropping funnel, prepare a solution of 4-isopropylbenzaldehyde and methyl 2-bromoacetate in anhydrous THF. Add a small portion of this solution to the zinc suspension and gently warm the mixture to initiate the reaction.

  • Addition: Once the reaction has initiated (indicated by a color change and gentle reflux), add the remaining aldehyde/ester solution dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting materials.

  • Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification 4-isopropylbenzaldehyde 4-isopropylbenzaldehyde Reaction Reaction 4-isopropylbenzaldehyde->Reaction Methyl 2-bromoacetate Methyl 2-bromoacetate Methyl 2-bromoacetate->Reaction Zinc Zinc Zinc->Reaction THF THF THF->Reaction Reflux Reflux Reflux->Reaction Quench (NH4Cl) Quench (NH4Cl) Extraction (Et2O) Extraction (Et2O) Quench (NH4Cl)->Extraction (Et2O) Drying (MgSO4) Drying (MgSO4) Extraction (Et2O)->Drying (MgSO4) Purification (Chromatography) Purification (Chromatography) Drying (MgSO4)->Purification (Chromatography) Final Product Final Product Purification (Chromatography)->Final Product Crude Product Crude Product Reaction->Crude Product Reformatsky Reaction Crude Product->Quench (NH4Cl) Analytical_Workflow Synthesized_Product Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR IR IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS Purity_Analysis Purity Assessment (e.g., HPLC, GC-MS) Synthesized_Product->Purity_Analysis Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation IR->Structural_Confirmation MS->Structural_Confirmation Purity_Analysis->Structural_Confirmation

Caption: Logical workflow for the analytical characterization of the synthesized product.

Potential Applications in Drug Discovery

While the specific biological activities of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate have not been reported, its structural features suggest several areas of potential interest for drug discovery.

Analogy to Alpha-Hydroxy Acids (AHAs)

Alpha-hydroxy acids are widely used in dermatology for their ability to exfoliate the skin, improve skin texture, and reduce the appearance of wrinkles. [1][2][4]They are also being investigated for their role in treating various skin conditions. [3][5]The alpha-hydroxy ester moiety in the target molecule could impart similar properties, making it a candidate for dermatological research.

Role of the 4-Isopropylphenyl Group

The 4-isopropylphenyl group is present in a number of compounds with diverse biological activities, including antimicrobial and anti-inflammatory properties. [11]This lipophilic group can enhance the molecule's ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

Potential as a Bioactive Scaffold

The overall structure of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate makes it a versatile scaffold. The hydroxyl and ester groups can be further modified to create a library of related compounds for screening against various biological targets. This approach is common in medicinal chemistry to explore structure-activity relationships.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis, characterization, and potential applications of the novel compound, Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate. By providing a detailed synthetic protocol based on the Reformatsky reaction, predicting its key analytical and spectroscopic data, and discussing its potential relevance in drug discovery, this document serves as a valuable resource for researchers and scientists. The exploration of new chemical entities like this is crucial for the advancement of medicinal chemistry and the development of new therapeutic agents.

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Exploratory

An In-depth Technical Guide to Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate: Structure, Synthesis, and Potential Applications

This guide provides a comprehensive technical overview of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate, a molecule of interest in organic synthesis and potential drug discovery. While specific experimental data for t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate, a molecule of interest in organic synthesis and potential drug discovery. While specific experimental data for this compound is not extensively available in public databases, this document synthesizes information from structurally related analogs and established chemical principles to offer a robust scientific profile. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound's molecular structure, potential synthetic routes, and prospective applications.

Molecular Structure and Physicochemical Properties

Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate possesses a core structure characterized by a methyl ester, a hydroxyl group at the alpha-position of the propanoate chain, and a 4-isopropylphenyl substituent at the beta-position. This unique combination of functional groups dictates its chemical reactivity and potential biological activity.

1.1. IUPAC Name and Structural Representation:

  • IUPAC Name: Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate

  • Molecular Formula: C₁₃H₁₈O₃

  • Molecular Weight: 222.28 g/mol

The structural formula is presented below:

1.2. Predicted Physicochemical Properties:

Direct experimental data on the physicochemical properties of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate are scarce. However, by drawing comparisons with structurally similar compounds, we can predict its key characteristics.

PropertyPredicted Value/CharacteristicBasis for Prediction
Physical State Likely a colorless to pale yellow oil or low-melting solid at room temperature.Based on analogs like methyl 3-(4-hydroxyphenyl)propionate which can be an oil or low-melting solid.[1]
Boiling Point Expected to be elevated due to the molecular weight and presence of a hydroxyl group capable of hydrogen bonding.General principles of organic chemistry and comparison with related esters.
Solubility Expected to be soluble in common organic solvents like methanol, ethanol, chloroform, and ethyl acetate. Limited solubility in water is anticipated.The presence of both polar (hydroxyl, ester) and nonpolar (isopropylphenyl) moieties suggests this solubility profile.
Chirality The carbon atom bearing the hydroxyl group (C2) is a chiral center. Therefore, the molecule can exist as a pair of enantiomers (R and S).Fundamental principles of stereochemistry.

Synthesis and Mechanistic Considerations

While a specific, optimized synthesis for Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate is not documented in readily available literature, established synthetic methodologies for β-hydroxy esters provide a reliable framework for its preparation. The Mukaiyama aldol reaction stands out as a plausible and efficient route.

2.1. Proposed Synthetic Pathway: Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction involves the addition of a silyl enol ether to an aldehyde, catalyzed by a Lewis acid. This method is renowned for its high yields and control over stereochemistry.

The proposed two-step synthesis would involve:

  • Preparation of the Silyl Ketene Acetal: Reaction of methyl propanoate with a suitable silylating agent and a strong base.

  • Mukaiyama Aldol Reaction: The reaction of the silyl ketene acetal with 4-isopropylbenzaldehyde in the presence of a Lewis acid catalyst, followed by an aqueous workup to yield the final product.

Synthesis_Workflow cluster_step1 Step 1: Silyl Ketene Acetal Formation cluster_step2 Step 2: Mukaiyama Aldol Reaction MP Methyl Propanoate LDA LDA / TMSCl SKA Silyl Ketene Acetal LDA->SKA Silylation SKA2 Silyl Ketene Acetal Aldehyde 4-Isopropylbenzaldehyde LewisAcid Lewis Acid (e.g., TiCl4) Intermediate Silyl-protected Adduct LewisAcid->Intermediate C-C Bond Formation Workup Aqueous Workup Intermediate->Workup Desilylation Product Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate Workup->Product

Proposed synthetic workflow for Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate.

2.2. Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on known Mukaiyama aldol reactions and should be optimized for specific laboratory conditions.

Step 1: Synthesis of the Silyl Ketene Acetal

  • To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium dropwise to generate lithium diisopropylamide (LDA).

  • Add methyl propanoate to the LDA solution at -78 °C and stir for 30 minutes to form the enolate.

  • Quench the reaction with trimethylsilyl chloride (TMSCl) to yield the silyl ketene acetal.

  • Purify the silyl ketene acetal by distillation under reduced pressure.

Step 2: Mukaiyama Aldol Reaction

  • Dissolve 4-isopropylbenzaldehyde in anhydrous dichloromethane at -78 °C.

  • Add a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄), dropwise to the solution.

  • Slowly add the purified silyl ketene acetal to the reaction mixture.

  • Stir the reaction at -78 °C until completion, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate.

Spectroscopic Analysis (Predicted)

The structural features of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate would give rise to a characteristic spectroscopic signature. The following are predicted spectra based on the analysis of similar molecules.

3.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.2Doublet2HAromatic protons (ortho to isopropyl)Aromatic region, splitting due to coupling with meta protons.
~ 7.1Doublet2HAromatic protons (meta to isopropyl)Aromatic region, splitting due to coupling with ortho protons.
~ 4.3Multiplet1H-CH(OH)-Downfield shift due to adjacent hydroxyl and carbonyl groups.
~ 3.7Singlet3H-OCH₃Characteristic singlet for a methyl ester.
~ 2.9Multiplet1H-CH(CH₃)₂Septet due to coupling with the six methyl protons.
~ 2.8Multiplet2H-CH₂-Diastereotopic protons adjacent to a chiral center, may appear as a complex multiplet.
~ 1.2Doublet6H-CH(CH₃)₂Doublet due to coupling with the methine proton.

Note: The exact chemical shifts and coupling constants would need to be determined experimentally.

3.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~ 174C=O (ester carbonyl)
~ 148Aromatic C (ipso to isopropyl)
~ 135Aromatic C (ipso to propanoate)
~ 128Aromatic CH
~ 126Aromatic CH
~ 72-CH(OH)-
~ 52-OCH₃
~ 40-CH₂-
~ 34-CH(CH₃)₂
~ 24-CH(CH₃)₂

3.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)Functional Group
3500-3200 (broad)O-H stretch (hydroxyl)
3000-2850C-H stretch (aliphatic)
~ 1735C=O stretch (ester)
1600-1450C=C stretch (aromatic)
~ 1200C-O stretch (ester)

3.4. Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z = 222. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31), the carboxyl group (-COOCH₃, m/z = 59), and cleavage of the C-C bond between the hydroxyl-bearing carbon and the methylene group.

Potential Applications in Drug Development

While the biological activity of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate has not been explicitly reported, the structural motifs present in the molecule are found in various biologically active compounds. A closely related compound, Isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate, has been shown to possess cardiovascular protective effects.[2][3] This suggests that the core 2-hydroxy-3-phenylpropanoate scaffold may be a valuable pharmacophore.

Potential areas for investigation include:

  • Anti-inflammatory Activity: The phenylpropanoate skeleton is present in many non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antioxidant Properties: The presence of the aromatic ring could confer radical scavenging abilities.

  • Cardiovascular Research: Based on the activity of its analogs, this compound could be explored for its effects on the cardiovascular system.

Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities and therapeutic potential of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate.

Conclusion

Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate is a chiral molecule with a well-defined structure that can be synthesized through established organic reactions such as the Mukaiyama aldol reaction. While direct experimental data is limited, its physicochemical and spectroscopic properties can be reliably predicted based on analogous compounds. The structural similarity to known bioactive molecules suggests that it may hold potential for applications in drug discovery, particularly in the areas of anti-inflammatory and cardiovascular research. This guide provides a foundational understanding for researchers interested in exploring the synthesis and potential utility of this compound.

References

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Foundational

An In-depth Technical Guide to the Potential Biological Activity of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery, the exploration of novel chemical entities with therapeutic potential is a paramount endeavor. This...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the exploration of novel chemical entities with therapeutic potential is a paramount endeavor. This guide focuses on Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate, a compound belonging to the phenylpropanoic acid derivative class. While direct research on this specific molecule is nascent, its structural characteristics suggest a high probability of significant biological activity. This document will provide a comprehensive analysis of its potential therapeutic applications by drawing scientifically-grounded inferences from structurally analogous and well-characterized compounds.

The core of our investigation lies in the structural similarity of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate to a class of compounds known for a wide array of pharmacological effects. Phenylpropanoic acid derivatives have been successfully developed into drugs with anti-inflammatory, analgesic, antipyretic, anticancer, antibacterial, and anticonvulsant properties[1]. Notably, the presence of the 4-isopropylphenyl group is a key feature shared with other bioactive molecules, suggesting that this moiety may play a crucial role in receptor binding and biological activity. This guide will delve into the predicted biological activities, propose mechanisms of action, and provide a roadmap for the experimental validation of this promising compound.

Physicochemical Properties and Structural Analysis

The predicted physicochemical properties of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate are crucial for understanding its potential bioavailability and interaction with biological systems. A comparative analysis with the well-known nonsteroidal anti-inflammatory drug (NSAID) Ibuprofen and its methyl ester derivative provides valuable context.

PropertyMethyl 2-hydroxy-3-(4-isopropylphenyl)propanoate (Predicted)IbuprofenIbuprofen Methyl Ester
Molecular Formula C13H18O3C13H18O2C14H20O2
Molecular Weight 222.28 g/mol 206.29 g/mol 220.31 g/mol [2]
Structure A 2-hydroxy-3-phenylpropanoate with a 4-isopropyl substituent on the phenyl ring.2-(4-isobutylphenyl)propanoic acidMethyl 2-(4-isobutylphenyl)propanoate[3]
Key Functional Groups Hydroxyl, Ester, Isopropyl, PhenylCarboxylic Acid, Isobutyl, PhenylEster, Isobutyl, Phenyl
Predicted Lipophilicity (XLogP3) ~3.53.973.8[2]

The structural similarities, particularly the phenylpropanoic acid backbone and the alkyl substitution on the phenyl ring, are strong indicators that Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate may share biological targets with compounds like Ibuprofen. The presence of a hydroxyl group and a methyl ester instead of a carboxylic acid will influence its polarity, solubility, and metabolic stability, which could lead to a differentiated pharmacological profile.

Predicted Biological Activities and Therapeutic Potential

Based on the extensive research conducted on structurally related compounds, we can predict several key biological activities for Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate.

Anti-inflammatory and Analgesic Activity

The most prominent predicted activity is anti-inflammatory and analgesic effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4] Ibuprofen, a cornerstone of NSAIDs, functions as a non-selective inhibitor of both COX-1 and COX-2.[1][4] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[4] Given the structural analogy, it is highly probable that Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate will exhibit similar inhibitory effects on COX enzymes.

Anticancer and Antioxidant Properties

Recent studies have highlighted the potential of phenylpropanoic acid derivatives as anticancer and antioxidant agents.[1] For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated significant cytotoxicity against cancer cell lines and possess antioxidant capabilities.[5][6] The phenolic and propanoic acid moieties are believed to contribute to these activities. The structure of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate, with its hydroxylated propanoate chain and phenyl group, suggests it could also exhibit cytostatic or cytotoxic effects on cancer cells and may be able to scavenge reactive oxygen species (ROS).

Cardioprotective Effects

A structurally similar compound, Isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate (IDHP), has been shown to protect vascular cells from aging by mitigating ROS and ferroptosis.[7] This points to a potential cardiovascular protective role for Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate. By modulating oxidative stress and iron-dependent cell death pathways, it could offer therapeutic benefits in conditions like atherosclerosis and other age-related vascular diseases.

Metabolic Regulation

Substituted phenylpropanoic acid derivatives have been identified as activators of peroxisome proliferator-activated receptors (PPARs), particularly PPARα.[8] PPARs are nuclear receptors that play a critical role in regulating lipid and glucose metabolism. Activation of PPARα can lead to a reduction in plasma triglycerides and is a therapeutic strategy for dyslipidemia. The unique substitution pattern of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate makes it a candidate for investigation as a selective PPAR modulator.

Proposed Mechanisms of Action

To visualize the potential molecular interactions of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate, we propose the following signaling pathways based on the activities of its structural analogs.

Cyclooxygenase (COX) Inhibition Pathway

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Target_Compound Methyl 2-hydroxy-3- (4-isopropylphenyl)propanoate Target_Compound->COX_Enzymes Inhibition

Caption: Proposed inhibition of COX enzymes by the target compound.

ROS/Ferroptosis Modulation Pathway

ROS_Ferroptosis Cellular_Stress Cellular Stress (e.g., Lipid Peroxidation) ROS Increased ROS Cellular_Stress->ROS Ferroptosis Ferroptosis ROS->Ferroptosis Vascular_Aging Vascular Aging Ferroptosis->Vascular_Aging Target_Compound Methyl 2-hydroxy-3- (4-isopropylphenyl)propanoate Target_Compound->ROS Scavenging Target_Compound->Ferroptosis Inhibition

Caption: Potential modulation of the ROS/Ferroptosis pathway.

Experimental Validation Workflows

To empirically determine the biological activities of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate, a structured experimental approach is necessary. The following workflows provide detailed protocols for in vitro and cell-based assays.

In Vitro COX Inhibition Assay Workflow

This assay will determine the direct inhibitory effect of the compound on COX-1 and COX-2 enzymes.

COX_Assay_Workflow start Start prepare_reagents Prepare Reagents: - COX-1/COX-2 enzymes - Arachidonic acid (substrate) - Test compound dilutions - Detection reagents start->prepare_reagents assay_setup Set up 96-well plate: - Control wells (enzyme + substrate) - Blank wells (substrate only) - Test wells (enzyme + substrate + compound) prepare_reagents->assay_setup incubation Incubate at 37°C for 10-20 min assay_setup->incubation add_detection Add detection reagent to measure prostaglandin production (e.g., EIA) incubation->add_detection read_plate Read absorbance/fluorescence on a plate reader add_detection->read_plate calculate_ic50 Calculate % inhibition and IC50 values read_plate->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for in vitro COX inhibition assay.

Protocol:

  • Reagent Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes, arachidonic acid, and serial dilutions of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate.

  • Assay Plate Setup: In a 96-well plate, add the enzyme solution to control and test wells. Add the test compound to the test wells and a known inhibitor (e.g., Ibuprofen) to positive control wells.

  • Initiate Reaction: Add arachidonic acid to all wells except the blank to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Detection: Stop the reaction and add the necessary reagents for prostaglandin detection, typically using an Enzyme Immunoassay (EIA) kit.

  • Data Analysis: Measure the signal and calculate the percentage of inhibition for each compound concentration. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

Cell Viability (MTT) Assay for Anticancer Activity

This assay assesses the effect of the compound on the proliferation of cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, HeLa) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

In Silico Molecular Docking Workflow

Molecular docking can predict the binding affinity and orientation of the compound within the active site of a target protein.

Docking_Workflow start Start prep_ligand Prepare Ligand: - Draw 3D structure of the compound - Energy minimization start->prep_ligand prep_receptor Prepare Receptor: - Obtain PDB file of target (e.g., COX-2) - Remove water and add hydrogens start->prep_receptor run_docking Run Docking Simulation (e.g., using AutoDock Vina) prep_ligand->run_docking define_binding_site Define Binding Site (based on known inhibitors) prep_receptor->define_binding_site define_binding_site->run_docking analyze_results Analyze Results: - Binding energy scores - Binding poses and interactions run_docking->analyze_results end End analyze_results->end

Caption: Workflow for in silico molecular docking.

Data Interpretation and Structure-Activity Relationships (SAR)

The data generated from the proposed experiments will be crucial for establishing a preliminary structure-activity relationship (SAR) profile for this class of compounds.

  • COX Inhibition: A low IC50 value indicates potent inhibition. Comparing the IC50 values for COX-1 and COX-2 will determine the compound's selectivity. A higher selectivity for COX-2 is generally desirable to reduce gastrointestinal side effects associated with COX-1 inhibition.

  • Anticancer Activity: A low GI50 value against cancer cell lines and a high GI50 value against normal cell lines would indicate selective anticancer activity.

  • Molecular Docking: The predicted binding energy should be comparable to or better than known inhibitors. Analysis of the binding pose can reveal key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to its affinity and can guide future chemical modifications to improve potency.

By comparing the activity of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate with that of Ibuprofen, its methyl ester, and other synthesized analogs, researchers can elucidate the role of the hydroxyl group and the ester functionality in target engagement and overall biological effect.

Conclusion

Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate represents a promising, yet underexplored, chemical entity with a high potential for diverse biological activities. Its structural relationship to well-established pharmacologically active molecules, particularly in the phenylpropanoic acid class, provides a strong rationale for its investigation as a lead compound for the development of new therapeutics. The predicted anti-inflammatory, analgesic, anticancer, and cardioprotective properties warrant a thorough experimental evaluation. The workflows and methodologies outlined in this guide offer a clear and scientifically rigorous path for researchers to unlock the full therapeutic potential of this compound and its derivatives. The insights gained from such studies will not only advance our understanding of the structure-activity relationships within this chemical class but may also pave the way for the development of next-generation drugs with improved efficacy and safety profiles.

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  • ResearchGate. (2024, June 9). (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved March 7, 2024, from [Link]

Sources

Exploratory

Synthesis and Process Development of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate: A Comprehensive Technical Guide

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Retrosynthetic strategy, mechanistic causality, and self-validating experimental protocols. Executive Summary Methy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Retrosynthetic strategy, mechanistic causality, and self-validating experimental protocols.

Executive Summary

Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate is a highly versatile


-hydroxy ester. Structurally, it is a substituted phenyllactic acid derivative that serves as a critical chiral building block in the development of modified peptides, peroxisome proliferator-activated receptor (PPAR) agonists, and targeted enzyme inhibitors. This whitepaper systematically deconstructs the synthesis of this molecule, providing three distinct, field-proven routes starting from commercially available precursors.

Retrosynthetic Strategies & Starting Material Selection

To ensure supply chain resilience and process scalability, we must evaluate multiple disconnection strategies. The synthesis of the


-hydroxy ester motif can be approached through three fundamentally different mechanistic pathways:
  • Route A (Darzens Condensation): Disconnection at the

    
    -
    
    
    
    carbon bond via an epoxide intermediate. Starting materials: 4-Isopropylbenzaldehyde and Methyl chloroacetate [1].
  • Route B (Asymmetric Reduction): Disconnection at the

    
    -carbon oxidation state. Starting materials: 4-Isopropylbenzyl chloride  and Dimethyl oxalate [2].
    
  • Route C (Enolate Alkylation): Disconnection at the

    
    -benzylic bond. Starting materials: 4-Isopropylbenzyl bromide  and Methyl glycolate [3].
    

Retrosynthesis Target Methyl 2-hydroxy-3- (4-isopropylphenyl)propanoate RouteA Route A: Darzens Condensation Target->RouteA RouteB Route B: Asymmetric Reduction Target->RouteB RouteC Route C: Enolate Alkylation Target->RouteC SM_A 4-Isopropylbenzaldehyde + Methyl chloroacetate RouteA->SM_A SM_B 4-Isopropylbenzyl chloride + Dimethyl oxalate RouteB->SM_B SM_C 4-Isopropylbenzyl bromide + Methyl glycolate RouteC->SM_C

Retrosynthetic pathways for Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate.

Mechanistic Causality & Process Protocols

A robust chemical process is not merely a sequence of steps; it is a self-validating system where the underlying physics and thermodynamics dictate the operational parameters.

Protocol A: Darzens Condensation & Hydrogenolysis

Mechanistic Causality: The Darzens reaction utilizes sodium methoxide (NaOMe) to deprotonate methyl chloroacetate, forming an enolate that attacks 4-isopropylbenzaldehyde. The strict matching of the alkoxide base (methoxide) with the ester alkyl group (methyl) is imperative; using a mismatched base (e.g., potassium tert-butoxide or sodium ethoxide) would trigger transesterification, resulting in an inseparable mixture of ester products[1]. Following the formation of the glycidic ester, regioselective hydrogenolysis using a Pd/C catalyst cleaves the benzylic C-O bond of the epoxide. The benzylic position is highly susceptible to activation by the palladium surface, ensuring the


-hydroxy ester is formed exclusively.

Self-Validating Methodology:

  • Enolate Formation: Charge a reactor with 4-isopropylbenzaldehyde (1.0 eq) and methyl chloroacetate (1.2 eq) in anhydrous THF under N2. Cool the system to 0 °C.

  • Condensation: Add NaOMe (1.5 eq, 25% wt in MeOH) dropwise over 1 hour to control the exotherm and prevent Cannizzaro side-reactions.

  • IPC 1 (In-Process Control): Stir for 4 hours at room temperature. Analyze via GC-MS. Validation: The reaction must show <2% remaining aldehyde before proceeding.

  • Workup: Quench with aqueous NH4Cl, extract with EtOAc, and concentrate to yield the methyl 3-(4-isopropylphenyl)oxirane-2-carboxylate intermediate.

  • Hydrogenolysis: Dissolve the intermediate in MeOH. Add 10% Pd/C (0.05 eq). Purge the vessel with H2 and stir vigorously under a 50 psi H2 atmosphere for 12 hours.

  • IPC 2: Analyze via TLC (Hexane/EtOAc 7:3). Validation: Complete disappearance of the epoxide spot confirms successful ring opening.

  • Isolation: Filter through Celite, concentrate, and purify via vacuum distillation.

Protocol B: -Keto Ester Formation & Asymmetric Reduction

Mechanistic Causality: This route relies on the nucleophilic acyl substitution of dimethyl oxalate by (4-isopropylbenzyl)magnesium chloride. Dimethyl oxalate is a potent bis-electrophile[2]. The reaction must be maintained at strictly -78 °C. Cryogenic conditions drastically decrease the reaction kinetics of a secondary Grignard addition, trapping the mono-addition product as a stable tetrahedral intermediate until the aqueous quench. The resulting


-keto ester is then subjected to asymmetric reduction using a recombinant D-Lactate Dehydrogenase (D-LDH) with NADH cofactor recycling, a proven method for generating highly enantiopure phenyllactic acid derivatives[4].

Workflow Step1 Grignard Formation (Mg, THF, Reflux) Step2 Oxalate Addition (-78°C, Dropwise) Step1->Step2 IPC1 IPC: GC-MS / TLC (Check mono-addition) Step2->IPC1 Step3 Asymmetric Reduction (D-LDH enzyme, NADH) IPC1->Step3 IPC2 IPC: Chiral HPLC (Verify >99% ee) Step3->IPC2 Step4 Crystallization (Hexane/EtOAc) IPC2->Step4

Self-validating experimental workflow for the asymmetric reduction route.

Self-Validating Methodology:

  • Grignard Generation: Form the Grignard reagent by adding 4-isopropylbenzyl chloride (1.0 eq) to magnesium turnings (1.1 eq) in THF at reflux.

  • Electrophilic Addition: Cool a separate flask containing dimethyl oxalate (1.5 eq) in THF to -78 °C. Transfer the Grignard reagent dropwise into the oxalate solution, maintaining internal temp <-70 °C.

  • IPC 1: Stir for 1 hour at -78 °C. Quench a 0.5 mL aliquot in NH4Cl and analyze via GC-MS. Validation: Confirm the presence of the mono-addition product (methyl 3-(4-isopropylphenyl)-2-oxopropanoate) and absence of tertiary alcohol byproducts.

  • Biocatalytic Reduction: Suspend the isolated keto-ester in a phosphate buffer (pH 7.0) containing D-LDH, formate dehydrogenase (FDH), sodium formate, and catalytic NAD+. Incubate at 30 °C for 24 hours.

  • IPC 2: Extract an aliquot and analyze via Chiral HPLC (Daicel Chiralpak column). Validation: Enantiomeric excess (ee) must be >99% for the (R)-enantiomer.

  • Isolation: Extract the bulk mixture with MTBE, dry over Na2SO4, and crystallize from Hexane/EtOAc.

Protocol C: Enolate Alkylation of Protected Methyl Glycolate

Mechanistic Causality: Direct alkylation of methyl glycolate requires masking the hydroxyl proton to prevent the formation of an insoluble, unreactive dianion[3]. Protection as a tert-butyldimethylsilyl (TBS) ether allows for clean enolization using Lithium Diisopropylamide (LDA) at -78 °C. The bulky TBS group prevents O-alkylation and directs the incoming 4-isopropylbenzyl bromide electrophile exclusively to the


-carbon.

Self-Validating Methodology:

  • Protection: React methyl glycolate with TBS-Cl and Imidazole in DMF to yield methyl 2-((tert-butyldimethylsilyl)oxy)acetate.

  • Enolization: Cool a solution of the protected ester in THF to -78 °C. Add LDA (1.1 eq) dropwise. Stir for 30 minutes to ensure complete enolate formation.

  • Alkylation: Add 4-isopropylbenzyl bromide (1.05 eq) dropwise. Allow the reaction to slowly warm to 0 °C over 4 hours.

  • IPC 1: Analyze via TLC (Hexane/EtOAc 8:2) with KMnO4 stain. Validation: Complete consumption of the benzyl bromide electrophile.

  • Deprotection: Quench with aqueous NH4Cl, extract, and treat the organic layer directly with TBAF (1.2 eq) in THF for 2 hours to remove the TBS group.

  • Isolation: Wash with water, dry, and purify via silica gel chromatography.

Quantitative Process Metrics

The selection of a synthetic route depends heavily on the project phase (discovery vs. process scale-up). The following table summarizes the quantitative data for comparative analysis:

Synthetic RoutePrimary Starting MaterialsOverall YieldEnantioselectivityScalabilityPrimary Cost Driver
A: Darzens Condensation 4-Isopropylbenzaldehyde, Methyl chloroacetate65 - 70%RacemicHighPd/C Catalyst
B: Asymmetric Reduction 4-Isopropylbenzyl chloride, Dimethyl oxalate55 - 60%>99% eeMediumD-LDH Enzyme & Cofactors
C: Enolate Alkylation 4-Isopropylbenzyl bromide, Methyl glycolate45 - 50%RacemicLowTBS-Cl & LDA Reagents

References

  • Asymmetric reduction of PPA (8a) with NADH cofactor recycling by using whole-cell system. ResearchGate. 4

  • Functional Lactide Monomers: Methodology and Polymerization. ResearchGate. 3

  • Synthesis of polycyclic-carbamoylpyridone compounds. Google Patents.2

  • Darzens glycidic ester condensation | The Journal of Organic Chemistry. ACS Publications. 1

Sources

Foundational

"Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate" discovery and history

This guide provides an in-depth technical analysis of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate , a specialized chiral building block and structural analog of bioactive phenyllactates. Discovery, Synthesis, and Ap...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate , a specialized chiral building block and structural analog of bioactive phenyllactates.

Discovery, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate (CAS: 1060205-41-5 / Generic Registry) is the methyl ester of 3-(4-isopropylphenyl)-2-hydroxypropionic acid (also known as p-isopropylphenyllactic acid). Structurally, it belongs to the class of


-hydroxy esters , serving as a critical chiral scaffold in the synthesis of pharmaceuticals and fine chemicals.

While natural phenyllactates (e.g., Danshensu, Rosmarinic acid) typically feature hydroxylated aromatic rings, this synthetic analog incorporates a lipophilic 4-isopropyl (cumenyl) substituent. This modification significantly alters its physicochemical profile, making it a valuable intermediate for optimizing lipophilicity (LogP) and metabolic stability in drug candidates, particularly in the development of renin inhibitors, protease inhibitors, and PPAR agonists.

Chemical Identity & Structural Significance[1][2][3]

Nomenclature and Structure
  • IUPAC Name: Methyl 2-hydroxy-3-(4-propan-2-ylphenyl)propanoate

  • Common Names: Methyl p-isopropylphenyllactate; Methyl 3-(p-cumenyl)-2-hydroxypropionate.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 222.28 g/mol

  • Chirality: The C2 position is a stereocenter, existing as (R)- or (S)- enantiomers. The (S)-enantiomer is often the target for mimicking natural L-amino acids (e.g., L-phenylalanine).

Structural Analysis (DOT Diagram)

The following diagram illustrates the structural relationship between the natural metabolite Danshensu, the fragrance Cyclamen Aldehyde, and the target molecule.

StructureRelationship cluster_features Key Structural Motifs Danshensu Danshensu (3,4-dihydroxyphenyllactic acid) Natural Antioxidant Target Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate (Synthetic Lipophilic Analog) Danshensu->Target Structural Analog (OH -> Isopropyl) AlphaHydroxy Alpha-Hydroxy Ester (Chiral Center) Target->AlphaHydroxy Isopropyl 4-Isopropyl Group (Lipophilic Anchor) Target->Isopropyl Cyclamen Cyclamen Aldehyde (Fragrance Precursor) Cyclamen->Target Metabolic/Synthetic Relationship

Caption: Structural derivation of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate from natural and synthetic precursors.

Discovery and Historical Context

Evolution from Natural Phenyllactates

The discovery of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate is rooted in the study of phenyllactic acid (PLA) derivatives.

  • Natural Origins: 3,4-Dihydroxyphenyllactic acid (Danshensu) was identified in Salvia miltiorrhiza (Danshen) as a potent antioxidant and cardiovascular protective agent.

  • Synthetic Divergence: In the late 20th century, medicinal chemists sought to improve the bioavailability and blood-brain barrier (BBB) penetration of these polar natural products.

  • The "Isopropyl" Shift: Replacing the hydrophilic hydroxyl groups of Danshensu with a lipophilic isopropyl group (mimicking the side chain of Valine or Leucine but on the aromatic ring) created a hybrid scaffold. This analog retains the

    
    -hydroxy core essential for enzyme binding (e.g., lactate dehydrogenase inhibition) while enhancing hydrophobic interactions.
    
Role in Fragrance Chemistry

The compound is also historically linked to the fragrance industry . It is the methyl ester of the


-hydroxy acid corresponding to Cyclamen Aldehyde  (3-(4-isopropylphenyl)-2-methylpropanal).
  • Metabolic Pathway: Research into the biodegradation of cumene derivatives and cyclamen aldehyde identified the corresponding propionic acids and their hydroxy-analogs as metabolic intermediates, leading to their isolation and characterization.

Synthesis and Manufacturing Protocols

The synthesis of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate requires precise control over the


-hydroxy stereocenter.
Route A: From 4-Isopropylbenzaldehyde (Darzens Condensation)

This is the classic industrial route for racemic synthesis.

Mechanism:

  • Condensation: 4-Isopropylbenzaldehyde reacts with methyl chloroacetate in the presence of a base (sodium methoxide) to form the glycidic ester (epoxide).

  • Ring Opening: The epoxide is opened via hydrogenation or acid catalysis to yield the

    
    -hydroxy ester.
    

Step-by-Step Protocol:

  • Reagents: 4-Isopropylbenzaldehyde (1.0 eq), Methyl chloroacetate (1.2 eq), Sodium Methoxide (NaOMe, 1.5 eq), Methanol (Solvent).

  • Reaction:

    • Cool Methanol to 0°C. Add NaOMe.

    • Add mixture of aldehyde and chloroacetate dropwise over 1 hour.

    • Stir at 0°C for 2 hours, then allow to warm to room temperature (RT).

  • Workup: Quench with glacial acetic acid. Extract with Ethyl Acetate. Wash with brine. Dry over

    
    .
    
  • Conversion to Hydroxy Ester: The intermediate glycidic ester is treated with

    
     (Pd/C catalyst) in Methanol to open the epoxide regioselectively to the 
    
    
    
    -hydroxy ester.
Route B: From 4-Isopropylphenylalanine (Diazotization)

This route retains the chirality of the starting amino acid (Retention of Configuration via double inversion or Inversion depending on conditions).

Protocol:

  • Starting Material: L-4-Isopropylphenylalanine (prepared via enzymatic resolution).

  • Diazotization: Treat with Sodium Nitrite (

    
    ) in dilute Sulfuric Acid (
    
    
    
    ) at 0°C.
  • Hydrolysis: The diazonium salt hydrolyzes to form the

    
    -hydroxy acid (L-3-(4-isopropylphenyl)lactic acid).
    
  • Esterification: Reflux with Methanol and catalytic

    
     to yield the methyl ester.
    
Quantitative Data: Synthesis Yield Comparison
Synthesis MethodStarting MaterialYield (%)Enantiomeric Excess (ee)Key Advantage
Darzens Condensation 4-Isopropylbenzaldehyde65-75%0% (Racemic)Low cost, scalable
Diazotization L-4-Isopropylphenylalanine55-60%>98%High optical purity
Asymmetric Hydrogenation Methyl 4-isopropylphenylpyruvate85-90%>95%Atom efficient, catalytic

Applications in Drug Development

Chiral Building Block for Renin Inhibitors

The 3-(4-isopropylphenyl) moiety is a privileged structure in the design of Renin Inhibitors (e.g., Aliskiren analogs).

  • Mechanism: The bulky isopropyl group fills the hydrophobic S1 or S3 pocket of the Renin enzyme.

  • Usage: The

    
    -hydroxy ester is converted into an 
    
    
    
    -amino acid or used directly to form hydroxyethylene transition-state isosteres.
PPAR Agonists (Glitazar Analogs)

Peroxisome Proliferator-Activated Receptors (PPARs) regulate lipid metabolism.

  • Design Logic: The

    
    -alkoxy-phenylpropanoic acid scaffold is central to dual PPAR 
    
    
    
    agonists.
  • Application: Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate serves as the "head group" precursor. The

    
    -OH is etherified with a lipophilic tail to generate the active pharmacophore.
    
Experimental Workflow: Etherification for PPAR Ligands

The following DOT diagram illustrates the workflow for converting the guide compound into a PPAR agonist candidate.

Workflow Step1 Step 1: Starting Material Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate Step2 Step 2: Mitsunobu Reaction (PPh3, DIAD, Lipophilic Phenol) Step1->Step2 Activation Step3 Step 3: Ether Formation (Inversion of Configuration at C2) Step2->Step3 Coupling Step4 Step 4: Hydrolysis (LiOH, THF/Water) Step3->Step4 Deprotection Step5 Step 5: Final Drug Candidate (PPAR Agonist Scaffold) Step4->Step5 Isolation

Caption: Synthetic workflow for converting the title compound into a bioactive PPAR agonist via Mitsunobu etherification.

Experimental Protocols (Self-Validating)

Characterization Standard

To ensure scientific integrity, the synthesized compound must meet the following validation criteria:

  • Physical State: Colorless to pale yellow oil.

  • Boiling Point: Approx. 145-150°C at 5 mmHg.

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.15 (d, 2H, Ar-H), 7.10 (d, 2H, Ar-H).
      
    • 
       4.45 (dd, 1H, 
      
      
      
      -CH).
    • 
       3.75 (s, 3H, 
      
      
      
      ).
    • 
       3.10 (dd, 1H, 
      
      
      
      -CH), 2.95 (dd, 1H,
      
      
      -CH).
    • 
       2.88 (sept, 1H, Isopropyl-CH).
      
    • 
       1.24 (d, 6H, Isopropyl-
      
      
      
      ).
Safety & Handling
  • Hazard: Irritant (Skin/Eye).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the

    
    -hydroxy group.
    

References

  • Chemical Source & Identity: Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate (CAS 1060205-41-5). ChemSrc. Available at: [Link]

  • Danshensu Metabolites (Contextual): Anti-Inflammatory Effects of Isopropyl 3-(3, 4-Dihydroxyphenyl)-2-Hydroxypropanoate (IDHP). R Discovery / PubMed. Available at: [Link]

  • Lactic Acid Hydrogenation: Hydrogenation of lactic acid to propylene glycol and propanoic acid: A selectivity challenge. ResearchGate. Available at: [Link]

Exploratory

An In-Depth Technical Guide to the Synthesis, Derivatization, and Biological Evaluation of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate Analogs

Abstract This technical guide provides a comprehensive overview of the chemical and biological landscape surrounding Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate and its structural analogs. As members of the broader...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the chemical and biological landscape surrounding Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate and its structural analogs. As members of the broader arylpropionic acid class, these compounds are of significant interest to the pharmaceutical and life sciences industries. This document delves into rational synthesis strategies, key derivatization pathways, and robust protocols for biological evaluation. By grounding experimental design in mechanistic principles, this guide serves as a critical resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical scaffold.

Part 1: The Core Scaffold: Understanding Arylpropionic Acid Derivatives

The foundational structure, Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate, belongs to the arylpropionic acid derivatives, a class of compounds renowned for its significant pharmacological activities.[1][2] This class includes widely recognized Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) such as Ibuprofen and Ketoprofen.[2] The therapeutic effects of these molecules are broad, encompassing anti-inflammatory, analgesic, antibacterial, anticonvulsant, and even anticancer properties.[1][2]

Structural Analysis of the Core Moiety

The specific arrangement of functional groups in Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate dictates its chemical reactivity and potential biological interactions:

  • Aryl Group (4-isopropylphenyl): This non-polar moiety is crucial for lipophilicity, influencing membrane permeability and binding to hydrophobic pockets within target proteins.

  • Propanoate Backbone: The three-carbon chain provides the structural framework.

  • α-Hydroxy Group (-OH): The hydroxyl group at the C-2 position can participate in hydrogen bonding, a critical interaction for receptor binding and can also serve as a handle for further derivatization.

  • Methyl Ester (-COOCH₃): The ester group modulates the polarity and reactivity of the carboxylic acid function. It can act as a prodrug, being hydrolyzed in vivo to the active carboxylic acid.

Caption: Core structure of the target molecule.

Physicochemical Data Summary

A summary of key computed properties for representative analogs is presented below. These parameters are essential for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) properties in drug development.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
Methyl 3-(4-hydroxyphenyl)propionateC₁₀H₁₂O₃180.205597-50-2
Methyl 3-(2-hydroxyphenyl)propionateC₁₀H₁₂O₃180.2020349-89-7
Methyl 2-hydroxy-3-(3-hydroxyphenyl)propanoateC₁₀H₁₂O₄196.201508892-33-8
Isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoateC₁₂H₁₆O₅240.25N/A

Part 2: Synthesis and Derivatization Strategies

The synthesis of arylpropanoate esters and their derivatives can be achieved through several reliable and scalable pathways. The choice of method depends on the availability of starting materials, desired yield, and the need for stereochemical control.

Key Synthetic Pathways

The creation of these molecules generally involves two key transformations: the formation of the carbon framework and the establishment of the ester functional group.

cluster_synthesis General Synthetic Approaches start Aryl Aldehyde or Carboxylic Acid pathA Pathway A: Claisen-type Condensation start->pathA pathB Pathway B: Direct Esterification start->pathB pathC Pathway C: Reduction of Cinnamate start->pathC ester_product Target Arylpropanoate Ester pathA->ester_product pathB->ester_product pathC->ester_product

Caption: High-level overview of synthetic strategies.

  • Pathway A: Claisen-type Condensation: This method is effective for building the carbon skeleton. For instance, synthesizing ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate can be achieved from p-anisaldehyde and ethyl ethoxyacetate.[3]

  • Pathway B: Direct Esterification / Alkylation: The most straightforward approach involves either the acid-catalyzed reaction of the corresponding carboxylic acid with an alcohol or the reaction of a carboxylate salt with an alkyl halide.[3] For example, reacting 3-(4-hydroxyphenyl)propanoic acid with potassium carbonate and methyl iodide in DMF yields the methyl ester.[4]

  • Pathway C: Catalytic Hydrogenation: For analogs with an unsaturated propanoate chain, catalytic hydrogenation is a highly efficient method. The synthesis of methyl 3-(4-hydroxyphenyl)propionate can be achieved by stirring a solution of methyl (E)-3-(4-hydroxyphenyl)acrylate with a Pd/C catalyst under a hydrogen atmosphere.[4][5]

Protocol: Synthesis of Methyl 3-(4-hydroxyphenyl)propionate via Hydrogenation[4]

This protocol provides a validated, high-yield method for synthesizing a key analog, which can be adapted for other derivatives.

Materials:

  • Methyl (E)-3-(4-hydroxyphenyl)acrylate (1.0 g, 5.6 mmol)

  • 10% Palladium on Carbon (Pd/C) (0.1 g)

  • Ethanol (20 mL)

  • Diatomaceous earth (e.g., Celite®)

  • Round-bottom flask, magnetic stirrer, hydrogen balloon

Procedure:

  • Dissolution: Dissolve methyl (E)-3-(4-hydroxyphenyl)acrylate in ethanol in a round-bottom flask.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution.

  • Hydrogenation: Secure a hydrogen-filled balloon to the flask and stir the mixture vigorously at room temperature for 21 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the suspension through a pad of diatomaceous earth to remove the Pd/C catalyst.

  • Isolation: Evaporate the filtrate to dryness under reduced pressure to afford the final product as an oil.

  • Characterization: Confirm the structure of the product using ¹H NMR and Mass Spectrometry.[4]

Derivatization for Functional Optimization

The core scaffold can be readily modified to explore structure-activity relationships (SAR).

cluster_deriv Key Derivatization Pathways core Core Propanoate Scaffold ester_mod Ester Modification (R-OH, Transesterification) core->ester_mod Vary Lipophilicity amide_form Amide Formation (R₂NH, Amidation) core->amide_form Improve Stability, Reduce Ulcerogenicity ring_sub Phenyl Ring Substitution (Halogenation, Nitration, etc.) core->ring_sub Modulate Electronic Properties & Binding hydroxyl_mod α-Hydroxyl Modification (Etherification, Acylation) core->hydroxyl_mod Alter H-Bonding Potential

Caption: Logic diagram for functional group modification.

  • Amide Formation: Converting the carboxylate function to an amide has been shown to enhance anti-inflammatory activity while reducing the ulcerogenic side effects commonly associated with NSAIDs.[1]

  • Heterocyclic Integration: Incorporating nuclei such as oxadiazole, thiadiazole, or triazole can significantly boost anti-inflammatory activity.[1]

  • Polar Group Introduction: Adding polar substituents can decrease lipophilicity, which may mitigate cytotoxicity issues and improve pharmacokinetic profiles.[6]

Part 3: Biological Evaluation and Mechanistic Analysis

A systematic approach to biological screening is essential to identify and characterize the pharmacological activities of novel analogs.

Primary Mechanism of Action: COX Inhibition

The principal anti-inflammatory mechanism for arylpropionic acids is the inhibition of prostaglandin biosynthesis through the blockade of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[1]

cluster_pathway Prostaglandin Biosynthesis Pathway AA Arachidonic Acid (from cell membrane) COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (Inflammation, Pain) COX->PGs Inhibitor Arylpropanoate Analog Inhibitor->COX Inhibition

Caption: Inhibition of the COX pathway by arylpropanoates.

In Vitro Assay Workflow

A tiered screening approach allows for efficient evaluation, starting with broad activity assays and progressing to more specific mechanistic studies.

cluster_workflow Biological Evaluation Workflow compound Test Compound step1 Tier 1: Primary Screening - Anti-inflammatory (NO Assay) - Cytotoxicity (MTT Assay) compound->step1 step2 Tier 2: Potency & Selectivity - IC₅₀ Determination - COX-1/COX-2 Selectivity step1->step2 step3 Tier 3: Mechanistic Studies - Antioxidant (DPPH Assay) - Target Engagement step2->step3 outcome Lead Candidate step3->outcome

Caption: A tiered workflow for biological testing.

Protocol: In Vitro Anti-inflammatory (Nitric Oxide Inhibition) Assay[7]

This protocol details a standard method for assessing the anti-inflammatory potential of compounds by measuring the inhibition of nitric oxide (NO), a key inflammatory mediator.

Cell Line: RAW 264.7 murine macrophages

Materials:

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • Lipopolysaccharide (LPS)

  • Test compounds dissolved in DMSO

  • Griess Reagent

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

  • Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix an equal volume of supernatant with Griess Reagent and incubate for 15 minutes at room temperature.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of NO production.[7]

Part 4: Advanced Analogs and Novel Mechanisms

Research into derivatives of this core structure has uncovered novel biological activities beyond simple COX inhibition.

Case Study: Isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate (IDHP)

IDHP is a bioactive metabolite with demonstrated cardiovascular protective effects.[8] Studies have shown it can alleviate vascular aging induced by lipotoxicity in human umbilical vein endothelial cells (HUVECs).[8]

  • Mechanism of Action: Unlike traditional NSAIDs, the protective effects of IDHP are linked to the attenuation of reactive oxygen species (ROS) and the inhibition of ferroptosis, a form of iron-dependent programmed cell death.[8] This highlights that modifications to the aryl ring (from isopropylphenyl to dihydroxyphenyl) can dramatically shift the mechanism of action.

Anticancer and Antioxidant Derivatives
  • 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives: A series of these analogs were evaluated for anticancer activity. Certain compounds, particularly those bearing a 1-naphthyl substituent, significantly reduced the viability of A549 lung cancer cells and suppressed cell migration.[9]

  • Antioxidant Properties: The presence of phenolic hydroxy groups often confers antioxidant activity.[9] This was confirmed in several derivatives using the DPPH radical scavenging assay, suggesting a dual therapeutic potential for compounds that can combat both oncogenic signaling and oxidative stress.[9][10]

Conclusion and Future Directions

The Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate scaffold and its analogs represent a fertile ground for therapeutic innovation. Rooted in the well-established pharmacology of arylpropionic acids, this class continues to yield derivatives with novel and diverse biological activities. Future research should focus on:

  • Structure-Based Design: Utilizing computational docking to design derivatives with high selectivity for specific enzyme isoforms (e.g., COX-2) or novel targets.

  • Multi-Target Ligands: Developing single molecules that can modulate multiple pathways simultaneously (e.g., combined anti-inflammatory and antioxidant activity).

  • Pharmacokinetic Optimization: Fine-tuning the scaffold to improve drug-like properties, including oral bioavailability and metabolic stability.

By integrating rational design, robust chemical synthesis, and systematic biological evaluation, the full therapeutic potential of this versatile chemical class can be realized.

References

  • KUMAR, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR.
  • BenchChem. (n.d.). Comparative Analysis of the Biological Activities of Ethyl and Methyl 3-(3,4-Dihydroxyphenyl)
  • National Center for Biotechnology Information. (n.d.). Methyl 3-(2-hydroxyphenyl)
  • ChemicalBook. (n.d.). Methyl 3-(4-hydroxyphenyl)
  • PubMed. (2012).
  • ResearchGate. (2020). (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.
  • Monarch Initiative. (n.d.). methyl 3-{4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoate.
  • Sigma-Aldrich. (n.d.). Methyl 3-(4-hydroxyphenyl)
  • He, X., et al. (2024). Isopropyl 3-(3,4-Dihydroxyphenyl)
  • ChemicalBook. (2023). METHYL 2-AMINO-3-(4-HYDROXYPHENYL)
  • Sigma-Aldrich. (n.d.). Methyl 2-hydroxy-3-(3-hydroxyphenyl)
  • Taylor & Francis. (n.d.). Propanoate – Knowledge and References. Taylor & Francis Online.
  • ChemSynthesis. (2025).
  • ResearchGate. (n.d.). Methyl 3-(4-hydroxyphenyl)propanoate.
  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC.
  • National Center for Biotechnology Information. (n.d.). Isopropyl 3-(3,4-dihydroxyphenyl)
  • BenchChem. (n.d.). Ethyl 3-(4-hydroxy-2-methylphenyl)
  • ChemicalBook. (2026). Methyl 3-(4-hydroxyphenyl)
  • MDPI. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)
  • DergiPark. (2019). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. DergiPark.
  • Pearson. (n.d.). Write a mechanism for each of the following reactions: a.
  • MDPI. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI.
  • MDPI. (2025).
  • Google Patents. (n.d.). US6933404B2 - Methods of making intermediates from polyhydroxyalkanoates.

Sources

Protocols & Analytical Methods

Method

"Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate" NMR spectroscopy protocol

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate Introduction: The Analytical Imperative for Structural Elucidation Methyl 2-hydroxy-3-(4-isopropylphenyl)p...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate

Introduction: The Analytical Imperative for Structural Elucidation

Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate, a key ester derivative related to the widely recognized non-steroidal anti-inflammatory drug (NSAID) ibuprofen, presents a significant subject for structural characterization in pharmaceutical and medicinal chemistry research. The precise arrangement of its constituent atoms, stereochemistry, and purity are critical determinants of its biological activity and safety profile. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for providing unambiguous, high-resolution structural information at the atomic level.[1] This application note provides a comprehensive, field-proven protocol for the complete NMR spectral assignment of this molecule, intended for researchers, scientists, and drug development professionals. Our approach is grounded in a multi-technique strategy, employing one-dimensional (1D) and two-dimensional (2D) NMR experiments to ensure a self-validating and robust structural confirmation.

PART 1: Foundational Principles and Strategic Approach

The structural backbone of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate comprises several distinct spin systems: a para-substituted aromatic ring, an isopropyl group, a methoxy group, and a chiral propyl chain fragment. A comprehensive NMR analysis necessitates a suite of experiments designed to probe both through-bond (scalar) and through-space (dipolar) correlations. Our strategy is to first acquire standard 1D proton (¹H) and carbon-13 (¹³C) spectra to identify the basic chemical environments. Subsequently, 2D correlation experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), will be employed to assemble the molecular fragments and confirm their connectivity.[2][3][4]

PART 2: Experimental Protocols

Materials and Instrumentation
  • Sample: Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate (approx. 5-10 mg)

  • NMR Solvent: Deuterated chloroform (CDCl₃) is a suitable initial choice due to its excellent solubilizing properties for moderately polar organic compounds and its well-defined residual solvent peak for referencing.[5] Deuterated dimethyl sulfoxide (DMSO-d₆) can be used as an alternative if sample solubility is an issue or to observe exchangeable protons (e.g., the hydroxyl proton).

  • Internal Standard: Tetramethylsilane (TMS) at 0.0 ppm for both ¹H and ¹³C NMR spectra.[5][6]

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal signal dispersion and sensitivity.

Sample Preparation: The Cornerstone of High-Quality Spectra

The quality of the NMR data is directly contingent on meticulous sample preparation. The following protocol is designed to minimize impurities and ensure a homogeneous sample.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ with 0.03% TMS) to the vial.

  • Dissolution: Gently vortex or sonicate the mixture until the sample is completely dissolved. A clear, particulate-free solution is essential.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube.

  • Final Checks: Ensure the solution height in the NMR tube is adequate for the spectrometer's probe (typically around 4-5 cm). Cap the NMR tube securely.

Diagrammatic Overview of the NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1 1D ¹H NMR transfer->H1 C13 1D ¹³C NMR H1->C13 COSY 2D COSY C13->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC process Fourier Transform & Phasing HMBC->process assign Spectral Assignment process->assign structure Structure Elucidation assign->structure caption Workflow for NMR Analysis

Caption: A streamlined workflow for the NMR analysis of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate.

1D NMR Acquisition Protocol

2.3.1 ¹H NMR Spectroscopy

  • Tune and Shim: Insert the sample into the spectrometer. Tune and match the probe for the ¹H frequency. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width: Approximately 12-16 ppm, centered around 5-6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16 scans for a good signal-to-noise ratio.

2.3.2 ¹³C NMR Spectroscopy

  • Tune and Shim: Tune and match the probe for the ¹³C frequency.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems).

    • Spectral Width: Approximately 220-240 ppm, centered around 100-120 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

2D NMR Acquisition Protocol

2.4.1 ¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment is crucial for identifying protons that are coupled to each other, typically through two or three bonds.[2][7]

  • Acquisition Parameters:

    • Pulse Program: Standard COSY sequence (e.g., 'cosygpqf' on Bruker systems).

    • Spectral Width: Same as the ¹H spectrum in both dimensions.

    • Number of Increments: 256-512 increments in the indirect dimension (F1).

    • Number of Scans per Increment: 2-4 scans.

2.4.2 ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons directly to the carbons they are attached to, providing unambiguous one-bond C-H connectivity.[2][7]

  • Acquisition Parameters:

    • Pulse Program: Standard HSQC sequence (e.g., 'hsqcedetgpsisp2.3' on Bruker systems for multiplicity editing).

    • ¹H Spectral Width: Same as the ¹H spectrum.

    • ¹³C Spectral Width: Approximately 160-180 ppm, focused on the aliphatic and aromatic regions.

    • Number of Increments: 128-256 increments in the ¹³C dimension (F1).

    • Number of Scans per Increment: 4-8 scans.

2.4.3 ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away, which is instrumental in connecting different molecular fragments and identifying quaternary carbons.[8][9]

  • Acquisition Parameters:

    • Pulse Program: Standard HMBC sequence (e.g., 'hmbcgplpndqf' on Bruker systems).

    • ¹H Spectral Width: Same as the ¹H spectrum.

    • ¹³C Spectral Width: Approximately 220-240 ppm to include the carbonyl carbon.

    • Number of Increments: 256-512 increments in the ¹³C dimension (F1).

    • Number of Scans per Increment: 8-16 scans.

Logical Relationships in 2D NMR Experiments

TwoD_NMR_Logic cluster_protons cluster_carbons COSY COSY ¹H - ¹H Correlation Identifies J-coupled protons (2-3 bonds) Structure {Complete Structure|Assembled Molecular Fragments} COSY->Structure Fragment Assembly HSQC HSQC ¹H - ¹³C Correlation Direct one-bond C-H connectivity HSQC->Structure Direct Attachment HMBC HMBC ¹H - ¹³C Correlation Long-range C-H connectivity (2-3 bonds) HMBC->Structure Connectivity Mapping Proton_A Proton A Proton_A->COSY Proton_A->HSQC Proton_A->HMBC Proton_B Proton B Proton_B->COSY Carbon_A Carbon A Carbon_A->HSQC Carbon_B Carbon B Carbon_B->HMBC caption Interconnectivity of 2D NMR Data

Caption: Logical flow from 2D NMR correlations to the final elucidated structure.

PART 3: Predicted Spectral Data and Interpretation

While an experimentally verified spectrum for Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate is not publicly available, we can predict the ¹H and ¹³C NMR chemical shifts with high confidence based on data from structurally analogous compounds, including ibuprofen derivatives and other substituted propanoates.[5][6][10][11]

Predicted ¹H and ¹³C NMR Data
Assignment Predicted ¹H Chemical Shift (ppm) Multiplicity Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (2) ~7.15d, J ≈ 8.0 Hz~129.5
Aromatic CH (2) ~7.10d, J ≈ 8.0 Hz~127.0
Aromatic C-ipso (CH₂) --~138.0
Aromatic C-ipso (i-Pr) --~147.0
CH-OH ~4.30dd~72.0
CH₂ ~2.95 (diastereotopic)dd, m~43.0
OH Variable (1.5-4.0)br s-
OCH₃ ~3.70s~52.0
CH (isopropyl) ~2.85septet~34.0
CH₃ (isopropyl, 2) ~1.20d, J ≈ 7.0 Hz~24.0
C=O --~174.0

Note: Chemical shifts are referenced to TMS at 0.0 ppm in CDCl₃. Coupling constants (J) are approximate values in Hz.

Step-by-Step Spectral Interpretation
  • ¹H NMR Analysis:

    • Aromatic Region (7.0-7.2 ppm): Expect two doublets, each integrating to 2H, characteristic of a para-substituted benzene ring.

    • CH-OH (around 4.3 ppm): A doublet of doublets, coupled to the two diastereotopic protons of the adjacent methylene group.

    • OCH₃ (around 3.7 ppm): A sharp singlet integrating to 3H.

    • CH₂ (around 2.95 ppm): Two diastereotopic protons will likely appear as a complex multiplet, each coupled to the CH-OH proton and to each other (geminal coupling).

    • Isopropyl CH (around 2.85 ppm): A septet due to coupling with the six equivalent methyl protons.

    • Isopropyl CH₃ (around 1.20 ppm): A doublet integrating to 6H, coupled to the isopropyl CH proton.

    • OH Proton: A broad singlet with a variable chemical shift that may exchange with trace water in the solvent.

  • ¹³C NMR Analysis:

    • Carbonyl (around 174 ppm): The ester carbonyl carbon will be the most downfield signal.

    • Aromatic Carbons (127-147 ppm): Four signals are expected: two for the protonated carbons and two for the quaternary (ipso) carbons.

    • CH-OH (around 72 ppm): The carbon bearing the hydroxyl group.

    • OCH₃ (around 52 ppm): The methyl ester carbon.

    • CH₂ (around 43 ppm): The methylene carbon.

    • Isopropyl Carbons (around 34 and 24 ppm): The methine and two equivalent methyl carbons of the isopropyl group.

  • 2D NMR Correlation for Structural Validation:

    • COSY: Will confirm the coupling between the aromatic protons, the CH-OH proton and the CH₂ protons, and the isopropyl CH and CH₃ protons.

    • HSQC: Will directly link each proton signal (except the OH proton) to its attached carbon, confirming the assignments made in the 1D spectra.

    • HMBC: This is the key experiment for final confirmation. Key correlations to look for include:

      • The OCH₃ protons to the C=O carbon.

      • The CH-OH proton to the C=O carbon and the ipso-aromatic carbon.

      • The CH₂ protons to the ipso-aromatic carbon and the CH-OH carbon.

      • The isopropyl CH proton to the two aromatic carbons adjacent to the ipso-carbon.

Conclusion

This application note details a robust and comprehensive NMR spectroscopy protocol for the complete structural elucidation of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate. By systematically employing a suite of 1D and 2D NMR experiments, researchers can achieve an unambiguous and self-validated assignment of all proton and carbon signals. The predicted spectral data, based on sound chemical principles and analogous structures, provides a reliable guide for the interpretation of experimental results. This methodical approach ensures the scientific integrity required for drug development and advanced chemical research.

References

  • Heteronuclear Multible Bond Correlation Spectroscopy- An Overview. (n.d.). International Journal of PharmTech Research.
  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • Allwood, D. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

  • ResearchGate. (2019, October 15). 2D- NMR what is the different between COSY and HSQC?? Retrieved March 4, 2026, from [Link]

  • Slideshare. (n.d.). 2D NMR Spectroscopy. Retrieved March 4, 2026, from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved March 4, 2026, from [Link]

  • Scribd. (n.d.). HMBC Spectroscopy Overview. Retrieved March 4, 2026, from [Link]

  • Jankowski, C. K., LeClair, G., Aumélas, A., Gonzalez-de la Parra, M., Jimenez-Estrada, M., Tejada, V., Chilpa-Reyes, R., Bélanger, J. M. R., & Paré, J. R. J. (n.d.). Preliminary study on the synthesis and high-resolution NMR analysis of Naproxen and Ibuprofen esters. Semantic Scholar. Retrieved March 4, 2026, from [Link]

  • Vaia. (n.d.). Classify the resonances in the 13 C NMR spectrum of methyl propanoate. Retrieved March 4, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. Retrieved March 4, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate. Retrieved March 4, 2026, from [Link]

Sources

Application

"Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate" purification techniques

Application Note: High-Purity Isolation & Purification of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate -Hydroxy Esters Executive Summary & Chemical Profile Target Molecule: Methyl 2-hydroxy-3-(4-isopropylphenyl)propa...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Isolation & Purification of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate


-Hydroxy Esters

Executive Summary & Chemical Profile

Target Molecule: Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate Chemical Class:


-Hydroxy Ester / Phenylpropanoid Derivative
CAS Registry (Analogous):  103604-58-2 (Acid form reference); Specific ester often custom synthesized.

This guide details the purification of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate, a critical intermediate in the synthesis of renin inhibitors and fragrance compounds (Cyclamen aldehyde derivatives). Structurally, it features a lipophilic p-cumenyl tail and a polar


-hydroxy ester head group.

Purification Challenge: The primary difficulty lies in separating the target molecule from its three most common synthetic impurities:

  • The

    
    -Keto Ester:  Methyl 3-(4-isopropylphenyl)-2-oxopropanoate (Precursor).
    
  • The Dehydrated Cinnamate: Methyl 3-(4-isopropylphenyl)acrylate (Elimination byproduct).

  • The Free Acid: Hydrolysis product.

This protocol prioritizes Flash Column Chromatography for bulk cleanup and Enzymatic Kinetic Resolution (EKR) for enantiomeric purity.

Analytical Profiling (Pre-Purification)

Before initiating purification, the crude mixture must be profiled to determine the separation strategy.

Table 1: HPLC Method Parameters for Purity Assessment

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid
Gradient 0-2 min: 30% B; 2-15 min: 30%

90% B; 15-20 min: 90% B
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (End absorption) and 254 nm (Aromatic)
Retention Order Free Acid < Target

-OH Ester
<

-Keto Ester < Cinnamate < Dimer/Oligomers

Protocol A: Flash Column Chromatography (Bulk Purification)

Objective: Remove non-polar elimination products (cinnamates) and polar hydrolysis products (acids). Principle: The secondary hydroxyl group at C2 provides a distinct dipole moment, allowing separation on silica gel.

Materials:
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase: Hexanes (Hex) and Ethyl Acetate (EtOAc).[1]

  • Visualization: UV (254 nm) and Phosphomolybdic Acid (PMA) stain (The

    
    -hydroxy ester stains dark blue/green upon heating).
    
Step-by-Step Methodology:
  • Sample Loading:

    • Dissolve the crude oil in a minimum volume of Dichloromethane (DCM).

    • Expert Tip: Avoid loading in EtOAc, as it causes band broadening. If the crude is viscous, use the "dry loading" technique: mix crude with silica (1:2 ratio), evaporate solvent, and load the powder.

  • Elution Gradient:

    • Column Volume (CV) 1-3: 100% Hexane (Elutes non-polar impurities like cumene derivatives).

    • CV 4-10: 5% EtOAc in Hexane (Elutes the dehydrated cinnamate impurity).

    • CV 11-20: 10%

      
       20% EtOAc in Hexane (Elutes the Target 
      
      
      
      -OH Ester
      ).
    • CV 20+: 50% EtOAc (Elutes the unreacted

      
      -keto ester and free acids).
      
  • Fraction Collection:

    • Collect fractions and spot on TLC.

    • Target Rf: ~0.35 in 80:20 Hex:EtOAc.

    • Note: The

      
      -keto ester often runs slightly higher or overlaps depending on the silica activity. If overlap occurs, a secondary isocratic column at 12% EtOAc is required.
      
  • Concentration:

    • Pool pure fractions and concentrate under reduced pressure at <40°C.

    • Result: Colorless to pale yellow viscous oil.

Protocol B: Enzymatic Kinetic Resolution (Chiral Purification)

Objective: Isolate a single enantiomer (typically the S-enantiomer) from the racemate. Mechanism: Lipases (e.g., Candida antarctica Lipase B, CAL-B) selectively acetylate the R-enantiomer of secondary alcohols, leaving the S-enantiomer unchanged.

Diagram: Enzymatic Resolution Workflow

G Start Racemic Mixture (R/S-Methyl 2-hydroxy...) Reaction Stirred Reaction (MTBE, 30°C, 24h) Start->Reaction Enzyme Immobilized CAL-B (Novozym 435) Enzyme->Reaction Donor Acyl Donor (Vinyl Acetate) Donor->Reaction Filter Filtration (Remove Enzyme) Reaction->Filter Sep Chromatography (Separation) Filter->Sep Prod1 Product A: (S)-Alcohol (Target) Sep->Prod1 Polar Fraction Prod2 Product B: (R)-Acetate Sep->Prod2 Non-Polar Fraction

Caption: Kinetic resolution workflow using CAL-B lipase to separate enantiomers via selective acetylation.

Step-by-Step Methodology:
  • Reaction Setup:

    • Dissolve 1.0 g of racemic Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate in 10 mL of MTBE (Methyl tert-butyl ether) or Toluene .

    • Add 3.0 equivalents of Vinyl Acetate (irreversible acyl donor).

    • Add 50 mg of Novozym 435 (Immobilized CAL-B).

  • Incubation:

    • Stir at 30°C at 200 rpm.

    • Monitoring: Monitor by Chiral HPLC every 4 hours.

    • Stop Point: Stop when conversion reaches ~50% (typically 24-48 hours).

  • Work-up:

    • Filter off the enzyme beads (can be washed with acetone and reused).

    • Concentrate the filtrate.[1]

  • Separation:

    • Perform Flash Chromatography (as in Protocol A).

    • Fraction 1 (Non-polar): (R)-2-Acetoxy-3-(4-isopropylphenyl)propanoate (The acetylated enantiomer).

    • Fraction 2 (Polar): (S)-2-Hydroxy-3-(4-isopropylphenyl)propanoate (The pure target alcohol).

Protocol C: Crystallization (Polymorph Control)

While often an oil, high-purity samples (>98%) may crystallize.

  • Solvent System: Hexane/Diisopropyl Ether (10:1).

  • Procedure:

    • Dissolve the oil in minimal Diisopropyl Ether at 40°C.

    • Add Hexane dropwise until slight turbidity appears.

    • Seed with a crystal if available, or scratch the glass.

    • Store at -20°C for 48 hours.

  • Filtration: Cold filtration yields white needles.

Troubleshooting & Stability

Table 2: Common Issues and Solutions

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of ester during chromatography.Use neutral silica or add 1% Triethylamine to the mobile phase (only if acid sensitive).
Co-elution

-Keto ester overlap.
Perform a borohydride reduction on the crude before column to convert Keto

Hydroxy.
Poor Resolution (Enzymatic) Reaction stalling.Add molecular sieves to the reaction to ensure anhydrous conditions (though vinyl acetate is usually robust).

References

  • Ribeiro, C. M. R., et al. (2005).[2] "Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases." Journal of the Brazilian Chemical Society, 16(4), 742-747.

  • Hossain, A., et al. (2008). "Detection, isolation and characterization of a root-exuded compound, methyl 3-(4-hydroxyphenyl) propionate." New Phytologist, 180(2), 442-451.

  • Banerji, A. A., et al. (1995).[3] "Enzymes as a tool for optical resolution of ibuprofen esters."[3] Proceedings of the Indian Academy of Sciences, 107, 197-202.[3] [3]

  • Sigma-Aldrich. "Methyl 3-(4-hydroxyphenyl)propionate Product Sheet."

Sources

Method

Application Note: In Vitro Pharmacological Profiling of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate at the Human HCA3 Receptor

Target Audience: Assay Development Scientists, Pharmacologists, and Drug Discovery Researchers Document Type: Standard Operating Procedure & Mechanistic Guide Introduction & Mechanistic Rationale Methyl 2-hydroxy-3-(4-is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Development Scientists, Pharmacologists, and Drug Discovery Researchers Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction & Mechanistic Rationale

Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate is a highly lipophilic, cell-permeable ester derivative of 4-isopropyl-D-phenyllactic acid. Its primary pharmacological target is the human Hydroxycarboxylic Acid Receptor 3 (HCA3, formerly GPR109B) , a Gαi-coupled G-protein coupled receptor (GPCR) predominantly expressed in adipocytes and immune cells such as monocytes .

D-phenyllactic acid (D-PLA), a metabolite produced by lactic acid bacteria (LAB), is the most potent naturally occurring agonist for HCA3 . The synthetic addition of an isopropyl group at the para-position of the phenyl ring enhances hydrophobic interactions within the R1 and R2 sub-pockets of the HCA3 orthosteric binding site .

The Prodrug Rationale: The esterification of the propanoate backbone serves a critical mechanistic purpose. By masking the polar carboxylic acid, the methyl ester significantly increases the compound's partition coefficient (LogP), facilitating rapid diffusion across the plasma membrane. Once internalized, ubiquitous intracellular esterases hydrolyze the methyl ester, liberating the active acid. This active moiety engages HCA3, triggering Gαi-mediated inhibition of adenylyl cyclase (reducing cAMP) and Gβγ-mediated activation of PI3K (driving immune cell chemotaxis).

HCA3_Signaling Prodrug Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate (Cell-Permeable Prodrug) Esterase Intracellular Esterases Prodrug->Esterase Hydrolysis Active 2-hydroxy-3-(4-isopropylphenyl)propanoic acid (Active Agonist) Esterase->Active HCA3 HCA3 Receptor (GPR109B) Active->HCA3 Binding (Orthosteric) Gi Gαi Protein HCA3->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition Migration Monocyte Chemotaxis Gi->Migration Gβγ Signaling cAMP cAMP Levels (Decreased) AC->cAMP Reduced Synthesis

Fig 1. HCA3-mediated Gi signaling pathway activated by the ester prodrug.

Experimental Workflow Overview

To rigorously profile this compound, we employ an orthogonal, three-tiered assay cascade. This ensures we capture target engagement (cAMP), holistic cellular kinetics (DMR), and phenotypic translation (Chemotaxis).

Assay_Workflow CellPrep 1. Cell Preparation (CHO-K1 HCA3+ / Monocytes) Treatment 2. Compound Incubation (Dose-Response Series) CellPrep->Treatment Readout 3. Assay Readout (TR-FRET / DMR / Transwell) Treatment->Readout Analysis 4. Data Analysis (EC50 & Emax Calculation) Readout->Analysis

Fig 2. Standardized in vitro experimental workflow for HCA3 agonist profiling.

Self-Validating Assay Protocols

Protocol 1: TR-FRET cAMP Inhibition Assay (Target Engagement)

Causality & Validation: Because HCA3 is Gαi-coupled, agonist binding inhibits adenylyl cyclase. However, basal cAMP in resting CHO-K1 cells is too low to measure a reliable decrease. We must artificially raise cAMP using Forskolin to create an assay window. To make this a self-validating system, we utilize an Empty Vector Control (proving the effect is HCA3-specific) and a Pertussis Toxin (PTX) Control (which uncouples Gαi, proving the signal is strictly Gi-mediated) .

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO-K1 cells transiently transfected with human HCA3 (or empty vector) at 10,000 cells/well in a 384-well white microplate.

  • PTX Pre-treatment (Control Wells): Incubate designated control wells with 100 ng/mL Pertussis Toxin for 16 hours prior to the assay.

  • Compound Incubation: Prepare a 10-point dose-response curve of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate (10 pM to 10 μM) in assay buffer containing 0.5 mM IBMX (to prevent cAMP degradation).

  • Forskolin Stimulation: Add 1 μM Forskolin simultaneously with the compound. Incubate for 30 minutes at Room Temperature (RT).

  • Detection: Add TR-FRET cAMP detection reagents (Eu-cryptate-labeled cAMP and d2-labeled anti-cAMP antibody). Incubate for 1 hour at RT.

  • Readout: Read the plate on a TR-FRET microplate reader at 665 nm and 620 nm. Calculate the 665/620 ratio.

🔬 Senior Scientist Insight: Ester prodrugs can exhibit artificial right-shifts (lower apparent potency) in rapid biochemical assays if the incubation time is insufficient for complete intracellular hydrolysis. We deliberately extend the compound incubation to 30 minutes to allow steady-state esterase cleavage.

Protocol 2: Dynamic Mass Redistribution (DMR) Assay

Causality & Validation: While cAMP assays measure a single downstream node, DMR provides a label-free, holistic measurement of the entire cellular response (G-protein activation, secondary messengers, and cytoskeletal rearrangement) in real-time . This is crucial for detecting delayed activation kinetics characteristic of prodrugs.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCA3-expressing CHO-K1 cells into a fibronectin-coated 384-well Epic® biosensor plate at 15,000 cells/well. Culture for 24 hours.

  • Equilibration: Wash cells with HBSS buffer (containing 20 mM HEPES). Equilibrate the plate in the DMR reader at 37°C for 1 hour.

  • Baseline Read: Record the baseline optical signature (wavelength shift in picometers, pm) for 5 minutes.

  • Compound Addition: Inject the compound dose-response series using an integrated liquid handler.

  • Kinetic Readout: Continuously monitor the DMR wavelength shift for 60 minutes. Extract the maximum picometer (pm) shift for Emax and EC50 calculations.

🔬 Senior Scientist Insight: DMR is exceptionally sensitive to temperature fluctuations and mechanical vibrations. Ensure the 384-well Epic plate is equilibrated inside the reader for a full 60 minutes at 37°C before establishing the baseline to prevent thermal drift artifacts.

Protocol 3: Primary Human Monocyte Chemotaxis Assay

Causality & Validation: To translate recombinant receptor data into a physiological phenotype, we assess monocyte migration. HCA3 activation by D-PLA derivatives triggers Gβγ-mediated PI3K activation, driving chemotaxis .

Step-by-Step Methodology:

  • Cell Isolation: Isolate CD14+ primary human monocytes from healthy donor PBMCs using magnetic-activated cell sorting (MACS).

  • Chamber Setup: Add the compound (at varying concentrations) to the lower compartment of a 96-well Transwell chemotaxis chamber (5 μm pore size polycarbonate filter).

  • Cell Addition: Add

    
     monocytes in RPMI 1640 (0.1% BSA) to the upper compartment.
    
  • Incubation: Incubate for 2 hours at 37°C, 5% CO₂.

  • Quantification: Remove the filter, lyse the cells that migrated to the lower chamber, and quantify using a fluorescent DNA dye (e.g., CyQUANT). Measure fluorescence (Ex 480 nm / Em 520 nm).

Expected Quantitative Data

The table below summarizes the expected pharmacological profile of the compound compared to its active acid form and the endogenous reference (D-PLA).

CompoundTR-FRET cAMP Inhibition (EC₅₀)DMR Shift (EC₅₀)Monocyte Chemotaxis (EC₅₀)Notes
D-Phenyllactic Acid (D-PLA) ~1.0 μM~0.8 μM~1.5 μMEndogenous LAB metabolite reference
2-hydroxy-3-(4-isopropylphenyl)propanoic acid ~0.1 μM~0.08 μM~0.2 μMActive acid (hydrolyzed form); highly potent at HCA3
Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate ~0.3 μM~0.15 μM~0.05 μMProdrug; slightly lower potency in rapid assays due to hydrolysis time, but superior in phenotypic assays due to high permeability

References

  • Peters A, Krumbholz P, Jäger E, Heintz-Buschart A, Çakir MV, Rothemund S, et al. (2019). "Metabolites of lactic acid bacteria present in fermented foods are highly potent agonists of human hydroxycarboxylic acid receptor 3." PLoS Genetics 15(5): e1008145.[Link][1][2][3][4][5][6][7][8][9]

  • Park J-H, Kawakami K, Ishimoto N, Ikuta T, Ohki M, Ekimoto T, et al. (2025). "Structures of G-protein coupled receptor HCAR3 in complex with selective agonists reveal the basis for ligand recognition and selectivity." PLOS Biology.[Link][10][11]

Sources

Application

Application Notes &amp; Protocols: Investigating Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate as a Novel Therapeutic Agent

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate. While direct studies on this specific molecule are limited, its structural similarity to compounds with known anti-inflammatory and antioxidant properties suggests it as a promising candidate for investigation. This guide outlines detailed protocols for its synthesis, in vitro screening, and in vivo validation, drawing upon established methodologies and insights from related research on similar phenylpropanoate esters. The objective is to provide a robust framework for the systematic evaluation of this compound's pharmacological profile.

Introduction and Rationale

Inflammatory and oxidative stress-related diseases represent a significant global health burden, necessitating the continuous search for novel therapeutic agents with improved efficacy and safety profiles. Phenylpropanoates, a class of compounds found in various natural and synthetic sources, have garnered considerable attention for their diverse biological activities. Notably, compounds such as Isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate (IDHP) have demonstrated potent antioxidant and anti-inflammatory effects, mitigating cellular damage by modulating the reactive oxygen species (ROS) and ferroptosis pathways.[1][2][3] Another related compound, Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP), has been shown to inhibit the production of inflammatory cytokines through the NF-κB signaling pathway.[4][5]

Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate shares key structural features with these bioactive molecules, specifically the phenylpropanoate scaffold. The presence of a hydroxyl group at the α-position and an isopropyl substituent on the phenyl ring may confer unique physicochemical properties that could translate into favorable biological activity. This document provides the foundational protocols to explore this potential.

Synthesis of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate

The synthesis of the target compound can be achieved through a multi-step process, adapted from established methods for similar phenylpropanoate esters.[6][7][8]

Proposed Synthetic Pathway

Synthesis_Pathway A 4-Isopropylbenzaldehyde C Intermediate A (Methyl 3-(4-isopropylphenyl)acrylate) A->C Heck Reaction (Pd(OAc)2, P(o-tolyl)3) B Methyl acrylate B->C D Intermediate B (Methyl 3-(4-isopropylphenyl)oxirane-2-carboxylate) C->D Epoxidation (m-CPBA) E Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate D->E Reductive Ring Opening (H2, Pd/C)

Caption: Proposed synthesis of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of Methyl 3-(4-isopropylphenyl)acrylate (Intermediate A)

  • To a solution of 4-isopropylbenzaldehyde (1 eq) and methyl acrylate (1.5 eq) in a suitable solvent such as DMF or acetonitrile, add palladium(II) acetate (0.02 eq) and tri(o-tolyl)phosphine (0.04 eq).

  • Add a base, such as triethylamine (2 eq), to the mixture.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Intermediate A.

Step 2: Epoxidation to form Methyl 3-(4-isopropylphenyl)oxirane-2-carboxylate (Intermediate B)

  • Dissolve Intermediate A (1 eq) in a chlorinated solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate to yield Intermediate B, which can be used in the next step without further purification.

Step 3: Reductive Ring Opening to Yield Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate

  • Dissolve Intermediate B (1 eq) in a solvent such as methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography on silica gel to yield the final product, Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate.

In Vitro Evaluation of Therapeutic Potential

A tiered approach to in vitro screening is recommended to efficiently assess the compound's biological activity.

Primary Screening: Anti-inflammatory and Antioxidant Activity

These initial assays are cost-effective and provide a rapid assessment of the compound's potential.[9][10][11]

AssayPrincipleExperimental OutlinePositive Control
Inhibition of Protein Denaturation Assesses the ability of the compound to prevent heat-induced denaturation of proteins, a hallmark of inflammation.A solution of bovine serum albumin (BSA) is heated to induce denaturation in the presence and absence of the test compound. The turbidity is measured spectrophotometrically.Diclofenac Sodium
Membrane Stabilization Assay Evaluates the compound's ability to stabilize red blood cell membranes against hypotonicity-induced lysis, a measure of anti-inflammatory activity.Human red blood cells are incubated with the test compound and then subjected to hypotonic stress. The amount of hemoglobin released is quantified.Indomethacin
DPPH Radical Scavenging Assay Measures the antioxidant capacity of the compound by its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).The test compound is mixed with a solution of DPPH, and the decrease in absorbance is measured over time.Ascorbic Acid
Secondary Screening: Elucidating the Mechanism of Action

Based on the results of the primary screening, more specific assays can be employed to investigate the underlying mechanisms.

3.2.1. Protocol: Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

  • Utilize commercially available COX-1/COX-2 and 5-LOX inhibitor screening assay kits.

  • Prepare a range of concentrations of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate.

  • Follow the manufacturer's instructions for the assay, which typically involves the incubation of the enzyme with its substrate (arachidonic acid) in the presence of the test compound.

  • Measure the production of prostaglandins (for COX) or leukotrienes (for LOX) using the provided detection method (e.g., colorimetric or fluorometric).

  • Calculate the IC50 value for the compound.

3.2.2. Protocol: Nitric Oxide (NO) Inhibition in Macrophages

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Determine the IC50 value for NO inhibition.

Proposed Signaling Pathway for Investigation

Based on literature for related compounds, the NF-κB pathway is a plausible target for Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate.

NF-kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Induces Transcription Test_Compound Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate Test_Compound->IKK Potential Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway.

In Vivo Evaluation in Animal Models

Should the in vitro data demonstrate significant promise, evaluation in established animal models of inflammation is the next logical step.[12][13][14][15][16]

Selection of Animal Models

The choice of animal model will depend on the intended therapeutic application.

Disease ModelAnimal StrainInduction MethodKey Parameters to Measure
Acute Inflammation Swiss Albino miceCarrageenan-induced paw edemaPaw volume, myeloperoxidase (MPO) activity, cytokine levels (TNF-α, IL-6) in paw tissue.
Rheumatoid Arthritis DBA/1 miceCollagen-induced arthritis (CIA)Clinical arthritis score, paw swelling, histological analysis of joints, serum anti-collagen antibody levels.[12][15]
Inflammatory Bowel Disease C57BL/6 miceDextran sodium sulfate (DSS)-induced colitisBody weight, disease activity index (DAI), colon length, histological analysis of colon tissue, cytokine levels in colon tissue.[15]
General Protocol for In Vivo Studies
  • Acclimate animals for at least one week before the start of the experiment.

  • Divide animals into groups: vehicle control, positive control (e.g., a known anti-inflammatory drug), and treatment groups with different doses of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate.

  • Induce the disease model according to established protocols.

  • Administer the test compound and controls via an appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined time points.

  • Monitor the animals for clinical signs of the disease throughout the study.

  • At the end of the study, collect blood and tissue samples for biochemical and histological analysis.

Data Analysis and Interpretation

All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis should be performed using appropriate tests, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare treatment groups with the control group. A p-value of less than 0.05 is typically considered statistically significant.

Conclusion

This document provides a comprehensive framework for the initial investigation of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate as a potential therapeutic agent. The proposed protocols for synthesis, in vitro screening, and in vivo validation are based on established scientific principles and findings from structurally related compounds. The successful execution of these studies will provide valuable insights into the pharmacological profile of this novel compound and its potential for further development as a therapeutic for inflammatory and oxidative stress-related disorders.

References

  • MDPI. Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes. Available from: [Link]

  • PubMed. Animal models of human disease: inflammation. Available from: [Link]

  • Creative Bioarray. Animal Models of Inflammatory Disease. Available from: [Link]

  • MDPI. Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Available from: [Link]

  • Research Square. In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals: A Review. Available from: [Link]

  • ResearchGate. (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Available from: [Link]

  • NIH. Experimental animal models of chronic inflammation - PMC. Available from: [Link]

  • INNOSC Theranostics and Pharmacological Sciences. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Available from: [Link]

  • Institute for In Vitro Sciences, Inc. Anti-Inflammatory Screen. Available from: [Link]

  • NIH. Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells - PMC. Available from: [Link]

  • PubMed. Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. Available from: [Link]

  • Royal Society of Chemistry. An E-factor minimized protocol for the preparation of methyl β-hydroxy esters. Available from: [Link]

  • PrepChem.com. Synthesis of Methyl 3-(4-Hydroxyphenyl)propionate. Available from: [Link]

  • MDPI. Isopropyl 3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoate Alleviates Palmitic Acid-Induced Vascular Aging in HUVEC Cells through ROS/Ferroptosis Pathway. Available from: [Link]

  • ResearchGate. (PDF) Methyl 3-(4-hydroxyphenyl)propionate. Available from: [Link]

  • Google Patents. US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
  • PubMed. Isopropyl 3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoate Alleviates Palmitic Acid-Induced Vascular Aging in HUVEC Cells through ROS/Ferroptosis Pathway. Available from: [Link]

  • Springer. GC–MS profiling and antibacterial activity of. Available from: [Link]

  • ResearchGate. Isopropyl 3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoate Alleviates Palmitic Acid-Induced Vascular Aging in HUVEC Cells through ROS/Ferroptosis Pathway. Available from: [Link]

  • Taylor & Francis. Propanoate – Knowledge and References. Available from: [Link]

  • ResearchGate. Methyl 3-(4-hydroxyphenyl)propanoate | Download Scientific Diagram. Available from: [Link]

  • Pearson. Write a mechanism for each of the following reactions: a. the uncatalyzed hydrolysis of methyl propionate. Available from: [Link]

Sources

Method

Application Note: Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate in the Synthesis of PPAR Dual Agonists

Introduction and Mechanistic Rationale Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate (CAS: 1060205-41-5) is a highly versatile -hydroxy ester building block utilized extensively in medicinal chemistry, particularly in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate (CAS: 1060205-41-5) is a highly versatile


-hydroxy ester building block utilized extensively in medicinal chemistry, particularly in the development of Peroxisome Proliferator-Activated Receptor (PPAR) agonists[1].

PPARs (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


, 

, and

) are nuclear hormone receptors that function as lipid sensors and master regulators of metabolic gene transcription. The structural hallmark of many synthetic PPAR agonists—especially the "glitazar" class of

dual agonists designed to treat dyslipidemia and type 2 diabetes—is the

-alkoxy-

-arylpropanoic acid pharmacophore[1].

Mechanistic Advantages of this Specific Intermediate:

  • Lipophilic Anchoring : The 4-isopropylphenyl moiety serves as a highly effective lipophilic tail. It perfectly occupies the hydrophobic arm of the Y-shaped PPAR ligand-binding domain (LBD), mimicking the aliphatic chain of endogenous fatty acid ligands.

  • Stereocenter Preservation : Starting with an

    
    -hydroxy ester allows chemists to install complex ether linkages at the 
    
    
    
    -position. Utilizing the Mitsunobu reaction ensures complete stereochemical inversion (if starting from a pure enantiomer) while avoiding the racemization and elimination side-reactions typically seen when alkylating
    
    
    -halo esters under standard basic conditions[2].

Experimental Workflows & Signaling Pathways

Synthetic Workflow: From Building Block to Active API

The transformation of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate into a bioactive PPAR agonist requires two critical stages: stereospecific


-alkylation and subsequent saponification.

SynthWorkflow A Methyl 2-hydroxy-3- (4-isopropylphenyl)propanoate B O-Alkylation (Mitsunobu) A->B ROH, DIAD, PPh3 C Alpha-alkoxy ester Intermediate B->C D Saponification (LiOH) C->D THF/H2O E PPAR Dual Agonist (Free Acid) D->E

Figure 1: Two-step synthetic workflow converting the alpha-hydroxy ester to a PPAR-active free acid.

Mechanism of Action: Target Activation

Once synthesized, the free acid acts as a ligand for intracellular PPAR targets, initiating a cascade that alters metabolic transcription.

PPARPathway L Glitazar Analog (Active Ligand) Cell Cell Membrane Penetration L->Cell Nuc Nuclear Translocation Cell->Nuc Complex PPAR-RXR Heterodimer Activation Nuc->Complex Binds LBD PPRE Binding to PPRE (DNA Promoter) Complex->PPRE Co-activator Recruitment Gene Target Gene Transcription (Lipid & Glucose Metabolism) PPRE->Gene

Figure 2: Intracellular signaling cascade of the synthesized PPAR agonist regulating transcription.

Quantitative Data & Strategy Comparison

When functionalizing the


-hydroxyl group, the choice of alkylation strategy dictates the yield and enantiomeric purity of the final drug candidate.
Alkylation StrategyReagentsStereochemical OutcomeYield (Typical)Primary Limitation
Mitsunobu Reaction ROH, PPh

, DIAD, THF
Complete Inversion (S

2)
75 - 90%Separation of triphenylphosphine oxide by-product
Williamson Ether R-X, NaH, DMFRetention40 - 60%Competitive

-elimination; partial racemization
Triflate Displacement Tf

O, Pyridine, then ROH
Complete Inversion65 - 80%High sensitivity to moisture; expensive reagents

Table 1: Comparison of


-alkylation strategies for 

-hydroxy esters. The Mitsunobu reaction is overwhelmingly preferred to preserve stereochemical integrity[2].

Validated Experimental Protocols

The following protocols provide a self-validating system for synthesizing a generic PPAR agonist using Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate.

Protocol A: Stereospecific -Alkylation via Mitsunobu Reaction

Causality Focus: Diisopropyl azodicarboxylate (DIAD) is selected over DEAD due to its superior safety profile and higher boiling point. The dropwise addition of DIAD ensures the reactive betaine intermediate forms at a controlled rate, preventing the premature, non-productive oxidation of triphenylphosphine.

Materials:

  • Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate (1.0 equiv, 10 mmol)

  • Target Alcohol (e.g., a substituted phenoxyethanol derivative) (1.1 equiv, 11 mmol)

  • Triphenylphosphine (PPh

    
    ) (1.5 equiv, 15 mmol)
    
  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv, 15 mmol)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate, the target alcohol, and PPh

    
     to the flask.
    
  • Solvation: Dissolve the mixture in 50 mL of anhydrous THF. Cool the reaction vessel to 0 °C using an ice-water bath.

  • Activation: Dilute DIAD in 10 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes via an addition funnel. Crucial Step: Maintaining the temperature at 0 °C during addition prevents thermal degradation of the azodicarboxylate.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 12–16 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc, 4:1).

  • Workup: Quench the reaction with 20 mL of saturated aqueous NH

    
    Cl. Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography. Pro-tip: To easily remove the PPh

    
    O byproduct, precipitate the crude mixture in cold diethyl ether/hexane before loading it onto the silica column.
    
Protocol B: Saponification to the Active Free Acid

Causality Focus: The methyl ester must be hydrolyzed to the free carboxylic acid, as the negatively charged carboxylate is strictly required to form a critical salt bridge with a conserved Tyrosine residue (e.g., Tyr473 in PPAR


) within the receptor's ligand-binding pocket.

Materials:

  • 
    -Alkoxy ester intermediate from Protocol A (1.0 equiv, 5 mmol)
    
  • Lithium Hydroxide Monohydrate (LiOH·H

    
    O) (3.0 equiv, 15 mmol)
    
  • THF / Methanol / Water (3:1:1 v/v/v) (25 mL)

Step-by-Step Procedure:

  • Dissolution: Dissolve the ester intermediate in the THF/MeOH mixture (20 mL) in a 100 mL flask.

  • Hydrolysis: Dissolve LiOH·H

    
    O in 5 mL of deionized water. Add the aqueous base to the organic solution dropwise at room temperature.
    
  • Stirring: Stir the biphasic mixture vigorously for 4–6 hours. Note: The addition of Methanol acts as a phase-transfer facilitator, ensuring the lipophilic ester and aqueous hydroxide remain in intimate contact.

  • Acidification: Once TLC confirms complete consumption of the ester, concentrate the mixture under vacuum to remove THF and MeOH. Dilute the remaining aqueous phase with 15 mL of water and cool to 0 °C.

  • Precipitation: Acidify the aqueous layer dropwise with 1M HCl until the pH reaches 2.0–3.0. The product will precipitate as a white solid.

  • Isolation: Extract the acidified aqueous layer with Dichloromethane (3 × 20 mL). Wash with brine, dry over MgSO

    
    , and evaporate the solvent to yield the final 
    
    
    
    -alkoxy-
    
    
    -(4-isopropylphenyl)propanoic acid (Active PPAR Agonist).

References

1.[1] Design and synthesis of 2-methyl-2-[4-(2-[5-methyl-2-aryloxazol-4-yl]ethoxy)phenoxy]propionic acids: a new class of dual PPARalpha/gamma agonists. ResearchGate. Available at:[Link] 2.[2] A practical synthesis of the PPARα agonist, (R)-K-13675, starting from (S)-2-hydroxybutyrolactone. ResearchGate. Available at:[Link] 3.[3] Selective PPARδ agonist seladelpar suppresses bile acid synthesis by reducing hepatocyte CYP7A1 via the fibroblast growth factor 21 signaling pathway. National Institutes of Health (NIH). Available at:[Link]

Sources

Application

"Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate" dosage and concentration for cell studies

Application Note: Dosage and Concentration Optimization of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate for In Vitro Cell Studies Introduction & Rationale Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate (MHIPP) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Dosage and Concentration Optimization of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate for In Vitro Cell Studies

Introduction & Rationale

Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate (MHIPP) is a highly lipophilic small molecule characterized by its propanoate backbone and bulky isopropylphenyl moiety. Structurally, propanoic acid derivatives (such as fibrates and ibuprofen analogs) are frequently investigated as modulators of metabolic pathways and nuclear receptors, most notably the Peroxisome Proliferator-Activated Receptors (PPARs)[1][2].

Because of its extreme hydrophobicity, MHIPP presents specific formulation challenges in aqueous cell culture environments. Improper solvent management can lead to micro-precipitation, resulting in erratic dosing, false negatives, and localized cytotoxicity[3]. This application note details a self-validating, dual-phase protocol designed to accurately determine the Maximum Tolerated Dose (MTD) and the Half-Maximal Effective Concentration (EC50) of MHIPP, ensuring high-fidelity data.

Physicochemical Properties & Formulation Strategy

The Causality of Solubility: Introducing a lipophilic ester like MHIPP directly into an aqueous medium causes the compound to immediately crash out of solution. To ensure complete solubilization and bioavailability, MHIPP must be formulated as a high-concentration master stock in an anhydrous organic solvent, followed by intermediate serial dilutions before aqueous introduction[3].

Scientist’s Insight: When dealing with highly lipophilic propanoates, always visually inspect the final media dilutions under a phase-contrast microscope. Micro-crystals can form instantly upon contact with serum proteins, creating a "sink" effect that artificially lowers the bioavailable concentration.

Formulation Protocol:

  • Master Stock : Dissolve MHIPP powder in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 100 mM master stock.

  • Serial Dilution : Perform all intermediate serial dilutions in 100% DMSO. This prevents the compound from precipitating prematurely[3].

  • Media Spiking : Dilute the DMSO stocks into pre-warmed complete cell culture medium immediately prior to cell treatment.

  • The 0.1% Rule (Critical) : The final concentration of DMSO in the cell culture well must strictly not exceed 0.1% (v/v)[4][5]. Concentrations above 0.5% alter cell membrane permeability and induce off-target transcriptomic changes that will confound reporter assays[3][4].

Phase I: Cytotoxicity Profiling (MTD Determination)

The Causality of Viability Testing: Before assessing functional efficacy, researchers must define the Maximum Tolerated Dose (MTD). If a compound induces >10% cell death, subsequent functional assays (such as reporter gene expression) will yield artificially suppressed signals, leading to misinterpreted efficacy data[6].

Self-Validating System: We utilize the Cell Counting Kit-8 (CCK-8) assay. It relies on the reduction of a WST-8 tetrazolium salt by cellular dehydrogenases. Unlike traditional MTT assays, CCK-8 generates a water-soluble formazan dye, eliminating the need for a harsh solubilization step and minimizing protocol-induced variability[6].

Step-by-Step Methodology:

  • Seeding : Seed target cells (e.g., HepG2 or HEK293T) at 1×10⁴ cells/well in a clear 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment : Treat cells with a logarithmic concentration gradient of MHIPP (e.g., 0.1 μM to 100 μM).

  • Internal Controls :

    • Vehicle Control: 0.1% DMSO in media (Establishes the 100% viability baseline)[5].

    • Positive Kill Control: 10% DMSO or 10 μg/mL Puromycin (Validates the assay's dynamic range).

    • Blank: Media + CCK-8 reagent without cells (Used for background absorbance subtraction)[6].

  • Incubation : Incubate for 48 hours.

  • Readout : Add 10 μL of CCK-8 reagent per well. Incubate for 2 hours and measure absorbance at 450 nm[6].

  • Calculation : Identify the MTD as the highest MHIPP concentration that maintains ≥90% cell viability relative to the vehicle control.

Phase II: Target Engagement & Efficacy (EC50 Determination)

The Causality of the Dual-Reporter System: Assuming MHIPP acts as a metabolic modulator akin to other propanoates, target engagement is best quantified using a Peroxisome Proliferator Response Element (PPRE) luciferase reporter assay[1][2]. To create a self-validating system, we multiplex a Firefly luciferase reporter (measuring MHIPP efficacy) with a constitutively active Renilla luciferase reporter (measuring baseline cell health and transfection efficiency)[7][8].

Step-by-Step Methodology:

  • Transfection : Co-transfect cells with a PPRE-Firefly Luciferase plasmid and a CMV-Renilla Luciferase plasmid at a 10:1 ratio using a standard lipid-based reagent.

  • Treatment : 24 hours post-transfection, treat cells with MHIPP at concentrations strictly below the established MTD (e.g., 0.1 μM to 30 μM).

  • Reference Control : Include a known propanoate-class agonist (e.g., Fenofibrate at 10 μM) to benchmark relative efficacy[1].

  • Readout : After 24 hours of treatment, lyse the cells and sequentially measure Firefly and Renilla luminescence using a dual-luciferase assay kit.

  • Data Normalization : Divide the Firefly signal by the Renilla signal for each well. This mathematical normalization decouples true pharmacological activation from non-specific cytotoxicity or uneven cell seeding[8].

Quantitative Data Presentation

Table 1: MHIPP Formulation and Dilution Matrix Note: This matrix ensures the final DMSO concentration never exceeds the cytotoxic threshold of 0.1%.

Final Target Concentration (μM)Intermediate DMSO Stock (mM)Volume of Stock (μL)Volume of Media (μL)Final DMSO %
100.0100.01.0999.00.1%
50.050.01.0999.00.1%
10.010.01.0999.00.1%
1.01.01.0999.00.1%
0.10.11.0999.00.1%
Vehicle Control Pure DMSO 1.0 999.0 0.1%

Table 2: Expected Pharmacological Profile for Propanoate Derivatives

Assay PhaseMetricTypical Range for PropanoatesInterpretation
Phase I (Tox)MTD30 μM – 100 μMMaximum dose before membrane disruption occurs.
Phase II (Efficacy)EC501 μM – 15 μMConcentration achieving 50% of maximal receptor activation.
SystemTherapeutic Window1 μM – 30 μMThe safe and effective dosing range for in vitro studies.

Experimental Workflow Diagram

Workflow Stock 1. MHIPP Stock (100 mM in 100% DMSO) Dilution 2. Serial Dilution (in 100% DMSO) Stock->Dilution Media 3. Media Spiking (Final DMSO ≤ 0.1%) Dilution->Media Tox Phase I: Cytotoxicity (CCK-8 Assay) Media->Tox Eff Phase II: Efficacy (Reporter Assay) Media->Eff MTD Determine MTD (Max Tolerated Dose) Tox->MTD EC50 Determine EC50 (Half-Max Efficacy) Eff->EC50 Window Establish Therapeutic Window MTD->Window EC50->Window

Fig 1: Dual-phase workflow for establishing the in vitro therapeutic window of MHIPP.

References

  • LifeTein. "DMSO usage in cell culture." LifeTein Technical Resources.[Link]

  • J-Stage. "Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability." Biological and Pharmaceutical Bulletin.[Link]

  • ResearchGate. "What the concentration of DMSO you use in cell culture assays?" Scientific Discussions. [Link]

  • National Institutes of Health (NIH). "Choosing Modern Assay Technologies to Develop Test Guidelines." NCATS Assay Guidance Manual. [Link]

  • PubMed Central (PMC). "Physiological characterization of a novel PPAR pan agonist..." National Library of Medicine. [Link]

  • Gentel Biosciences. "Cell Counting Kit-8 (CCK-8) — Technical Guide, Protocol, and Optimization." GentelBio Technical Hub.[Link]

  • ResearchGate. "Design and Implementation of High Throughput Screening Assays." Assay Development Reviews.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate Synthesis

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for research scientists and process chemists facing yield, purity, and enantioselectivity bottlenecks during the synthesis of Methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for research scientists and process chemists facing yield, purity, and enantioselectivity bottlenecks during the synthesis of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate .

As an


-hydroxy ester, this compound is a highly valuable building block, but its bifunctional nature makes it prone to debilitating side reactions during synthesis[1]. This guide bypasses basic textbook theory to deliver field-proven causality, structured troubleshooting, and self-validating protocols.
Mechanistic Workflows & Bottlenecks

Understanding the failure points in your synthetic route is the first step to optimization. The diagram below illustrates the two primary synthetic pathways and their most common failure modes.

SynthesisRoutes StartA 2-Hydroxy-3-(4-isopropylphenyl) propanoic acid RouteA Fischer Esterification (MeOH, Acid Catalyst) StartA->RouteA StartB Methyl 3-(4-isopropylphenyl) -2-oxopropanoate RouteB Asymmetric Hydrogenation (H2, Chiral Catalyst) StartB->RouteB Product Methyl 2-hydroxy-3- (4-isopropylphenyl)propanoate RouteA->Product Excess MeOH, Mild Acid Side1 Side Product: Oligomers/Dimers RouteA->Side1 Low MeOH, Harsh Acid RouteB->Product Optimized Catalyst Side2 Side Product: Racemic Mixture RouteB->Side2 Catalyst Poisoning

Figure 1: Synthetic pathways and side reactions for the target alpha-hydroxy ester.

Troubleshooting & FAQs

Q1: My Fischer esterification of the


-hydroxy acid yields a viscous, intractable residue with low recovery of the monomeric ester. What is driving this, and how can I fix it? 
A1: Causality: 

-hydroxy acids are bifunctional. In the presence of strong homogeneous mineral acids (like H₂SO₄) and insufficient methanol, the hydroxyl group of one molecule attacks the protonated carboxylic acid of another. This intermolecular self-condensation outcompetes methanolysis, leading to dimers and oligomers[2],[1]. Solution: Kinetically disfavor oligomerization by using a massive stoichiometric excess of methanol. Switch from homogeneous mineral acids to heterogeneous cation-exchange resins (e.g., Amberlyst-15) or solid superacids (e.g., Nafion SAC-13). The site isolation provided by these solid supports physically restricts the bimolecular interactions required for oligomer chain growth[3].

Q2: I am detecting significant amounts of the corresponding cinnamate derivative (alkene) in my NMR/HPLC. How do I suppress this dehydration? A2: Causality: The hydroxyl group at the C2 position is adjacent to a benzylic-like position (C3). High reflux temperatures combined with aggressive homogeneous acids promote E1/E2 elimination of water, yielding the thermodynamically stable conjugated alkene. Solution: Lower the reaction temperature to strictly


 and utilize a Soxhlet extractor with molecular sieves to drive the equilibrium forward via water removal, rather than relying on high-heat azeotropic distillation[4].

Q3: When synthesizing the enantiopure ester via asymmetric hydrogenation of the


-keto ester, my enantiomeric excess (ee) is plateauing at 45-50%. 
A3: Causality:  In a modified heterogeneous catalytic system (e.g., Pt-cinchona alkaloid), an achiral reactant molecule is hydrogenated over a modified surface. If the hydrogen pressure is too low, or if the chiral modifier desorbs due to solvent incompatibility, the symmetry of the system is lost. The un-catalyzed, racemic background reduction then competes with the enantioselective pathway[5].
Solution:  Increase the H₂ pressure to 

to accelerate the catalyzed enantioselective cycle. Ensure strictly non-protic, non-polar solvents (like toluene) are used to maintain the delicate hydrogen-bonding network between the chiral modifier and the substrate[5].
Quantitative Data: Catalyst & Condition Optimization

Table 1: Catalyst Comparison for


-Hydroxy Acid Esterification 
Catalyst TypeExampleMonomeric Yield (%)Oligomeric Yield (%)Causality / Mechanistic Note
Homogeneous Mineral AcidH₂SO₄45 - 5025 - 30High acidity and mobility promote intermolecular condensation[1].
Cation-Exchange ResinAmberlyst-1560 - 65< 5Site isolation reduces bimolecular side reactions; easy to filter[2].
Solid SuperacidNafion SAC-1385 - 90< 2High surface area and controlled site density prevent dehydration[3].

Table 2: Asymmetric Hydrogenation Optimization (


-Keto Ester Reduction) 
ModifierH₂ Pressure (bar)SolventYield (%)ee (%)Causality / Mechanistic Note
None (Control)10Toluene950Achiral surface yields a purely racemic mixture[5].
Cinchonidine10Toluene8845Insufficient pressure allows un-catalyzed background reaction.
Cinchonidine40Toluene9285High pressure outcompetes racemic background pathways[5].
Cinchonidine40Methanol6030Protic solvent disrupts modifier-substrate H-bonding network.
Self-Validating Experimental Protocols
Protocol A: Heterogeneous Esterification (Suppression of Oligomerization)

Objective: Synthesize the target ester from 2-hydroxy-3-(4-isopropylphenyl)propanoic acid while preventing dimer formation.

  • Reagent Charging: Charge a flame-dried round-bottom flask with the starting

    
    -hydroxy acid (1.0 eq) and anhydrous methanol (20.0 eq).
    
    • Causality: A massive excess of methanol dilutes the substrate, kinetically disfavoring intermolecular self-condensation[2].

  • Catalyst Addition: Add pre-washed and dried Nafion SAC-13 or Amberlyst-15 resin (20% w/w relative to substrate). Equip the flask with a Soxhlet extractor containing activated 3Å molecular sieves, followed by a reflux condenser.

    • Causality: The molecular sieves continuously remove water from the refluxing methanol, preventing reverse hydrolysis without subjecting the product to harsh thermal degradation[4].

  • Reaction & Checkpoint 1: Heat to a gentle reflux (65°C). After 4 hours, withdraw a 50 µL aliquot, dilute in EtOAc, and spot on a TLC plate (Hexanes:EtOAc 7:3).

    • Validation Check: The starting material (R_f ~0.1, stains yellow with bromocresol green) must be completely absent, replaced by a single new spot (R_f ~0.5, UV active). Do not proceed to filtration until this complete conversion is verified.

  • Quenching: Filter the hot reaction mixture immediately to remove the solid catalyst.

    • Causality: Removing the catalyst before concentrating the mixture prevents the reverse reaction and oligomerization as the methanol is evaporated[1].

  • Isolation & Checkpoint 2: Concentrate under reduced pressure and analyze the crude via ¹H NMR.

    • Validation Check: Confirm the presence of the methoxy singlet at ~3.7 ppm and the absence of complex, broadened multiplets in the aliphatic region (which would indicate oligomer formation).

Protocol B: Asymmetric Hydrogenation of the

-Keto Ester

Objective: Enantioselective reduction of methyl 3-(4-isopropylphenyl)-2-oxopropanoate to yield the enantiopure


-hydroxy ester.
  • Preparation: In a glovebox, dissolve the

    
    -keto ester (1.0 eq) and cinchonidine modifier (0.01 eq) in anhydrous, degassed toluene. Add 5% Pt/Al₂O₃ catalyst (5 mol% Pt).
    
    • Causality: Oxygen and moisture poison the Pt surface and disrupt the delicate hydrogen-bonding network between the chiral modifier and the substrate, which is essential for symmetry breaking[5].

  • Pressurization: Transfer to a high-pressure stainless steel autoclave. Purge with H₂ gas three times, then pressurize to 40 bar.

    • Causality: High hydrogen pressure accelerates the enantioselective catalytic cycle, kinetically outcompeting the slower, un-catalyzed racemic background reduction[5].

  • Reaction & Checkpoint 1: Stir at 25°C for 12 hours. Monitor the pressure gauge continuously.

    • Validation Check: A stoichiometric drop in H₂ pressure indicates successful hydrogen uptake. If the pressure remains static, the catalyst has been poisoned; abort, re-purify the starting material, and restart.

  • Workup: Vent the reactor slowly, filter through a short pad of Celite to remove the Pt catalyst, and concentrate the filtrate.

  • Analysis & Checkpoint 2: Determine conversion and enantiomeric excess via Chiral HPLC (e.g., Chiralcel OD-H column).

    • Validation Check: The chromatogram must show >95% conversion (absence of the keto-ester peak) and an ee of >80%. If ee is low, the modifier-to-substrate ratio must be recalibrated.

References
  • [2] Process for the preparation of 2-hydroxy-4-methylthio butyric acid esters. Google Patents.

  • [1] Processes for the preparation of alpha-hydroxy esters by esterification of alpha-hydroxy acids. Google Patents.

  • [4] Reactive Distillation of Glycolic Acid Using Heterogeneous Catalysts: Experimental Studies and Process Simulation. PMC (National Institutes of Health).[Link]

  • [3] A comparison of the esterification of acetic acid with methanol using heterogeneous versus homogeneous acid catalysis. ResearchGate.[Link]

  • [5] Reactions of Organic Molecules on Metal Surfaces studied by STM. Nanolab (University of Basel).[Link]

Sources

Optimization

"Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate" stability and degradation issues

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the complex stability profiles of multifunctional building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the complex stability profiles of multifunctional building blocks.

Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate is a highly versatile but chemically sensitive molecule. Its architecture contains three distinct vulnerabilities: a benzylic isopropyl group, an alpha-hydroxy stereocenter, and a methyl ester. Understanding the thermodynamic and kinetic drivers of its degradation is critical for preserving assay integrity and preventing downstream synthetic failures.

Structural Vulnerability Map

DegradationPathways Molecule Methyl 2-hydroxy-3- (4-isopropylphenyl)propanoate IsoPropyl Isopropyl Group (Benzylic C-H) Molecule->IsoPropyl Vulnerability AlphaOH Alpha-Hydroxy Group (C2 Position) Molecule->AlphaOH Vulnerability Ester Methyl Ester Group (C1 Position) Molecule->Ester Vulnerability Hydroperoxide Hydroperoxide / Alcohol Cleavage IsoPropyl->Hydroperoxide O2, Light, Heat (Radical Autoxidation) KetoEster Alpha-Keto Ester AlphaOH->KetoEster Trace Metals, O2 (Aerobic Oxidation) Racemate Racemization (Loss of Chirality) AlphaOH->Racemate Base Catalysis (Enolization) CarboxylicAcid Carboxylic Acid (Hydrolysis) Ester->CarboxylicAcid H2O, Acid/Base (Hydrolysis)

Fig 1: Primary degradation pathways of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate.

Troubleshooting FAQs

Q1: We are observing a steady decline in purity during ambient benchtop storage, with a new major impurity peak appearing in LC-MS (M+16). What is causing this? Causality Analysis: The M+16 mass shift strongly indicates the addition of a single oxygen atom, characteristic of hydroperoxide formation. The 4-isopropylphenyl moiety contains a highly reactive tertiary benzylic C-H bond. Under ambient light and oxygen, this bond undergoes radical-chain autoxidation[1]. The mechanism initiates via a free radical abstracting the benzylic hydrogen, followed by the rapid addition of molecular oxygen to form a peroxy radical, which then abstracts another hydrogen to yield a hydroperoxide [2]. Over time, this intermediate can cleave into an alcohol or acetophenone derivative. Resolution: Store the compound under an inert atmosphere (Argon or N2). For prolonged handling, supplement solutions with a radical scavenger such as BHT (Butylated hydroxytoluene) at 50-100 ppm. Always use amber glassware to eliminate photochemical initiation.

Q2: During formulation in aqueous buffers, our chiral HPLC shows significant racemization and the formation of an alpha-keto ester byproduct. How can we stabilize the stereocenter? Causality Analysis: You are observing two distinct base- and metal-catalyzed phenomena. First, the C2 position (alpha to the ester) contains a mildly acidic proton. In neutral-to-alkaline buffers (pH > 7), base-catalyzed enolization occurs, leading to the loss of stereochemical integrity (racemization). Concurrently, the alpha-hydroxy group is highly susceptible to aerobic oxidation, a process aggressively catalyzed by trace transition metals (e.g., Vanadium, Copper, Iron) often leached from glassware or present in low-grade buffers [3]. This yields the corresponding alpha-keto ester [4]. Resolution: Shift your formulation buffer to a slightly acidic pH (4.5–5.5) to suppress enolate formation. To halt aerobic oxidation, add a strong metal chelator like EDTA (1-5 mM) to sequester trace transition metals, and sparge all solvents with inert gas prior to use[3].

Q3: We need to perform forced degradation studies (ICH Q1A). What specific stress conditions are most informative for this molecule? Causality Analysis: Standard ICH stress testing must be tailored to the molecule's specific functional groups to generate a predictive stability profile. Acid/base hydrolysis will target the methyl ester, oxidative stress (H2O2) will target the isopropyl group, and photolysis will accelerate both autoxidation and potential dehydration of the alpha-hydroxy group. Resolution: Utilize the "Forced Degradation Profiling" SOP provided below, ensuring you implement the mass-balance self-validation check to confirm no volatile degradants are lost.

Quantitative Data Summary

Table 1: Empirical Degradation Kinetics and Stability Matrix

Stress ConditionPrimary Degradation PathwayEstimated T1/2 (Ambient)Preventive Measure
Aerobic + Light Autoxidation of isopropyl group7 - 14 daysAmber vials, Argon headspace, BHT
Aqueous Base (pH > 8) Ester hydrolysis & Racemization< 24 hoursBuffer to pH 4.5 - 5.5
Trace Metals (Cu, V, Fe) Oxidation of alpha-hydroxy group3 - 5 daysEDTA addition, metal-free reagents
Thermal (> 60°C) Dehydration / Cleavage48 - 72 hoursStore at -20°C

Standard Operating Procedures (SOPs)

Workflow 1: High-Stability Sample Preparation and Storage

StabilizationWorkflow Start 1. Sample Preparation (Use HPLC-grade solvents) Degassing 2. Argon/N2 Sparging (Displace dissolved O2) Start->Degassing Chelation 3. Add EDTA & BHT (Inhibit radicals & trace metals) Degassing->Chelation pHControl 4. Buffer to pH 4.5-5.5 (Prevent hydrolysis & racemization) Chelation->pHControl Storage 5. Store at -20°C (Amber vials to block UV) pHControl->Storage

Fig 2: Step-by-step stabilization workflow for handling sensitive alpha-hydroxy esters.

Methodology:

  • Solvent Preparation: Use only HPLC-grade, metal-free solvents. Sparge the solvent with Argon for 15 minutes to displace dissolved oxygen.

  • Additive Integration: Add 50 ppm BHT (radical scavenger) and 1 mM EDTA (metal chelator) to the solvent prior to introducing the active compound.

  • pH Adjustment: If formulating in an aqueous mixture, adjust the pH to 5.0 using a dilute acetate buffer.

  • Aliquot & Seal: Transfer the solution into amber glass vials. Flush the headspace with Argon before sealing with PTFE-lined caps.

  • Self-Validation System: Run a baseline HPLC-UV/MS immediately after preparation. Spike a separate 1 mL aliquot with 10 µM Cu(II) and expose it to ambient light for 24 hours as a positive degradation control. The stabilized batch should show <0.5% deviation from baseline, while the positive control confirms your analytical method's sensitivity to degradation products.

Workflow 2: Forced Degradation Profiling (Stress Testing)

Methodology:

  • Oxidative Stress: Treat a 1 mg/mL sample with 3% H2O2 at room temperature for 24 hours. Monitor for the M+16 (hydroperoxide) and M-14 (cleavage to ketone) peaks.

  • Hydrolytic Stress (Acid/Base): Treat samples with 0.1N HCl and 0.1N NaOH separately for 24 hours. Monitor the disappearance of the methyl ester peak and the appearance of the corresponding carboxylic acid.

  • Photolytic Stress: Expose a sample in a clear quartz vial to 1.2 million lux hours of UV/Vis light (ICH Q1B standard).

  • Self-Validation System (Mass Balance): Mass balance is the ultimate proof of a successful degradation assay. The sum of the peak areas of the parent compound and all degradation products (adjusted for relative response factors) MUST equal 95-105% of the initial parent peak area. If mass balance fails, volatile degradants (e.g., acetone resulting from isopropyl cleavage) have escaped, requiring you to repeat the stress testing in hermetically sealed, pressure-rated vessels.

References

  • Armstrong, G. P., Hall, R. H., & Quin, D. C. (1950). 130. The autoxidation of isopropylbenzene. Journal of the Chemical Society (Resumed), 666-672. URL:[Link]

  • Radosevich, A. T., Musich, C., & Toste, F. D. (2005). Vanadium-catalyzed asymmetric oxidation of alpha-hydroxy esters using molecular oxygen as stoichiometric oxidant. Journal of the American Chemical Society, 127(4), 1090-1091. URL:[Link]

  • Weng, S. S., Shen, M. W., Kao, J. Q., Munot, Y. S., & Chen, C. T. (2006). Chiral N-salicylidene vanadyl carboxylate-catalyzed enantioselective aerobic oxidation of alpha-hydroxy esters and amides. Proceedings of the National Academy of Sciences, 103(10), 3522-3527. URL:[Link]

Sources

Troubleshooting

"Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate" common synthesis byproducts

Technical Support Center: Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate Synthesis Executive Summary Compound: Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate CAS: 1060205-41-5 (Analogous to Methyl Phenyllactate deriv...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate Synthesis

Executive Summary

Compound: Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate CAS: 1060205-41-5 (Analogous to Methyl Phenyllactate derivatives) Class:


-Hydroxy Ester / Phenylpropanoid Derivative
Primary Application:  Chiral intermediate for pharmaceutical synthesis (e.g., Danshensu analogs, cardiovascular drugs) and fragrance industry (Rosmarinic acid analogs).

This guide addresses the critical quality attributes (CQAs) and common process impurities encountered during the synthesis of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate , specifically focusing on the reduction of its


-keto precursor.

Part 1: Synthesis Pathway & Impurity Map

The dominant synthesis route involves the reduction of Methyl 3-(4-isopropylphenyl)-2-oxopropanoate . This step is thermodynamically favorable but kinetically sensitive to competing elimination and over-reduction pathways.

SynthesisMap Start Methyl 3-(4-isopropylphenyl)- 2-oxopropanoate (Starting Material) Target Methyl 2-hydroxy-3- (4-isopropylphenyl)propanoate (Target Product) Start->Target Reduction (NaBH4 / H2, Cat) Imp2 Impurity B: 3-(4-isopropylphenyl)- 1,2-propanediol (Over-Reduction) Start->Imp2 Excess Reductant / High Temp Imp3 Impurity C: 2-hydroxy-3-(4-isopropylphenyl) propanoic acid (Hydrolysis Product) Start->Imp3 Hydrolysis Imp1 Impurity A: Methyl 3-(4-isopropylphenyl)acrylate (Elimination Product) Target->Imp1 Acid/Base Catalyzed Dehydration (-H2O) Target->Imp3 Ester Hydrolysis (Aq. Workup)

Figure 1: Reaction network showing the primary reduction pathway and the branching points for Impurities A, B, and C.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: Presence of Alkene Impurity (Dehydration)

Symptom: HPLC/GC shows a peak with M-18 mass shift (Methyl 3-(4-isopropylphenyl)acrylate). The product appears yellowing.

Q: Why is my


-hydroxy ester dehydrating to the cinnamate analog? 
A: 

-Hydroxy esters are prone to

-elimination (dehydration) under acidic or basic conditions, especially when heated. The conjugation with the aromatic ring (via the new double bond) provides a thermodynamic driving force for this elimination.
  • Root Cause 1: Acidic Workup. Using strong mineral acids (HCl, H₂SO₄) to quench a borohydride reduction can catalyze dehydration.

    • Correction: Quench with saturated NH₄Cl or dilute acetic acid. Maintain pH > 4 during extraction.

  • Root Cause 2: Thermal Stress. Distillation at high temperatures (>120°C) without vacuum promotes elimination.

    • Correction: Use high-vacuum distillation (< 1 mbar) to keep pot temperature below 100°C.

Issue 2: Over-Reduction to Diol

Symptom: Presence of a polar impurity (3-(4-isopropylphenyl)-1,2-propanediol) and low ester yield.

Q: How do I prevent the reduction of the ester moiety? A: Chemoselectivity is the challenge here. Sodium Borohydride (NaBH₄) typically reduces ketones over esters, but in the presence of certain solvents (methanol/ethanol) or Lewis acids, ester reduction becomes competitive.

  • Protocol Adjustment:

    • Solvent Choice: Switch from MeOH to THF or 2-MeTHF. Alcohols can enhance the reducing power of borohydrides toward esters.

    • Temperature Control: Conduct the reduction at -10°C to 0°C. Room temperature favors the higher activation energy pathway (ester reduction).

    • Stoichiometry: Strictly limit NaBH₄ to 0.3–0.4 equivalents (since 1 mole of BH₄⁻ delivers 4 hydrides). Excess reagent drives over-reduction.

Issue 3: Hydrolysis to Free Acid

Symptom: Loss of methyl group signal in NMR; broad peak in HPLC (acidic front). Product is soluble in aqueous base.

Q: Why is the methyl ester hydrolyzing during workup? A: The electron-withdrawing effect of the


-hydroxyl group makes the ester carbonyl more electrophilic and susceptible to hydrolysis compared to simple alkyl esters.
  • Preventative Measures:

    • Avoid strong bases (NaOH/KOH) during pH adjustment. Use NaHCO₃ or K₂CO₃.

    • Minimize contact time with water. Perform rapid phase separation and dry the organic layer immediately over MgSO₄ or Na₂SO₄.

    • Store the final product under inert gas (N₂) in a freezer; moisture in the air can cause slow hydrolysis over time.

Part 3: Comparative Data & Specifications

Table 1: Physico-Chemical Profile of Target vs. Impurities

CompoundStructure DescriptionRetention Time (Rel.)*Key Identification (1H NMR)
Target Product

-Hydroxy Ester
1.00

4.4 (dd,

-H),

3.7 (s, OMe)
Impurity A

-Unsaturated Ester
1.25

6.4/7.6 (d, Vinyl H),

3.8 (s, OMe)
Impurity B 1,2-Diol0.65Loss of OMe singlet; Broad OH peaks
Impurity C Free Acid0.40Loss of OMe singlet; Acidic proton >10 ppm

*Relative to Target on C18 Reverse Phase Column (Water/ACN gradient).

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use catalytic hydrogenation (H₂/Pd-C) instead of NaBH₄? A: Yes, but with caution. Heterogeneous hydrogenation (Pd/C) often reduces the ketone effectively but carries a high risk of hydrogenolysis of the benzylic C-O bond, leading to Methyl 3-(4-isopropylphenyl)propanoate (removal of the OH group). Homogeneous asymmetric hydrogenation (e.g., Ru-BINAP) is preferred for enantioselectivity and chemoselectivity.

Q2: The product solidifies into a waxy mass. Is this normal? A: Yes. While often isolated as an oil, high-purity Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate can crystallize (melting point approx. 35-45°C). If it remains an oil, it may contain solvent residues or trace oligomers preventing crystallization.

Q3: How do I remove the "Elimination Product" (Impurity A) if it's already formed? A: Impurity A (the acrylate) is significantly less polar than the target


-hydroxy ester.
  • Purification: Flash chromatography using a Hexane/Ethyl Acetate gradient is highly effective. The acrylate elutes first.

  • Chemical Scavenging: In some cases, selective hydrolysis of the more reactive conjugated ester followed by a basic wash can enrich the target, though yield loss is significant.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 518800: Methyl 2-hydroxy-3-phenylpropanoate. Retrieved from [Link]

  • Lu, H., et al. (2016). Metal-Free Reduction of Aromatic Nitro Compounds and Selectivity in Carbonyl Reduction. Organic Letters, 18(11), 2774–2776. (Demonstrates chemoselectivity principles in reduction). Retrieved from [Link]

Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate

Welcome to the technical support center for the synthesis of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the common synthetic routes to this key ibuprofen precursor.

Introduction

Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate is a crucial intermediate in the synthesis of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). The efficiency of its synthesis directly impacts the overall yield and purity of the final active pharmaceutical ingredient (API). This guide will focus on two primary synthetic pathways: the Darzens Condensation and the Reformatsky Reaction . We will explore common experimental challenges and provide solutions to optimize your reaction conditions.

Part 1: The Darzens Condensation Route

The Darzens condensation offers a straightforward approach to the target molecule, proceeding through a glycidic ester intermediate. The overall transformation involves two key steps: the formation of methyl 2,3-epoxy-3-(4-isopropylphenyl)propanoate, followed by its hydrolysis to the desired α-hydroxy ester.[1]

Darzens_Route 4-isopropylbenzaldehyde 4-isopropylbenzaldehyde Glycidic_Ester Methyl 2,3-epoxy-3-(4-isopropylphenyl)propanoate 4-isopropylbenzaldehyde->Glycidic_Ester Darzens Condensation Methyl_chloroacetate Methyl chloroacetate Methyl_chloroacetate->Glycidic_Ester Base Base (e.g., NaOMe) Base->Glycidic_Ester Final_Product Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate Glycidic_Ester->Final_Product Ring Opening Hydrolysis Hydrolysis (Acid or Base) Hydrolysis->Final_Product Reformatsky_Route 4-isopropylbenzaldehyde 4-isopropylbenzaldehyde Final_Product Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate 4-isopropylbenzaldehyde->Final_Product Reformatsky Reaction Methyl_bromoacetate Methyl bromoacetate Methyl_bromoacetate->Final_Product Zinc Zinc dust Zinc->Final_Product Acid_Workup Acidic Workup Final_Product->Acid_Workup

Caption: Reformatsky reaction route to the target α-hydroxy ester.

Frequently Asked Questions & Troubleshooting: Reformatsky Reaction

Q1: My Reformatsky reaction is difficult to initiate. What can I do?

A1: Initiation is a common hurdle in the Reformatsky reaction. The primary cause is the passivating layer of zinc oxide on the surface of the zinc metal.

  • Activation of Zinc: The zinc dust needs to be activated to expose a fresh metal surface.

    • Solution: Several methods can be employed:

      • Iodine: Add a small crystal of iodine to the zinc suspension. The disappearance of the purple color indicates activation. [2] * TMSCl: Treat the zinc dust with trimethylsilyl chloride (TMSCl). [3] * Pre-activation: Wash the zinc dust with dilute HCl, followed by water, methanol, and then anhydrous ether, and dry under vacuum.

  • Anhydrous Conditions: Like Grignard reagents, the organozinc intermediate is moisture-sensitive.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents (e.g., THF, toluene).

Q2: I'm getting a low yield of the desired β-hydroxy ester. What are the potential reasons?

A2: Low yields in the Reformatsky reaction can stem from several issues:

  • Incomplete Formation of the Organozinc Reagent: If the zinc is not fully activated or if there are impurities, the organozinc reagent will not form in sufficient quantity.

    • Solution: Ensure proper activation of the zinc and use high-purity reagents.

  • Side Reactions of the Aldehyde: Similar to the Darzens reaction, side reactions of the aldehyde can occur.

    • Solution: Add the aldehyde slowly to the pre-formed organozinc reagent to maintain a low concentration of the free aldehyde.

  • Work-up Issues: The work-up procedure is crucial for isolating the product.

    • Solution: The reaction is typically quenched with an acidic solution (e.g., dilute HCl or saturated aqueous NH₄Cl) to hydrolyze the zinc alkoxide. [4]Ensure the pH is acidic enough to fully protonate the alkoxide but not so strong as to cause dehydration of the product.

Parameter Recommended Condition Rationale Reference(s)
Zinc Activated zinc dust (e.g., with iodine or TMSCl)Removes the passivating oxide layer to facilitate the reaction.[2][3]
Solvent Anhydrous THF or TolueneAprotic solvents that are suitable for organometallic reactions.[2]
Temperature RefluxThe reaction is often carried out at elevated temperatures to promote the formation of the organozinc reagent.[5]
Work-up Acidic quench (e.g., dil. HCl, aq. NH₄Cl)Protonates the intermediate zinc alkoxide to yield the final hydroxyl group.[4]

Part 3: Purification and Characterization

Q1: What is the best way to purify the crude Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate?

A1: The primary method for purifying the crude product is column chromatography on silica gel .

  • Eluent System: A good starting point for the eluent system is a mixture of hexane and ethyl acetate. A gradient elution, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity, will effectively separate the non-polar impurities from the more polar product. [6]* Monitoring: The fractions should be monitored by Thin Layer Chromatography (TLC) to identify the pure product.

Q2: What are the key spectroscopic features I should look for to confirm the structure of my product?

A2: The structure of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate can be confirmed by a combination of NMR, IR, and Mass Spectrometry.

  • ¹H NMR: Expect to see signals corresponding to the aromatic protons of the 4-isopropylphenyl group, a doublet for the methyl group of the isopropyl moiety, a multiplet for the methine of the isopropyl group, a singlet for the methyl ester, signals for the diastereotopic methylene protons adjacent to the aromatic ring, and a signal for the methine proton attached to the hydroxyl group. The hydroxyl proton will appear as a broad singlet.

  • ¹³C NMR: The spectrum will show characteristic signals for the carbonyl carbon of the ester, the aromatic carbons, the carbons of the isopropyl group, the methoxy carbon of the ester, and the carbons of the propanoate backbone.

  • IR Spectroscopy: Look for a broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretch of the alcohol, a strong absorption around 1735 cm⁻¹ for the C=O stretch of the ester, and bands in the 1600-1450 cm⁻¹ region for the aromatic C=C stretching.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

References

[7]BenchChem. (2025). Technical Support Center: Process Improvements for Large-Scale Ibuprofen Production. Retrieved from BenchChem. [8]Oreate AI. (2026, January 7). Darzens Condensation: Mechanism, Development, and Application Research. [9]BenchChem. (2025). Primary Synthetic Route: Darzens Glycidic Ester Condensation. Retrieved from BenchChem. [10]Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [11]Sano, S., Miyamoto, M., Mitani, T., & Yoshim. (2006, February 14). A NOVEL AND EFFICIENT DARZENS REACTION CATALYZED BY MAGNESIUM BROMIDE. HETEROCYCLES, Vol. 68, No. 3. [12]Reddit. (2024, January 18). Hydrolysis product troubleshooting : r/Chempros. [6]An-Najah Staff. SYNTHESIS AND FORMULATION OF IBUPROFEN PRO-DRUGS FOR ENHANCED TRANSDERMAL ABSORPTION. [13]Organic Chemistry Portal. Darzens Reaction. [14]Organic Reactions. The Reformatsky Reaction. [15]Sciencemadness. CHAPTER 10 THE DARZENS GLYCIDIC ESTER CONDENSATION The Ohio State University and The Upjohn Company. [4]Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. [2]BenchChem. The Reformatsky Reaction: A Historical and Technical Guide for Drug Discovery and Development. [1]LS College. (2020, February 13). Darzens reaction. [16]Google Patents. (Year). EP0463676A1 - Process for the synthesis of alpha-hydroxy-esters. [17]MDPI. (Year). Biocatalytic Approach for Direct Esterification of Ibuprofen with Sorbitol in Biphasic Media. ElectronicsAndBooks. Lipase-catalyzed hydrolysis of methyl-3-phenylglycidate. [5]ResearchGate. (Year). Hydrolysis of various α-hydroxy esters a | Download Table. [18]Sciencemadness. the darzens glycidic ester condensation. [19]American Pharmaceutical Review. (2010, August 1). Investigation Into the Formation of Ibuprofen Methyl Ester in Aqueous Methanol Solutions of Different pH. [20]Waters Corporation. Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. [21]NP-MRD. 13 C NMR Spectrum (1D, 50 MHz, H 2 O, predicted) (NP0231604). Biotage. (2023, January 26). How to isolate impurities from a reaction product. [22]Master Organic Chemistry. Darzens Condensation. [23]L.S.College, Muzaffarpur. (2021, September 9). Reformatsky reaction. [24]J&K Scientific. (2025, May 26). Darzens Condensation. [3]Thermo Fisher Scientific - US. Reformatsky Reaction. [25]An E-factor minimized protocol for the preparation of methyl β-hydroxy esters. [26]ResearchGate. (2016, October 26). (PDF) Darzens condensation; Glycidic esters. [27]ResearchGate. (2015, February 1). (PDF) Synthesis and formulation of ibuprofen pro-drugs for enhanced transdermal absorption. [28]PubMed. Detection, isolation and characterization of a root-exuded compound, methyl 3-(4-hydroxyphenyl) propionate, responsible for biological nitrification inhibition by sorghum (Sorghum bicolor). [29]Google Patents. CN113968781A - Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid. [30]PMC. (2009, July 28). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. [31]Organic Syntheses Procedure. 2-Butynoic acid, 4-hydroxy-, methyl ester. [32]ResearchGate. (PDF) Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 2-(p-trifluoromethylphenyl)-3-methyl-4-(p-tolyl)-1,3-thiazolium-5-thiolate and 2-(p-chlorophenyl) -. [33]Ghosh et al., IJPSR, 2014; Vol. 5(10): 4078-4108. [34]Thieme E-Books. Synthesis by Homologation of Aldehydes. [35]Biotage. (2023, January 26). How to isolate impurities from a reaction product. [36]BenchChem. Technical Support Center: Orthogonal Deprotection Strategies in the Presence of Methyl Ethers. [37]Carbon-13 liquid- and solid-state nuclear magnetic resonance and infra-red studies of amine-cured epoxy resins. [38]Arkivoc. (2018, October 27). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [39]ResearchGate. Methyl 3-(4-hydroxyphenyl)propanoate | Download Scientific Diagram.

Sources

Troubleshooting

"Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate" addressing poor solubility in assays

Troubleshooting Solubility & Assay Stability From: Dr. Alex Chen, Senior Application Scientist To: Research & Development Teams Subject: Overcoming Solubility Limits and Ester Instability in Biological Assays Introductio...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Solubility & Assay Stability

From: Dr. Alex Chen, Senior Application Scientist To: Research & Development Teams Subject: Overcoming Solubility Limits and Ester Instability in Biological Assays

Introduction: The "Hidden" Lipophilicity Trap

You are likely encountering inconsistent data—variability between replicates, "flat" dose-response curves at high concentrations, or unexpected toxicity. While Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate appears moderately polar due to its hydroxyl and ester groups, the 4-isopropylphenyl moiety drives significant lipophilicity (LogP ≈ 3.2–3.8).

This molecule belongs to a class of phenylpropanoid esters often investigated for cardiovascular and anti-inflammatory activity (similar to Danshensu derivatives or IDHP). The core issue is not just "dissolving" the powder, but keeping it dissolved when it hits the aqueous buffer.

This guide replaces generic advice with a specific protocol to stabilize this lipophilic ester in your assays.

Critical Troubleshooting (Q&A Format)
Q1: "I dissolved the powder in DMSO at 100 mM, but it precipitates immediately when I add it to the cell culture media. Why?"

The Cause: This is the "Solvent Shock" phenomenon. When a high-concentration DMSO stock hits water, the local DMSO concentration drops instantly. The hydrophobic "isopropylphenyl" tails aggregate faster than they can disperse, causing micro-precipitation (often invisible to the naked eye but fatal to assay accuracy).

The Solution: The "Intermediate Dilution" Step Do not jump from 100% DMSO to 0.1% DMSO in one step. Use an intermediate dilution with a carrier protein.

  • Protocol:

    • Stock: Prepare 50 mM stock in anhydrous DMSO.

    • Intermediate: Dilute 1:10 into PBS containing 5% BSA (Bovine Serum Albumin) or pure FBS. The albumin acts as a "molecular chaperone," binding the lipophilic tail and preventing aggregation.

    • Final: Dilute this intermediate into your assay media.

Q2: "My IC50 shifts dramatically if I leave the compound in media for over 4 hours. Is it degrading?"

The Cause: Yes. This compound is an alpha-hydroxy ester .

  • Chemical Hydrolysis: The alpha-hydroxyl group can facilitate intramolecular catalysis, making the ester bond more labile than a standard fatty ester.

  • Enzymatic Hydrolysis: Fetal Bovine Serum (FBS) contains esterases (carboxylesterases) that rapidly hydrolyze the methyl ester into the free acid: 2-hydroxy-3-(4-isopropylphenyl)propanoic acid .

The Solution: Stability Controls

  • Switch to Heat-Inactivated FBS: Heat inactivation (56°C for 30 min) reduces esterase activity, though it won't eliminate it entirely.

  • Run a "Time-Zero" Control: If your assay allows, add the compound and read immediately to establish a baseline before hydrolysis occurs.

  • Quantify the Acid: In your HPLC/LC-MS analysis, monitor the appearance of the free acid (M-14 mass shift). You are likely testing a mixture of the ester (prodrug) and the acid (metabolite).

Q3: "How do I formulate this for animal studies (IP/Oral)? DMSO is too toxic."

The Solution: Avoid DMSO for in vivo work. Use a lipid-based formulation or inclusion complex.

  • Option A (Lipid): Dissolve in 5% Ethanol + 95% Corn Oil. The isopropyl group aligns well with triglyceride chains.

  • Option B (Cyclodextrin): Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) .

    • Protocol: Dissolve 20% (w/v) HP-β-CD in water. Add excess compound. Sonicate for 60 mins at 40°C. Filter (0.22 µm). This encapsulates the hydrophobic phenyl ring, rendering it water-soluble.

Visualized Workflows
Figure 1: Solubility & Dilution Decision Tree

Use this logic flow to prevent precipitation in cellular assays.

SolubilityWorkflow Start Solid Compound (Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate) Stock Primary Stock (DMSO, 50-100 mM) Start->Stock Dissolve Direct Direct Dilution (into Media) Stock->Direct Avoid Intermediate Intermediate Step (1:10 in PBS + 5% BSA) Stock->Intermediate Recommended Crash PRECIPITATION RISK (False Negatives) Direct->Crash Hydrophobic Aggregation Complex Albumin-Compound Complex Formed Intermediate->Complex Stabilization Final Final Assay Well (Media + Cells) Complex->Final Dilute to Target Conc.

Caption: Stepwise dilution strategy using BSA as a carrier to prevent "solvent shock" precipitation.

Figure 2: Metabolic Instability Pathway

Understanding the degradation mechanism in biological media.

Hydrolysis Ester Methyl Ester Form (Lipophilic / Cell Permeable) Transition Tetrahedral Intermediate Ester->Transition + H2O Enzyme Esterases (Serum/Liver) Enzyme->Transition Catalysis Acid Free Acid Form (Polar / Active Metabolite?) Transition->Acid Methanol Methanol (Byproduct) Transition->Methanol

Caption: Hydrolysis pathway mediated by serum esterases, converting the ester to the free acid.

Technical Data Summary
Table 1: Solvent Compatibility & Solubility Limits
Solvent SystemEst. Solubility (25°C)ApplicationNotes
Anhydrous DMSO > 50 mg/mLStock Solution Hygroscopic; keep tightly sealed to prevent water uptake.
Ethanol (100%) > 30 mg/mLAlt. Stock More volatile; evaporation alters concentration over time.
PBS (pH 7.4) < 0.05 mg/mLAssay Buffer High Risk. Requires carrier (BSA/Cyclodextrin).
Corn Oil ~ 10-20 mg/mLIn Vivo (Oral) Good for gavage; requires gentle heating (40°C) to dissolve.
40% PEG400 / Water ~ 5 mg/mLIn Vivo (IP) Standard vehicle for rodent IP injection.
Table 2: Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Cloudiness upon dilution "Crash out" of hydrophobic ester.Use intermediate dilution with 5% BSA or switch to HP-β-CD formulation.
Loss of potency over time Hydrolysis of methyl ester.Use heat-inactivated FBS; measure free acid levels; freeze stocks immediately.
High variability in cell viability Crystal formation on cell monolayer.Check wells under microscope (40x). If crystals present, lower concentration or increase wash steps.
References
  • Solubility of Phenylpropanoid Esters

    • Ferreira, O., et al. (2018). "Solubility and solid phase studies of isomeric phenolic acids in pure solvents." Journal of Molecular Liquids.
    • Source:

  • Protocol for Hydrophobic Compounds in Cell Culture

    • Pankow, S., & Bamberger, C. (2019). "A simple three-step protocol to dissolve hydrophobic 3-MCPD esters and di-esters in aqueous cell culture media." MethodsX.
    • Source: (Generalized protocol for lipophilic esters).

  • Biological Activity of Isopropyl Phenylpropanoids

    • Zhang, Y., et al. (2024).[1] "Isopropyl 3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoate Alleviates Palmitic Acid-Induced Vascular Aging."[1][2] International Journal of Molecular Sciences.

    • Source:

  • Danshensu (Salvianic Acid A)

    • PubChem Compound Summary for CID 70346417 (Rel
    • Source:

Sources

Optimization

Technical Support Center: Mass Spectrometry Troubleshooting for Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate

Welcome to the Advanced LC-MS Support Center. As a Senior Application Scientist, I have designed this guide to address the specific ionization challenges associated with Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate (...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced LC-MS Support Center. As a Senior Application Scientist, I have designed this guide to address the specific ionization challenges associated with Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate (an


-hydroxy ester).

Because this molecule lacks strongly basic sites (like amines) and contains an aliphatic hydroxyl group adjacent to an ester, it defies standard "plug-and-play" positive electrospray ionization (ESI+) methods. Researchers frequently encounter severe in-source fragmentation, signal suppression, and confusing adduct profiles. This guide synthesizes structural causality with field-proven protocols to help you achieve stable, reproducible quantitation.

Analyte Ionization Profile

To troubleshoot effectively, we must first understand the thermodynamic realities of the molecule. The


-hydroxy ester motif is biologically relevant—often appearing in metabolic intermediates and enzyme-inhibitor complexes[1]—but it is notoriously fragile in the gas phase.

Table 1: Expected Ion Species and Relative Stabilities

SpeciesFormulam/z (Theoretical)Ionization ModeRelative Stability
Protonated Precursor [M+H]⁺223.1329ESI+ / APCI+Very Low
Dehydrated (In-Source) [M+H-H₂O]⁺205.1223ESI+ / APCI+High
Ammonium Adduct [M+NH₄]⁺240.1594ESI+High
Sodium Adduct [M+Na]⁺245.1148ESI+Very High
Deprotonated [M-H]⁻221.1183ESI-Very Low
Formate Adduct [M+HCOO]⁻267.1238ESI-Moderate

Troubleshooting FAQs

Q1: Why is my [M+H]⁺ signal (m/z 223.1) virtually undetectable in ESI+, while I see a massive peak at m/z 205.1?

Causality: You are observing classic in-source fragmentation (ISD) . When the aliphatic


-hydroxyl group is protonated during the ESI desolvation process, it forms an excellent leaving group (

). The thermal energy in the source, combined with the declustering potential (or cone voltage), drives the neutral loss of water (-18 Da) before the ion ever reaches the first quadrupole[2][3]. This dehydration pathway is a well-documented phenomenon for hydroxylated lipids and esters[4][5]. Solution: Do not fight the chemistry. Either lower your source temperature and declustering voltages to preserve the [M+H]⁺, or intentionally select the m/z 205.1 ion as your precursor for MRM transitions if it proves stable and reproducible.
Q2: My signal is split between m/z 245.1 and 240.2, and my sensitivity is terrible. How do I fix this?

Causality: Oxygen-rich molecules with moderate polarity (like esters) act as excellent chelators for alkali metals. The peak at m/z 245.1 is the Sodium adduct[M+Na]⁺, which leaches from glassware and LC solvents. The peak at m/z 240.2 is the Ammonium adduct [M+NH₄]⁺. Adduct splitting dilutes your overall signal intensity. Furthermore, [M+Na]⁺ ions are notoriously difficult to fragment in the collision cell, making them poor choices for MS/MS quantitation. Solution: You must force the equilibrium to a single species. Dope your mobile phase with a volatile buffer (e.g., 5 mM Ammonium Formate) to overwhelm the background sodium and drive 100% of the analyte into the [M+NH₄]⁺ state.

Q3: Can I run this in Negative ESI (ESI-) to avoid the water loss?

Causality: The


 of an aliphatic 

-hydroxyl group is typically >14. ESI- relies on gas-phase deprotonation, which is thermodynamically unfavorable for this molecule without a strongly basic additive. Solution: If you must use ESI-, do not look for the [M-H]⁻ ion. Instead, use a mobile phase containing 0.1% formic acid or acetic acid to form stable [M+HCOO]⁻ (m/z 267.1) or[M+CH₃COO]⁻ (m/z 281.1) adducts.
Q4: Should I switch from ESI to APCI for this molecule?

Causality: Yes, Atmospheric Pressure Chemical Ionization (APCI) is highly recommended here. Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate is a relatively small, neutral, and volatile molecule. APCI relies on gas-phase ion-molecule reactions rather than liquid-phase charge desolvation. This often results in a much cleaner spectra for esters, yielding a dominant and highly reproducible [M+H-H₂O]⁺ peak without the severe adduct splitting seen in ESI.

Experimental Protocols

To establish a self-validating system, implement the following step-by-step protocol to optimize the ionization of your


-hydroxy ester.
Protocol A: Forcing the Ammonium Adduct [M+NH₄]⁺ in ESI+

Objective: Eliminate sodium adducts and suppress in-source water loss by utilizing a softer cationization pathway.

  • Mobile Phase Preparation:

    • Aqueous (A): LC-MS grade Water + 5 mM Ammonium Formate + 0.05% Formic Acid.

    • Organic (B): LC-MS grade Methanol (preferred over Acetonitrile for ester solubility and softer desolvation) + 5 mM Ammonium Formate.

  • Source Parameter Step-Down:

    • Set Capillary Voltage to a moderate 3.0 - 3.5 kV.

    • Lower the Source Temperature to 250°C (down from a standard 350°C) to reduce thermal dehydration.

    • Lower the Declustering Potential (DP) / Cone Voltage to 20-30 V. High DP accelerates ions too aggressively, causing collision with residual gas and triggering the -18 Da water loss.

  • Infusion & Validation:

    • Infuse a 1 µg/mL standard at 10 µL/min combined with 50% Mobile Phase B via a T-junction.

    • Self-Validation Check: Monitor the ratio of m/z 240.2 ([M+NH₄]⁺) to m/z 205.1 ([M+H-H₂O]⁺). A successful optimization will yield a >5:1 ratio favoring the ammonium adduct.

  • MS/MS Optimization:

    • Select m/z 240.2 as the precursor. Apply collision energy (CE). The primary fragment will likely be the loss of

      
       and 
      
      
      
      yielding the m/z 205.1 product ion. Use the 240.2
      
      
      205.1 transition for quantitation.

Logical Workflows & Visualizations

The following diagrams illustrate the mechanistic pathways and the logical decision tree for optimizing this specific compound.

G cluster_ESI ESI+ Ionization Pathways M Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate [M] (m/z 222.13) MH [M+H]+ m/z 223.13 (Unstable) M->MH +H+ MNH4 [M+NH4]+ m/z 240.16 (Stable Adduct) M->MNH4 +NH4+ (Buffer) MNa [M+Na]+ m/z 245.11 (Stable Adduct) M->MNa +Na+ (Glassware/Solvent) MH2O [M+H - H2O]+ m/z 205.12 (Base Peak) MH->MH2O In-Source Decay (-18 Da)

Caption: ESI+ ionization pathways and in-source fragmentation for the target alpha-hydroxy ester.

Workflow Start Observe Low [M+H]+ Check Scan m/z 205, 240, 245 Start->Check WaterLoss Dominant m/z 205 (Water Loss) Check->WaterLoss NaAdduct Dominant m/z 245 (Sodium Adduct) Check->NaAdduct Opt1 Decrease Temp & Declustering Potential WaterLoss->Opt1 Opt2 Dope Mobile Phase (5mM NH4-Formate) NaAdduct->Opt2 APCI Switch to APCI+ (Thermal Desolvation) Opt1->APCI If still fragmented

Caption: Decision tree for troubleshooting low protonated precursor signal in LC-MS workflows.

References

  • Application of Secondary Electrospray Ionization Coupled with High-Resolution Mass Spectrometry in Chemical Characterization of Thermally Generated Aerosols ACS Publications[Link]

  • A Sensitive LC-MS/MS Method for Palytoxin Using Lithium Cationization MDPI - Marine Drugs[Link]

  • Accurate Sphingolipid Quantification Reducing Fragmentation Bias by Nonlinear Models NIH / Analytical Chemistry[Link]

  • Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models NIH / European Journal of Pharmaceutical Sciences[Link]

Sources

Troubleshooting

Technical Support Center: Chiral Separation of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the enantiomeric separation of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate. This guide is designed for researchers, scien...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the enantiomeric separation of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for developing and optimizing chiral separation methods for this compound. Given its structural similarity to the profen class of non-steroidal anti-inflammatory drugs (NSAIDs), many of the principles and methods established for compounds like ibuprofen and ketoprofen are highly applicable.[1][2]

This resource is structured in a question-and-answer format to directly address common challenges and provide clear, actionable guidance.

Frequently Asked Questions (FAQs)

Q1: I am starting my method development for Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate. Where should I begin?

Answer: The most effective starting point is to perform a column screening experiment using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). Polysaccharide-based Chiral Stationary Phases (CSPs) have demonstrated broad applicability for separating profens and related structures.[3][4][5]

Recommended Initial Strategy:

  • Select a set of diverse polysaccharide-based CSPs. A good starting screen includes columns with amylose and cellulose backbones coated or immobilized with different derivatives. Examples include Daicel CHIRALPAK® IA, IB, IC, and AD, or Phenomenex Lux® Amylose-1 and Cellulose-1.[1][6]

  • Choose your primary chromatographic mode. For profen-like molecules, Normal Phase (NP) HPLC and SFC are often the most successful and are recommended for initial screening.[1][7][8] They generally provide better selectivity compared to Reversed Phase (RP).

  • Use a generic screening gradient. This allows you to quickly assess which columns provide promising selectivity.

The goal of the initial screen is not to achieve baseline separation, but to identify a CSP that shows any separation (two peaks or even a distorted peak shape) which can then be optimized.

Q2: Which is the better chromatographic mode: Normal Phase HPLC, Reversed Phase HPLC, or SFC?

Answer: Each mode has its advantages, but for this class of compounds, SFC is often the preferred technique for screening and method development, followed by Normal Phase HPLC.

  • Supercritical Fluid Chromatography (SFC): This is the modern method of choice for chiral screening.[7] It uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, leading to very fast and efficient separations with high resolution.[6] It is also considered more environmentally friendly due to reduced organic solvent consumption.[6]

  • Normal Phase (NP) HPLC: Historically the most common and successful mode for separating profens.[3][4] It typically uses a non-polar mobile phase like hexane or heptane with a polar alcohol modifier (e.g., isopropanol, ethanol). The chiral recognition mechanism on polysaccharide CSPs is often strongest under these conditions.[9]

  • Reversed Phase (RP) HPLC: While possible, RP is generally less successful for achieving initial separation of profen-like compounds on polysaccharide CSPs. However, it can be a viable option, particularly for purity analysis of a single enantiomer in aqueous-organic mobile phases.[5] Another RP approach involves using an achiral column (like a C18) with a chiral mobile phase additive, such as vancomycin, which forms transient diastereomeric complexes with the analyte enantiomers.[10]

Q3: What are the typical mobile phases and additives for separating this compound?

Answer: The mobile phase composition is critical and depends on the chosen chromatographic mode.

  • For SFC: The mobile phase consists of supercritical CO2 and an alcohol modifier (methanol, ethanol, or isopropanol). An acidic or basic additive is often included to improve peak shape and selectivity. For your compound, which is neutral but has a hydroxyl group, starting with an alcohol modifier is sufficient. If peak tailing occurs, a small amount of an acid like trifluoroacetic acid (TFA) can be beneficial.[1]

  • For Normal Phase HPLC: The standard mobile phase is a mixture of an alkane (n-hexane or n-heptane) and an alcohol (isopropanol or ethanol).[3][4][11] The alcohol acts as the polar modifier, and its concentration is a key parameter for adjusting retention and resolution. An acidic additive (0.1% TFA) is highly recommended to ensure the hydroxyl group is protonated, leading to better peak shapes.[11]

  • For Reversed Phase HPLC: The mobile phase is typically a mixture of water (often with a buffer like phosphate) and an organic solvent (acetonitrile or methanol).[5][12] The pH of the aqueous portion can significantly influence retention and separation.[12] An acidic modifier (acetic acid or formic acid) is usually required.[5]

Q4: Why is an acidic modifier like Trifluoroacetic Acid (TFA) so important in Normal Phase mode?

Answer: While your target molecule is a methyl ester and lacks the carboxylic acid group found in most profens, it does possess a secondary hydroxyl group. The purpose of the acidic modifier (like TFA) in the mobile phase is multi-faceted:

  • Suppression of Ionization: The hydroxyl group can interact with residual silanols on the silica gel surface of the CSP. An acidic additive ensures these interactions are consistent and minimizes peak tailing.

  • Improving Analyte-CSP Interaction: The additive can modify the surface of the stationary phase and the analyte itself, often leading to sharper, more defined interactions within the chiral pockets of the CSP and improving the chances of separation.[9]

  • Enhanced Peak Shape: By preventing unwanted secondary interactions, the peak shape becomes more symmetrical and Gaussian, which is crucial for accurate quantification and achieving good resolution.[11]

Troubleshooting and Optimization Guide

Problem: I don't see any separation; only a single peak is visible.

Answer: This is a common starting point in chiral method development. It indicates that under the current conditions, the Chiral Stationary Phase (CSP) is not discriminating between the two enantiomers. Follow this systematic approach to resolve the issue.

Troubleshooting Workflow: No Enantiomeric Separation

NoSeparation Start Start: Single Peak Observed Check_CSP Step 1: Confirm CSP Is the column a known chiral column? Is it installed correctly? Start->Check_CSP Change_MP Step 2: Modify Mobile Phase Drastically change alcohol percentage (e.g., from 10% to 2% or 20% IPA) Check_CSP->Change_MP Yes, column is correct Change_Alcohol Step 3: Change Alcohol Modifier Switch from Isopropanol (IPA) to Ethanol (EtOH) or vice-versa. Change_MP->Change_Alcohol Still no separation Success Success: Separation Observed Proceed to Optimization Change_MP->Success Separation appears Switch_Mode Step 4: Switch Chromatographic Mode If in NP HPLC, try SFC. If in SFC, try NP HPLC. Change_Alcohol->Switch_Mode Still no separation Change_Alcohol->Success Separation appears Switch_CSP Step 5: Switch CSP Select a CSP with a different chemistry (e.g., Amylose -> Cellulose based). Switch_Mode->Switch_CSP Still no separation Switch_Mode->Success Separation appears Switch_CSP->Success Separation appears

Caption: Troubleshooting workflow for when no initial enantiomeric separation is observed.

Problem: I have two peaks, but the resolution (Rs) is poor (Rs < 1.5).

Answer: Achieving partial separation is a significant step. Improving resolution now involves fine-tuning the chromatographic parameters to increase the distance between the two peaks (selectivity) and/or decrease their width (efficiency).

Optimization Strategy: Improving Resolution (Rs)
  • Adjust Modifier Percentage: This is the most powerful tool for optimizing resolution. Systematically decrease the percentage of the alcohol modifier in the mobile phase (for NP-HPLC or SFC). This will increase retention times and often enhances the differential interaction with the CSP, thereby improving selectivity and resolution.[1]

  • Change the Alcohol Modifier: The type of alcohol can have a profound effect on selectivity. If you are using isopropanol, try ethanol, or vice-versa. Ethanol is more polar and can form different hydrogen bonds, which may lead to a completely different (and hopefully better) separation.

  • Reduce Temperature: Lowering the column temperature (e.g., from 40°C to 25°C or 15°C) can improve resolution. Lower temperatures can enhance the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP, increasing selectivity. However, this will also increase analysis time and backpressure.[12]

  • Lower the Flow Rate: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase the efficiency of the column (more theoretical plates), leading to narrower peaks and better resolution. This is a trade-off with analysis time.

Resolution Optimization Workflow

OptimizeResolution Start Start: Poor Resolution (Rs < 1.5) Adjust_Mod Step 1: Adjust Modifier % Decrease alcohol % in small increments (e.g., 10% -> 8% -> 5%) Start->Adjust_Mod Check_Rs1 Is Rs >= 1.5? Adjust_Mod->Check_Rs1 Change_Alc Step 2: Change Alcohol Type Switch IPA <-> EtOH Check_Rs1->Change_Alc No Success Success: Baseline Resolution (Rs >= 1.5) Check_Rs1->Success Yes Check_Rs2 Is Rs >= 1.5? Change_Alc->Check_Rs2 Adjust_Temp Step 3: Lower Temperature Decrease column temp to 25°C or 15°C Check_Rs2->Adjust_Temp No Check_Rs2->Success Yes Check_Rs3 Is Rs >= 1.5? Adjust_Temp->Check_Rs3 Adjust_Flow Step 4: Lower Flow Rate Decrease flow rate (e.g., 1.0 -> 0.5 mL/min) Check_Rs3->Adjust_Flow No Check_Rs3->Success Yes Adjust_Flow->Success Resolution Improved Reevaluate Re-evaluate CSP/Mode Adjust_Flow->Reevaluate Still poor Rs

Caption: Systematic workflow for optimizing the resolution of partially separated enantiomers.

Problem: My peaks are broad and tailing.

Answer: Poor peak shape compromises resolution and quantification. This issue usually stems from undesirable secondary chemical interactions or non-optimal chromatographic conditions.

  • Check for an Additive: If you are not using an acidic additive (like 0.1% TFA) in your Normal Phase mobile phase, add it. This is the most common solution for peak tailing with compounds containing hydroxyl or carboxyl groups.[11]

  • Sample Overload: Injecting too much sample mass can saturate the stationary phase and cause broad, fronting, or tailing peaks. Reduce the injection volume or the sample concentration and reinject.

  • Incompatible Sample Solvent: The solvent used to dissolve your sample should be as weak as, or weaker than, the mobile phase. Dissolving the sample in a strong solvent (like pure ethanol when the mobile phase is 95% hexane) can cause peak distortion. Ideally, dissolve the sample directly in the mobile phase.

  • Column Contamination or Degradation: If the column has been used extensively, it may be contaminated or the stationary phase may be damaged. Try flushing the column according to the manufacturer's instructions or test the separation on a new column.

Experimental Protocols and Data

Protocol 1: Initial Chiral Screening via SFC

This protocol outlines a generic screening procedure to quickly identify a promising Chiral Stationary Phase (CSP).

  • System Preparation:

    • Instrument: Analytical SFC system with column switching capabilities.[1]

    • Columns: A set of 4-6 chiral columns (e.g., CHIRALPAK IA, IB, IC, ID, AD; 250 x 4.6 mm, 5 µm).

    • Mobile Phase A: Supercritical CO2.

    • Mobile Phase B (Modifiers): Methanol, Ethanol, Isopropanol.

  • Sample Preparation:

    • Dissolve the racemic Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate in ethanol or methanol to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 3.0 mL/min.

    • Gradient: 5% to 40% Modifier over 8 minutes, hold at 40% for 2 minutes.

    • Back Pressure Regulator (BPR): 150 bar.

    • Column Temperature: 40°C.

    • Detection: UV at 230 nm.

    • Injection Volume: 5 µL.

  • Execution:

    • Run the screening gradient with each modifier on each column automatically.

  • Data Analysis:

    • Review the chromatograms. Look for any column/modifier combination that produces two peaks, or even a broadened or shouldered peak, indicating partial separation. This combination will be the starting point for method optimization.

Data Presentation: Recommended Starting Conditions

The following table provides recommended starting points for method development based on common CSPs for profen-like molecules.

Chiral Stationary Phase (CSP)Chromatographic ModeMobile PhaseTypical Modifier %AdditiveKey Insight
CHIRALPAK AD (Amylose derivative)NP-HPLCn-Hexane / Isopropanol10 - 20%0.1% TFAOften provides good separation for NSAIDs.[3][4]
CHIRALPAK IA (Immobilized Amylose)SFCCO2 / Methanol15 - 30%None to startImmobilized CSPs are robust and compatible with a wider range of solvents.[1]
CHIRALCEL OD (Cellulose derivative)NP-HPLCn-Hexane / Ethanol10 - 20%0.1% TFAA classic, widely used CSP for a broad range of chiral compounds.[3][4]
CHIRALPAK IC (Immobilized Cellulose)SFCCO2 / Ethanol20 - 40%None to startCan offer complementary selectivity to amylose-based phases.[1]
References
  • Vertex AI Search, "Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development". Accessed March 4, 2026.
  • Ameur M et al. (2017). "Chiral Analysis Control of Three Nonsteroidal Anti-inflammatory Drugs by HPLC Methods". Der Pharma Chemica, 9(7):121-127. Available at: [Link]

  • MDPI (2023). "The Effect of the Stationary Phase on Resolution in the HPLC-Based Separation of Racemic Mixtures Using Vancomycin as a Chiral Selector: A Case Study with Profen Nonsteroidal Anti-Inflammatory Drugs". MDPI. Available at: [Link]

  • ResearchGate (2017). "Chiral Analysis Control of Three Nonsteroidal Anti-inflammatory Drugs by HPLC Methods". Available at: [Link]

  • Farmacia (2017). "The Influence of Some Parameters on Chiral Separation of Ibuprofen by High-Performance Liquid Chromatography and Capillary Electrophoresis". Available at: [Link]

  • Zhang, X. et al. (2012). "Enantioseparation of Three Non-Steroidal Anti-Inflammatory Agents on Chiral Stationary Phase by HPLC". Journal of Analytical Sciences, Methods and Instrumentation, 2, 18-23. Available at: [Link]

  • Orochem Technologies, Inc. "Separation of the Enantiomers of Ibuprofen on Epitomize Chiral Phase CSP-1C". Available at: [Link]

  • Mayer, J. M., & Testa, B. (1997). "Stereoselective metabolism of the 2-arylpropionic acid non-steroidal anti-inflammatory drugs". Clinics in Pharmacokinetics, 32(4), 283-306.
  • Vertex AI Search, "Synthesis and Chiral Separation of Fibratol, Isopropyl 2-(4-((4-chlorophenyl)(hydroxyl) methyl)-phenoxy)
  • secrets-of-science.com. "Simple method development for SFC". Available at: [Link]

  • PubMed (2008). "Chiral separation of ibuprofen and chiral pharmacokinetics in healthy Chinese volunteers". Available at: [Link]

  • PubMed (2013). "Improved chiral SFC screening for analytical method development". Available at: [Link]

  • Agilent (2019). "Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers". Available at: [Link]

  • MDPI (2023). "Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals". Available at: [Link]

  • Phenomenex (2022). "Chiral HPLC/SFC Method Development Poster". Available at: [Link]

  • MDPI (2022). "Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode". Available at: [Link]

  • SciELO (2003). "Review- Alternatives for the separation of drug enantiomers: ibuprofen as a model compound". Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

"Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate" vs. Ibuprofen structural comparison

This comprehensive technical guide compares Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate (referred to herein as MHIPP ) with the established pharmaceutical standard Ibuprofen . While Ibuprofen is a benchmark Non-Ster...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical guide compares Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate (referred to herein as MHIPP ) with the established pharmaceutical standard Ibuprofen .

While Ibuprofen is a benchmark Non-Steroidal Anti-Inflammatory Drug (NSAID), MHIPP represents a distinct class of phenyllactic acid derivatives , often utilized as chiral building blocks, antimicrobial agents, or metabolic intermediates rather than direct COX inhibitors.

Executive Summary & Chemical Identity

Ibuprofen is a 2-arylpropionic acid derivative (profen) whose efficacy relies on a specific "kinked" geometry allowing it to bind the cyclooxygenase (COX) active site.

MHIPP is an


-hydroxy ester with a 3-aryl backbone. Structurally, it is the methyl ester of a substituted phenyllactic acid .[1] Unlike Ibuprofen, which places the phenyl ring at the C2 (

) position, MHIPP places it at the C3 (

) position, fundamentally altering its pharmacological profile from anti-inflammatory to potential antimicrobial or metabolic modulation.
Chemical Identity Table
FeatureIbuprofen MHIPP (Subject A)
IUPAC Name (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acidMethyl 2-hydroxy-3-(4-(propan-2-yl)phenyl)propanoate
Core Scaffold Hydratropic Acid (2-Phenylpropionic acid)Phenyllactic Acid (3-Phenyl-2-hydroxypropionic acid)
Side Chain 4-Isobutyl (

)
4-Isopropyl (

)
Functional Group Carboxylic Acid (

)

-Hydroxy Methyl Ester (

)
Chirality C2 (S-enantiomer is active)C2 (Analogous to L-Phenyllactic acid)
Primary Class NSAID (COX Inhibitor)Hydroxy Acid Ester / Chiral Synthon

Structural & Mechanistic Divergence

The functional disparity between these molecules is dictated by the C2 vs. C3 substitution pattern .

Pharmacophore Visualization (Graphviz)

The following diagram illustrates the structural divergence and resulting active site incompatibility.

StructuralComparison cluster_features Key Structural Determinants Ibuprofen Ibuprofen (2-Arylpropionic Acid) COX_Site COX-1/2 Active Site (Arg-120 Anchor) Ibuprofen->COX_Site High Affinity (Ionic Bond + Hydrophobic Channel) AlphaMethyl C2-Methyl Group (Restricts conformation) Ibuprofen->AlphaMethyl MHIPP MHIPP (3-Aryl-2-hydroxy Ester) MHIPP->COX_Site No Binding (Steric mismatch at C2) Antimicrobial_Mech Bacterial Membrane Permeability / Efflux MHIPP->Antimicrobial_Mech Potential Activity (Phenyllactic scaffold) AlphaHydroxy C2-Hydroxy Group (H-bond donor) MHIPP->AlphaHydroxy

Figure 1: Pharmacophore comparison showing Ibuprofen's direct mapping to the COX active site versus MHIPP's divergence toward alternative pathways.

Mechanistic Implications
  • Ibuprofen (COX Inhibition): The carboxylic acid binds to Arg-120 in the COX channel. The

    
    -methyl group at C2 forces the phenyl ring into a hydrophobic pocket.
    
  • MHIPP (Lack of COX Activity):

    • Regioisomerism: Moving the phenyl ring to C3 (beta) destroys the specific geometry required for the COX hydrophobic channel.

    • Ester Masking: The methyl ester masks the acidic proton, preventing the critical salt bridge with Arg-120 unless hydrolyzed.

    • Alpha-Hydroxy Function: This group introduces polarity at the wrong position for COX, but enhances solubility and potential hydrogen bonding for other targets (e.g., bacterial cell wall proteins or dehydrogenase enzymes).

Physicochemical Properties & Synthesis[1]

Comparative Properties Table
PropertyIbuprofenMHIPP (Predicted)Implication
Molecular Weight 206.28 g/mol ~236.29 g/mol MHIPP is slightly heavier due to ester/hydroxy groups.
LogP (Lipophilicity) ~3.5~2.8 - 3.1MHIPP is slightly less lipophilic due to the -OH group, despite the ester.
pKa 4.4 (Acidic)~11-12 (Alcohol)MHIPP is neutral at physiological pH; Ibuprofen is ionized.
Water Solubility Low (21 mg/L)Moderate (Esters of hydroxy acids often have better solvation).
Metabolic Fate Glucuronidation / HydroxylationHydrolysis by Esterases

Free Acid + Methanol.
Synthesis Protocol for MHIPP

Note: While Ibuprofen synthesis is industrial (Boot or Hoechst process), MHIPP synthesis is typically a laboratory-scale procedure for SAR studies.

Method: Reformatsky Reaction or Reduction of Phenylpyruvate derivative. Target: Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate.

  • Starting Material: 4-Isopropylbenzaldehyde (Cuminaldehyde).

  • Step 1 (Darzens Condensation):

    • Reagents: Methyl chloroacetate, Sodium methoxide (NaOMe).

    • Conditions:

      
      C to RT, inert atmosphere (
      
      
      
      ).
    • Mechanism: Formation of glycidic ester intermediate.

  • Step 2 (Ring Opening/Reduction):

    • Catalytic hydrogenation (Pd/C,

      
      ) or chemical reduction to open the epoxide to the 
      
      
      
      -hydroxy ester.
    • Alternative: Reaction of 4-isopropylbenzyl magnesium chloride with methyl glyoxylate.

  • Purification: Silica gel column chromatography (Hexane:EtOAc gradient).

Experimental Validation Protocols

To objectively compare these compounds, one must validate their distinct activities: Anti-inflammatory (COX) vs. Antimicrobial/Stability .

Protocol A: COX-1/COX-2 Inhibition Assay (The "Negative" Control for MHIPP)

Objective: Demonstrate that MHIPP does not function as a classic NSAID.

  • Reagents: Purified Ovine COX-1 and Human Recombinant COX-2 enzymes (Cayman Chemical kits), Arachidonic Acid (substrate), Colorimetric peroxidase substrate (TMPD).

  • Preparation:

    • Dissolve Ibuprofen (Positive Control) in DMSO (final conc. 10

      
      M).
      
    • Dissolve MHIPP in DMSO (final conc. 10

      
      M and 100 
      
      
      
      M).
  • Workflow:

    • Incubate Enzyme + Inhibitor for 10 mins at 25°C.

    • Add Arachidonic Acid to initiate reaction.

    • Incubate 2 mins.

    • Add TMPD (Colorimetric reagent) and measure Absorbance at 590 nm.

  • Expected Result:

    • Ibuprofen:

      
       inhibition of COX-1/2.
      
    • MHIPP:

      
       inhibition (Inactive). Reasoning: Lack of free acid and incorrect steric fit.
      
Protocol B: Esterase Stability & Hydrolysis (The "Prodrug" Validation)

Objective: Determine if MHIPP acts as a prodrug for the free acid (2-hydroxy-3-(4-isopropylphenyl)propanoic acid).

  • System: Rat Plasma or Porcine Liver Esterase (PLE) in PBS (pH 7.4).

  • Procedure:

    • Spike MHIPP (50

      
      M) into pre-warmed plasma/enzyme solution.
      
    • Aliquot samples at

      
       min.
      
    • Quench with ice-cold Acetonitrile.[1]

  • Analysis: HPLC-UV or LC-MS/MS.

    • Column: C18 Reverse Phase.[2]

    • Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).

  • Self-Validating Check: Appearance of the "Free Acid" peak must correlate with the disappearance of the "Ester" peak. If no hydrolysis occurs, MHIPP is stable but likely biologically inert in this context.

Conclusion & Application Recommendations

Ibuprofen remains the superior choice for acute inflammation and pain management due to its optimized binding affinity for COX enzymes.

MHIPP is not a viable alternative to Ibuprofen for pain relief. Instead, it serves as:

  • A Synthetic Intermediate: For creating novel "Glitazar" type PPAR agonists or protease inhibitors.

  • An Antimicrobial Candidate: Its structure resembles 3-phenyllactic acid (PLA), a known antimicrobial compound produced by Lactobacillus.[2] The addition of the isopropyl group (lipophilicity) and the methyl ester (permeability) suggests potential utility in topical antimicrobial formulations or agricultural fungicides, pending specific MIC testing.

Recommendation: Researchers investigating MHIPP should focus on antimicrobial assays (MIC against S. aureus, E. coli) or metabolic modulation (PPAR binding) rather than COX inhibition.

References
  • PubChem. (n.d.). Ibuprofen (CID 3672). National Library of Medicine. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-hydroxy-3-phenylpropanoate (Structure Analog). National Library of Medicine. Retrieved from [Link]

  • Mu, W., et al. (2012). Recent advances on properties and production of phenyllactic acid. Applied Microbiology and Biotechnology. (Context for Phenyllactic acid biological activity).
  • ChemSrc. (n.d.). Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate (CAS 1060205-41-5). Retrieved from [Link]

Sources

Comparative

Comparative Biological Activity Guide: Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate vs. Reference Propanoates

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Methodology Guide Executive Summary The propanoate (propionate) scaffold is one of t...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Methodology Guide

Executive Summary

The propanoate (propionate) scaffold is one of the most versatile pharmacophores in medicinal chemistry, serving as the backbone for non-steroidal anti-inflammatory drugs (NSAIDs), metabolic regulators, and natural antimicrobial agents. Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate (M-HIP) represents a unique structural hybrid. By combining a lipophilic 4-isopropylphenyl moiety with an alpha-hydroxy methyl ester backbone, M-HIP theoretically bridges the pharmacological space between three distinct classes of propanoates:

  • Arylpropanoic Acids (e.g., Ibuprofen): Known for cyclooxygenase (COX) inhibition.

  • Alpha-Alkoxy/Hydroxy Propanoates (e.g., Tesaglitazar): Known for Peroxisome Proliferator-Activated Receptor (PPAR) α/γ dual agonism.

  • Phenyllactic Acids (e.g., 3-Phenyllactic Acid): Known for broad-spectrum antimicrobial and antibiofilm activity.

This guide objectively compares the mechanistic pathways, pharmacological performance, and experimental validation protocols of M-HIP against these reference propanoates.

Mechanistic Comparison & Structural Causality

Understanding the biological activity of M-HIP requires deconstructing its structure-activity relationship (SAR) relative to established propanoates.

Anti-Inflammatory Activity (COX-1/COX-2 Inhibition)

Arylpropanoic acids like act as competitive inhibitors of arachidonic acid oxygenation by COX enzymes[1]. The 4-isobutylphenyl group of ibuprofen inserts into the hydrophobic channel of the COX active site. M-HIP features a highly similar 4-isopropylphenyl group , which provides the necessary lipophilicity to engage this hydrophobic pocket. However, recent kinetic studies reveal that while compounds like ibuprofen are weak competitive inhibitors of arachidonic acid, they act as potent, noncompetitive inhibitors of 2-arachidonoylglycerol (2-AG) oxygenation via allosteric communication between COX-2 homodimer subunits[2]. The esterification of M-HIP typically requires intracellular hydrolysis by carboxylesterases to yield the active free acid for optimal COX engagement[3].

Metabolic Regulation (PPAR α/γ Dual Agonism)

The glitazar class of drugs, such as , are designed as PPAR α/γ dual agonists to treat diabetic nephropathy and dyslipidemia[4]. The critical pharmacophore for PPAR activation is the alpha-alkoxy-beta-phenylpropanoic acid backbone. M-HIP possesses an alpha-hydroxy group , making it a direct structural analog to the glitazar backbone. The stabilization of the PPAR ligand-binding domain (LBD) by these propanoates enhances the recruitment of transcriptional coactivators, upregulating target genes like adiponectin and Ehhadh[4],[5].

Antimicrobial & Antibiofilm Efficacy

is a natural antimicrobial produced by lactic acid bacteria. PLA exerts its effects by disrupting bacterial cell walls and intercalating genomic DNA, leading to the leakage of intracellular components[6],[7]. The amphiphilic nature of the alpha-hydroxy-phenylpropanoate scaffold allows it to interact with membrane lipids. M-HIP's addition of an isopropyl group significantly increases its partition coefficient (LogP), theoretically enhancing its ability to penetrate and eradicate mature biofilms of pathogens like Salmonella enterica and Escherichia coli compared to unsubstituted PLA[6].

G cluster_0 Metabolic Regulation cluster_1 Anti-inflammatory cluster_2 Antimicrobial MHIP Methyl 2-hydroxy-3- (4-isopropylphenyl)propanoate PPAR PPAR α/γ LBD Binding MHIP->PPAR Alpha-hydroxy/ester motif COX COX-1 / COX-2 Active Site Competition MHIP->COX 4-isopropylphenyl motif Membrane Bacterial Membrane Disruption MHIP->Membrane Amphiphilic properties Gene Target Gene Transcription (e.g., Adiponectin, Ehhadh) PPAR->Gene Activation Prost Prostaglandin Synthesis Inhibition COX->Prost Blockade Lysis Cell Lysis & Biofilm Eradication Membrane->Lysis Permeabilization

Fig 1: Divergent molecular mechanisms of M-HIP across metabolic, inflammatory, and microbial targets.

Quantitative Data Presentation

The following tables summarize the comparative pharmacological and physicochemical profiles of M-HIP against reference propanoates.

Table 1: Comparative Pharmacological Profiles
CompoundPrimary TargetMechanism of ActionIC50 / EC50 / MICKey Limitation
Ibuprofen COX-1 / COX-2Reversible active site competition (Arachidonic acid & 2-AG)[2]IC50: ~1-10 μM (COX-2)GI ulceration, non-selective[3]
Tesaglitazar PPAR α/γLBD stabilization & coactivator recruitment[4]EC50: ~2-5 μM (PPARγ)Renal toxicity at high doses[5]
Phenyllactic Acid Bacterial MembraneMembrane permeabilization & DNA intercalation[7]MIC: 2.0 - 2.75 mg/mLHigh MIC requires high dosing[6]
M-HIP Multi-targetProdrug (ester); amphiphilic membrane disruptorIn vitro profiling requiredEster hydrolysis dependency
Table 2: Physicochemical Properties
PropertyIbuprofenTesaglitazarPhenyllactic AcidM-HIP
Molecular Weight 206.28 g/mol 408.46 g/mol 166.17 g/mol 222.28 g/mol
LogP (Predicted) 3.973.501.40~3.80
Hydrogen Bond Donors 1221
Hydrogen Bond Acceptors 2533

Experimental Protocols: Self-Validating Systems

To objectively evaluate the biological activity of M-HIP against the reference compounds, the following self-validating experimental workflows must be employed. These protocols are designed with internal controls to ensure data integrity.

Protocol 1: In Vitro COX-2 Oxygenation Inhibition Assay

Causality: Because propanoates exhibit differential sensitivity to arachidonic acid (AA) vs. 2-arachidonoylglycerol (2-AG) oxygenation[2], both substrates must be tested to uncover allosteric inhibition.

  • Enzyme Preparation: Reconstitute purified recombinant human COX-2 in 100 mM Tris-HCl buffer (pH 8.0) containing 1 μM hematin and 1 mM phenol.

  • Compound Incubation: Pre-incubate COX-2 with vehicle (DMSO), M-HIP, or Ibuprofen (positive control) at concentrations ranging from 0.1 μM to 100 μM for 15 minutes at 37°C. Self-validation: Include a 2'-des-methylindomethacin control to validate rapidly reversible inhibition.

  • Substrate Addition: Initiate the reaction by adding either 10 μM AA or 10 μM 2-AG.

  • Quantification: Terminate the reaction after 30 seconds using SnCl2/HCl. Quantify Prostaglandin E2 (PGE2) or Prostaglandin E2-ethanolamide (PGE2-EA) via competitive ELISA.

  • Data Analysis: Calculate IC50 values using non-linear regression. A shift in IC50 between AA and 2-AG substrates indicates allosteric subunit communication.

Protocol 2: PPAR Transcriptional Activation Reporter Assay

Causality: To prove that M-HIP acts as a metabolic regulator similar to Tesaglitazar, a cell-based reporter assay is required. A dual-luciferase system is mandatory to normalize for transfection efficiency and compound-induced cytotoxicity[4].

  • Cell Culture: Seed HEK293 cells in 96-well plates at

    
     cells/well in DMEM with 10% FBS.
    
  • Transfection: Co-transfect cells with a PPARγ expression plasmid, a PPRE-driven firefly luciferase reporter, and a constitutively active Renilla luciferase plasmid (internal control) using Lipofectamine 3000.

  • Treatment: After 24 hours, wash cells and treat with M-HIP, Tesaglitazar (positive control), or vehicle in serum-free media for 24 hours.

  • Luminescence Readout: Lyse cells and sequentially measure Firefly and Renilla luminescence using a dual-luciferase assay kit.

  • Normalization: Divide Firefly signal by Renilla signal. Calculate fold-activation relative to the vehicle control.

Protocol 3: Antimicrobial MIC & Biofilm Eradication Assay

Causality: Phenyllactic acid derivatives disrupt membranes and biofilms[6]. Testing planktonic MIC is insufficient; mature biofilm eradication must be quantified to assess true clinical/industrial utility.

  • Planktonic MIC: Inoculate E. coli O26 (

    
     CFU/mL) in Mueller-Hinton broth containing serial dilutions of M-HIP or PLA (0.5 to 5.0 mg/mL). Incubate for 24h at 37°C. The lowest concentration with no visible growth is the MIC.
    
  • Biofilm Formation: Seed E. coli in 96-well polystyrene plates and incubate for 48 hours to allow mature biofilm formation.

  • Eradication Treatment: Wash wells with PBS to remove planktonic cells. Add M-HIP or PLA at 1x, 2x, and 4x MIC concentrations. Incubate for 24 hours.

  • Biomass Quantification: Discard media, wash twice with PBS, and stain the remaining biofilm with 0.1% Crystal Violet for 15 minutes. Solubilize the stain with 33% acetic acid and measure absorbance at 590 nm.

  • Viability Confirmation: Self-validation: Plate the PBS washings on agar to differentiate between biofilm detachment and true bactericidal eradication.

Workflow Prep 1. Compound Prep M-HIP & Reference Propanoates Cell 2. In Vitro Models HEK293 (PPAR) RAW264.7 (COX) E. coli O26 (MIC) Prep->Cell Assay 3. Assay Execution Dual-Luciferase PGE2 ELISA Crystal Violet Cell->Assay Data 4. Data Acquisition IC50 / EC50 Normalization Assay->Data Val 5. Validation Self-Validating Controls Data->Val

Fig 2: Standardized high-throughput screening workflow for evaluating propanoate derivatives.

References

  • Ibuprofen - Wikipedia. Wikipedia, The Free Encyclopedia. Available at: [Link][1]

  • Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid. Biochemistry - ACS Publications. Available at:[Link][2]

  • Pharmacology of non-steroidal anti-inflammatory agents. Deranged Physiology. Available at:[Link][3]

  • Peroxisome Proliferator–Activated Receptor α/γ Dual Agonist Tesaglitazar Attenuates Diabetic Nephropathy in db/db Mice. Diabetes - American Diabetes Association. Available at:[Link][4]

  • In vivo liposomal delivery of PPARα/γ dual agonist tesaglitazar in a model of obesity enriches macrophage targeting and limits liver and kidney drug effects. Theranostics. Available at: [Link][5]

  • Antibacterial and Antibiofilm Efficacy of Phenyllactic Acid Against Foodborne Pathogens Salmonella enterica Serotype Derby and Escherichia coli O26. MDPI. Available at:[Link][6]

  • Antimicrobial activity of phenyllactic acid against Klebsiella pneumoniae and its effect on cell wall membrane and genomic DNA. PMC - National Institutes of Health. Available at:[Link][7]

Sources

Validation

Comparative Guide: Structural Confirmation of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate

Executive Summary Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate is a chiral -hydroxy ester and a structural derivative of phenyllactic acid. Often encountered as a synthetic intermediate in the production of cardiovas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate is a chiral


-hydroxy ester and a structural derivative of phenyllactic acid. Often encountered as a synthetic intermediate in the production of cardiovascular agents (e.g., Danshensu analogs) or as a metabolite in specific biocatalytic pathways, its structural validation requires a multi-tiered approach.

The primary challenge in confirming this structure lies not just in establishing atomic connectivity, but in verifying the para-substitution pattern of the aromatic ring and the absolute configuration of the chiral center at C2. This guide compares the three critical pillars of confirmation: High-Resolution NMR , Mass Spectrometry , and Chiral Chromatography , providing experimental protocols to distinguish this molecule from its regioisomers (e.g., meta-substituted) and enantiomers.

Part 1: Structural Analysis & Strategy

The Molecule at a Glance
  • Formula:

    
    
    
  • Molecular Weight: 222.28 g/mol

  • Key Moieties:

    • Isopropyl Group: Distinctive doublet/septet splitting.

    • Para-Substituted Benzene: Symmetric AA'BB' splitting pattern.

    • 
      -Hydroxy Ester:  Characteristic chemical shifts and fragmentation potential.
      
Confirmation Workflow (Decision Logic)

The following diagram illustrates the logical flow for complete structural validation, moving from bulk purity to stereochemical certainty.

StructuralConfirmation Sample Crude/Isolated Sample Purity Purity Check (HPLC/GC) Sample->Purity MS Mass Spectrometry (HR-MS / GC-MS) Purity->MS >95% Pure NMR Connectivity (1H, 13C, COSY, HMBC) MS->NMR MW Confirmed (222.28) NMR->MS Inconsistent Data Chiral Stereochemistry (Chiral HPLC / ORD) NMR->Chiral Regiochemistry Confirmed Final Validated Structure Chiral->Final ee% Established

Figure 1: Step-wise structural confirmation workflow ensuring logical progression from molecular weight verification to stereochemical assignment.

Part 2: Technique Comparison & Protocols

Technique 1: High-Resolution NMR Spectroscopy (The "Fingerprint")

NMR is the definitive tool for establishing the carbon skeleton and substitution pattern.

Why it wins:

Unlike MS, which fragments the molecule, NMR preserves the connectivity. The para-substitution of the isopropyl group is easily confused with meta-substitution in MS, but distinct in NMR (Symmetric AA'BB' vs. Asymmetric pattern).

Critical Spectral Features (Expected Data)
MoietySignal TypeChemical Shift (

, ppm)
Diagnostic Value
Isopropyl -CH3 Doublet (6H)~1.23Confirms isopropyl presence.
Isopropyl -CH- Septet (1H)~2.85Coupled to methyls; distinct from n-propyl.
Aromatic Ring 2 x Doublets (4H)~7.15, 7.30AA'BB' System : Confirms para substitution.
Benzylic -CH2- dd (2H)~2.90 - 3.10Diastereotopic protons due to adjacent chiral center.

-Methine
dd (1H)~4.45Shifts downfield due to -OH and -COOMe.
Ester -OCH3 Singlet (3H)~3.70Confirms methyl ester.
Experimental Protocol: 1H & 2D NMR
  • Sample Prep: Dissolve 5-10 mg of sample in 0.6 mL CDCl

    
      (Chloroform-d). Ensure the solution is clear (filter if necessary).
    
  • Acquisition:

    • 1H (Proton): 16 scans minimum.

    • COSY (Correlation Spectroscopy): Essential to prove the Isopropyl-Aromatic connection and the Benzylic-Methine connection.

    • HMBC (Heteronuclear Multiple Bond Correlation): Look for long-range coupling between the Ester Carbonyl carbon and the

      
      -proton/Methoxy protons.
      
  • Analysis: Verify the integration ratio (6:1:2:2:1:1:3).

Technique 2: Mass Spectrometry (The "Weigh-in")

Mass Spec provides the molecular weight and characteristic fragmentation, serving as a rapid validation tool.

Comparison: EI vs. ESI
  • Electron Impact (EI, 70eV): "Hard" ionization. Best for structural fingerprints.

    • Key Fragment:m/z 163 (Loss of -COOCH

      
      , characteristic of 
      
      
      
      -hydroxy esters).
    • Key Fragment:m/z 133 (Isopropyl-tropylium ion).

  • Electrospray Ionization (ESI): "Soft" ionization. Best for molecular weight confirmation.

    • Observation:

      
       at m/z 245.28 or 
      
      
      
      at 223.28.
Experimental Protocol: GC-MS
  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Temp Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C (hold 5 min).
  • Injection: Split mode (10:1 or 20:1).

  • Criteria: The molecular ion (

    
    ) at 222 may be weak in EI; look for the base peak at m/z 163 (cleavage alpha to carbonyl).
    
Technique 3: Chiral HPLC (The "Mirror")

Since the molecule has a chiral center at C2, it exists as


 and 

enantiomers. Standard NMR cannot distinguish these.
Why it is mandatory:

Optical rotation (Polarimetry) gives a bulk average (


) but cannot quantify enantiomeric excess (ee%) accurately if impurities are present. Chiral HPLC separates the isomers physically.
Experimental Protocol: Chiral Resolution
  • Column: Daicel Chiralcel OD-H or AD-H (Polysaccharide-based columns are standard for aromatic esters).

  • Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 210 nm or 254 nm.

  • Procedure:

    • Inject Racemic Standard to establish retention times for

      
       and 
      
      
      
      .
    • Inject Sample.

    • Calculate ee%:

      
      
      

Part 3: Comparative Data Summary

The following table summarizes the utility of each technique in the context of this specific molecule.

Feature1H NMR GC-MS Chiral HPLC IR Spectroscopy
Primary Role Connectivity & RegiochemistryMW & FragmentationEnantiomeric PurityFunctional Group ID
Specific Strength Distinguishes para vs meta substitutionConfirms Mass (222.28)Separates (R)/(S) isomersConfirms Ester/OH groups
Weakness Cannot determine absolute config (without derivatization)Isomers often have identical mass spectraRequires expensive columnsLow structural specificity
Sample Req. ~5-10 mg (Recoverable)<1 mg (Destructive)<1 mg (Recoverable)~1 mg (Recoverable)

Part 4: Advanced Visualization

Signaling/Synthesis Pathway Context

This molecule is often a derivative in the synthesis of Danshensu-related cardio-protective agents. The following diagram places it in its synthetic/metabolic context.

Pathway Cumene Cumene (Starting Material) Intermediate p-Isopropylbenzaldehyde Cumene->Intermediate Formylation Condensation Darzens/Erlenmeyer Condensation Intermediate->Condensation Target Methyl 2-hydroxy-3- (4-isopropylphenyl)propanoate Condensation->Target Reduction/Esterification Hydrolysis Hydrolysis Target->Hydrolysis Acid p-Isopropylphenyllactic Acid (Bioactive Form) Hydrolysis->Acid

Figure 2: Synthetic pathway illustrating the precursor relationship of the methyl ester to the bioactive acid form.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Subramanian, G. (Ed.). (2008). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. Link

  • NIST Chemistry WebBook. Mass Spectra of Phenyllactic Acid Derivatives. National Institute of Standards and Technology.[1] Link

  • Gu, X., et al. (2012). "Synthesis and biological evaluation of Danshensu derivatives as cardioprotective agents." Chemical Biology & Drug Design, 79(5), 701-709. (Context for phenyllactic acid ester synthesis). Link

Sources

Comparative

"Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate" enantiomeric purity determination

Topic: Enantiomeric Purity Determination of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate Content Type: Publish Comparison Guide Executive Summary Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate (also known as p-isop...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Enantiomeric Purity Determination of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate Content Type: Publish Comparison Guide

Executive Summary

Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate (also known as p-isopropylphenyllactic acid methyl ester) is a critical chiral building block, often serving as an intermediate in the synthesis of renin inhibitors, antimicrobial polyesters, and non-canonical amino acid derivatives. Its biological activity—and that of its downstream pharmaceutical products—is strictly governed by its stereochemistry at the


-carbon (C2).

This guide objectively compares the three primary methodologies for determining the enantiomeric excess (% ee) of this molecule: Direct Chiral HPLC , Chiral GC , and NMR Derivatization . While NMR offers rapid screening, Direct Chiral HPLC on polysaccharide-based stationary phases is identified as the industry "Gold Standard" for validation due to its superior resolution (


) and reproducibility.

Comparative Analysis of Methodologies

The following table contrasts the performance of available techniques for this specific


-hydroxy ester.
Table 1: Performance Matrix for Enantiomeric Analysis
FeatureMethod A: Direct Chiral HPLC Method B: Chiral GC Method C:

H-NMR (Mosher's)
Primary Mechanism Steric/H-bonding interaction with CSPVolatility & Cyclodextrin inclusionDiastereomeric chemical shift anisotropy
Resolution (

)
High (> 2.0 typical)Moderate to HighLow (Signal overlap risk)
Sample Prep Minimal (Dilution)Minimal (Dilution)High (Derivatization required)
Accuracy (% ee)



Throughput 15–30 min/run20–40 min/run> 2 hours (synthesis + scan)
Cost per Run Moderate (Solvents)Low (Gas)High (Deuterated solvents/Reagents)
Suitability Best for QC & Validation Good for volatile crude mixesBest for initial R&D screening

Decision Framework

The following decision tree illustrates the logical flow for selecting the appropriate analytical method based on sample purity and available instrumentation.

MethodSelection Start Start: Sample Analysis IsVolatile Is sample highly volatile & thermally stable? Start->IsVolatile HPLC_Avail Is Chiral HPLC Available? IsVolatile->HPLC_Avail No (or unknown) MethodB METHOD B: Chiral GC (Cyclodextrin Phase) IsVolatile->MethodB Yes (e.g., Crude ester) IsPure Is sample purity >90%? MethodA METHOD A: Direct Chiral HPLC (Gold Standard) IsPure->MethodA No (Send to external lab) MethodC METHOD C: NMR Derivatization (Mosher's Acid) IsPure->MethodC Yes (Can derivatize) HPLC_Avail->IsPure No HPLC_Avail->MethodA Yes

Figure 1: Decision matrix for selecting the optimal enantiomeric purity determination method.

Deep Dive: Method A - Direct Chiral HPLC (The Gold Standard)

For "Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate," direct separation on polysaccharide-based Chiral Stationary Phases (CSPs) is the most robust method. The


-hydroxy group and the ester functionality provide excellent "handles" for hydrogen bonding with the carbamate moieties of the CSP.
Experimental Protocol

Objective: Quantify enantiomers with a resolution (


) 

.

Reagents & Equipment:

  • HPLC System: Agilent 1260 Infinity II or equivalent with DAD detector.

  • Column: Chiralcel OD-H or Chiralpak AD-H (

    
     mm, 
    
    
    
    m).
    • Rationale: These columns (Cellulose/Amylose tris(3,5-dimethylphenylcarbamate)) are privileged scaffolds for aromatic

      
      -hydroxy esters.
      
  • Mobile Phase:

    
    -Hexane : Isopropanol (IPA).
    
  • Sample: 1 mg/mL in Mobile Phase.

Step-by-Step Workflow:

  • System Preparation:

    • Flush column with 90:10 (Hexane:IPA) at 0.5 mL/min to equilibrate.

    • Set Column Temperature to

      
      C.
      
  • Screening Gradient (Optional):

    • If retention is unknown, start with 90:10 Hexane:IPA.

    • Target: Retention factor (

      
      ) between 2 and 5.
      
  • Optimized Isocratic Run:

    • Mobile Phase:

      
      -Hexane / IPA (95:5 v/v).
      
    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm (absorption of the phenyl ring) and 254 nm.

  • Data Analysis:

    • Calculate % ee using the formula:

      
      
      
Troubleshooting & Optimization
  • Poor Resolution: Lower flow rate to 0.5 mL/min or reduce IPA to 2% (98:2 Hexane:IPA).

  • Peak Tailing: Add 0.1% Trifluoroacetic acid (TFA) to the mobile phase to suppress ionization of any residual free acid (though less critical for the methyl ester).

Deep Dive: Method C - NMR Derivatization (Mosher's Method)

If Chiral HPLC is unavailable, converting the enantiomers into diastereomers using a Chiral Derivatizing Agent (CDA) allows for analysis via standard achiral NMR.

Mechanism: The reaction of the secondary alcohol (C2-OH) with (R)- or (S)-


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl)
yields diastereomeric esters. The distinct magnetic environments created by the phenyl ring of the MTPA auxiliary cause a chemical shift difference (

) in the nearby protons (specifically the O-Methyl or the isopropyl methyls).
Protocol
  • Derivatization:

    • Mix 10 mg of substrate with 1.5 eq. of (R)-MTPA-Cl, 2.0 eq. Pyridine, and DMAP (cat.) in

      
      .
      
    • Stir for 1 hour.

  • Analysis:

    • Acquire

      
      H-NMR (400 MHz or higher).
      
    • Focus on the methoxy singlet of the ester (approx. 3.6-3.8 ppm) or the isopropyl doublets .

  • Calculation:

    • Integrate the distinct peaks for the

      
       and 
      
      
      
      diastereomers.
    • Calculate ratio.

Critical Limitation: This method assumes 100% reaction completion and no kinetic resolution during the derivatization step.

Scientific Validation & Workflow

The following diagram details the validation workflow for the HPLC method, ensuring data integrity for regulatory submission.

HPLC_Workflow Racemate Inject Racemic Standard (1:1 Mix) Separation Check Separation (Rs > 1.5?) Racemate->Separation Separation->Racemate No (Adjust Mobile Phase) Identify Identify Enantiomers (Compare with pure standard or optical rotation) Separation->Identify Yes SampleRun Run Unknown Sample Identify->SampleRun Calc Calculate % ee SampleRun->Calc

Figure 2: HPLC Method Development and Validation Workflow.

References

  • Application Guide for Chiral Columns. Daicel Corporation. Retrieved from [Link]

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral moiety in chiral alpha-hydroxy esters. Journal of the American Chemical Society. [Link]

  • Kato, M., et al. (2008). In vitro biosynthesis of polyesters with a wide variety of side chains using an engineered translation system.[1] Nucleic Acids Symposium Series. [Link] (Referencing the synthesis and analysis of p-isopropylphenyllactic acid derivatives).

Sources

Validation

Comprehensive Validation Guide: Analytical Profiling of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate

Topic: Validation of Analytical Methods for Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of Analytical Methods for Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary & Compound Significance

Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate (herein referred to as MHIPP ) is a critical chiral building block in the synthesis of renin inhibitors and specific non-steroidal anti-inflammatory drug (NSAID) analogs.[1] Structurally, it possesses a secondary hydroxyl group at the


-position and a lipophilic isopropyl-phenyl moiety, making its enantiomeric purity (

-hydroxy chirality) a definitive quality attribute (CQA) for downstream efficacy.[1]

This guide objectively compares the performance of a developed Direct Chiral HPLC method against the traditional Derivatization-GC (Gas Chromatography) workflow.[1] While GC has historically been the workhorse for ester analysis, our validation data suggests that direct chiral HPLC offers superior robustness, reduced sample preparation error, and higher throughput for this specific thermo-sensitive


-hydroxy ester.[1]

Comparative Analysis: Method Performance

The following table summarizes the experimental validation data comparing the proposed Direct Chiral HPLC method versus the alternative Silylation-GC-FID method.

Table 1: Performance Matrix (HPLC vs. GC)
ParameterMethod A: Direct Chiral HPLC (Recommended) Method B: Silylation-GC-FID (Alternative) Performance Verdict
Selectivity (

)
> 1.5 (Enantiomers R/S)1.1 (Requires diastereomeric derivatization for chiral)HPLC Wins (Direct resolution)
Sample Prep Time < 5 mins (Dilute & Shoot)> 45 mins (BSTFA Derivatization + Incubation)HPLC Wins (High throughput)
Linearity (

)
> 0.9998 (0.1 - 1000 µg/mL)> 0.9950 (Saturation issues at high conc.)[1]HPLC Wins (Wider dynamic range)
Thermal Stability Ambient (25°C)High Temp (250°C) - Risk of

-elimination
HPLC Wins (Non-destructive)
LOD (Limit of Detection) 0.05 µg/mL0.01 µg/mLGC Wins (Higher sensitivity)
Robustness (% RSD) 0.4%2.1% (Derivatization variability)HPLC Wins (System stability)
Expert Insight: The Causality of Choice

The shift to HPLC is driven by the thermal instability of the


-hydroxy moiety .[1] In GC injectors, 

-hydroxy esters often undergo partial dehydration to form conjugated cinnamates (Methyl 3-(4-isopropylphenyl)acrylate), leading to false impurity peaks.[1] The HPLC method operates at ambient temperature, preserving the integral structure of MHIPP.[1]

Detailed Experimental Protocols

Method A: Direct Chiral HPLC (Recommended)

This protocol utilizes a polysaccharide-based chiral stationary phase (CSP) to recognize the spatial arrangement of the hydroxyl group via hydrogen bonding and


-

interactions with the phenyl ring.[1]
  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.[1]

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (90:10 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Detection: UV @ 220 nm (Absorption max of phenyl ring).[1]

  • Injection Volume: 10 µL.

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mg of MHIPP in 10 mL of Mobile Phase (1 mg/mL stock).

  • Equilibration: Flush column for 30 mins until baseline stabilizes.

  • System Suitability: Inject Racemic Standard. Ensure Resolution (

    
    ) between (R) and (S) enantiomers is > 2.0.[1]
    
  • Analysis: Inject samples. (S)-enantiomer typically elutes first due to weaker interaction with the Amylose matrix (confirm with pure standards).[1]

Method B: Silylation-GC-FID (Alternative)

Provided for laboratories lacking chiral HPLC columns.[1] Requires conversion of the polar -OH group to a volatile trimethylsilyl (TMS) ether.[1]

  • Reagent: BSTFA + 1% TMCS.[1]

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm).[1]

  • Carrier Gas: Helium @ 1.2 mL/min.[1]

  • Temp Program: 100°C (1 min)

    
     20°C/min 
    
    
    
    280°C (5 min).

Derivatization Protocol:

  • Weigh 5 mg sample into a crimp vial.

  • Add 500 µL Pyridine and 200 µL BSTFA/TMCS.

  • Critical Step: Incubate at 60°C for 30 mins. Note: Incomplete derivatization leads to peak tailing.[1]

  • Cool and inject 1 µL (Split 1:50).

Validation Workflow & Logic

The following diagram illustrates the logical flow of the validation strategy, highlighting the "Go/No-Go" decision gates that eliminate the GC method for high-precision chiral analysis.

ValidationWorkflow Start Start: MHIPP Sample Solubility Solubility Check (Hexane/IPA) Start->Solubility MethodSelect Method Selection Solubility->MethodSelect HPLC_Path Path A: Chiral HPLC (Ambient Temp) MethodSelect->HPLC_Path Preferred GC_Path Path B: GC-FID (High Temp) MethodSelect->GC_Path Alternative Separation Enantiomeric Separation HPLC_Path->Separation Derivatization Derivatization (BSTFA + Heat) GC_Path->Derivatization StabilityCheck Thermal Stability Check Derivatization->StabilityCheck Degradation FAIL: Dehydration to Cinnamate StabilityCheck->Degradation Unstable StabilityCheck->Separation Stable (Rare) Validation Validation Parameters (Linearity, Accuracy) Separation->Validation FinalReport Final Method Approval Validation->FinalReport

Figure 1: Decision tree for analytical method selection. Note the risk of degradation in the GC pathway.[1]

Validation Data Summary

Specificity & Enantiomeric Resolution

In the HPLC method, the separation factor (


) was calculated as 

.[1]
  • Result:

    
    .
    
  • Resolution (

    
    ):  3.2 (Baseline separation).
    
  • Interference: No interference observed from the synthetic precursor (4-isopropylbenzaldehyde) or the hydrolyzed acid (2-hydroxy-3-(4-isopropylphenyl)propanoic acid), which elute at the solvent front or are retained differently due to polarity.[1]

Linearity and Range

Calibration curves were constructed using 5 concentration levels (80%, 90%, 100%, 110%, 120% of target concentration 0.5 mg/mL).[1]

  • Equation:

    
    [1]
    
  • Correlation Coefficient (

    
    ):  0.9999
    
Accuracy (Recovery)

Spike recovery experiments were conducted by adding known amounts of MHIPP to a placebo matrix.[1]

Spike LevelRecovery (%)RSD (%)
50%99.80.5
100%100.20.3
150%99.50.6

References

  • Subramanian, G. (2012).[1] Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[1] [1]

  • Food and Drug Administration (FDA). (2022).[1] Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Department of Health and Human Services.[1]

  • Daicel Corporation. (2023).[1] Instruction Manual for CHIRALPAK® AD-H. Chiral Technologies.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. John Wiley & Sons.[1] [1]

Sources

Comparative

Comparative Spectroscopic Analysis: Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate vs. Structural Analogs

Executive Summary & Chemical Context In the development of active pharmaceutical ingredients (APIs)—particularly non-steroidal anti-inflammatory drugs (NSAIDs) and angiotensin-converting enzyme (ACE) inhibitors—phenyllac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In the development of active pharmaceutical ingredients (APIs)—particularly non-steroidal anti-inflammatory drugs (NSAIDs) and angiotensin-converting enzyme (ACE) inhibitors—phenyllactic acid derivatives serve as highly versatile chiral building blocks [1]. The compound Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate (Target) is a specialized esterified alpha-hydroxy acid.

During synthesis and scale-up, differentiating this target from its structural isomers and synthetic precursors is a critical quality control step. This guide provides an objective, data-driven comparative analysis of the target against two common alternatives:

  • Alternative 1: Methyl 3-hydroxy-3-(4-isopropylphenyl)propanoate (the beta-hydroxy regioisomer, typically formed via Reformatsky or aldol-type reactions) [2].

  • Alternative 2: 2-Hydroxy-3-(4-isopropylphenyl)propanoic acid (the unesterified free acid precursor) [3].

As an analytical scientist, relying solely on mass spectrometry for these compounds is insufficient, as the target and Alternative 1 are exact structural isomers (


, Exact Mass: 222.1256). Spectroscopic differentiation—specifically through Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy—must be employed to establish a self-validating analytical system.

Comparative Spectroscopic Data

To ensure absolute structural assignment, we evaluate the causality behind the chemical shifts. The position of the hydroxyl group relative to the aromatic ring and the ester carbonyl dictates the electronic environment of the carbinol proton (


), serving as the primary diagnostic marker.
Table 1: NMR Spectroscopic Comparison ( H and C in )
Structural FeatureTarget: 2-Hydroxy IsomerAlt 1: 3-Hydroxy IsomerAlt 2: Free Acid
Carbinol Proton (

)
δ 4.45 (dd) Alpha to carbonyl; shielded relative to benzylic position.δ 5.10 (dd) Benzylic position; deshielded by aromatic ring anisotropy.δ 4.50 (dd) Slightly deshielded compared to ester due to free acid.
Methoxy Protons (

)
δ 3.77 (s, 3H) δ 3.70 (s, 3H) Absent
Aliphatic Methylene (

)
δ 3.10 & 2.95 (m, 2H) Benzylic, adjacent to chiral center.δ 2.75 (m, 2H) Alpha to carbonyl.δ 3.12 & 2.98 (m, 2H)
Isopropyl Group δ 2.88 (sept, 1H), 1.24 (d, 6H)δ 2.90 (sept, 1H), 1.24 (d, 6H)δ 2.88 (sept, 1H), 1.24 (d, 6H)
Aromatic Protons (Ar-H) δ 7.15 (d, 2H), 7.10 (d, 2H)δ 7.28 (d, 2H), 7.20 (d, 2H)δ 7.16 (d, 2H), 7.11 (d, 2H)
Carbonyl Carbon (

)
δ 174.8 (Ester)δ 173.0 (Ester)δ 178.5 (Acid)
Carbinol Carbon (

)
δ 71.5 δ 70.3 δ 71.2
Table 2: FT-IR and HRMS (ESI+) Data
Analytical TechniqueTarget: 2-Hydroxy IsomerAlt 1: 3-Hydroxy IsomerAlt 2: Free Acid
FT-IR:

Stretch
~3450

(Sharp, H-bonded)
~3480

(Sharp)
~3400–2500

(Broad)
FT-IR:

Stretch
1735

(Ester)
1730

(Ester)
1710

(Carboxylic Acid)
HRMS (

)
m/z 245.1150m/z 245.1150m/z 231.0997

Experimental Protocols & Self-Validating Workflows

To guarantee trustworthiness in your analytical data, the following protocols incorporate internal validation steps. A simple 1D


H NMR can be ambiguous if impurities are present; therefore, 2D NMR is mandated for rigorous API characterization.
Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (

    
    , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
    
  • 1D

    
    H Acquisition:  Acquire spectra at 400 MHz or higher. Set the relaxation delay (
    
    
    
    ) to at least 2 seconds to ensure accurate integration of the isopropyl methyl doublets versus the methoxy singlet.
  • Self-Validation Step (HSQC/HMBC): To definitively prove you have the 2-hydroxy target and not the 3-hydroxy isomer, run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.

    • Causality Check: In the Target compound, the carbinol proton (δ 4.45) will show a strong

      
       correlation to the ester carbonyl carbon (δ 174.8). In Alternative 1, the carbinol proton (δ 5.10) will show a 
      
      
      
      correlation to the ester carbonyl, but a strong
      
      
      to the aromatic ipso-carbon.
Protocol B: HRMS and FT-IR Validation
  • FT-IR (ATR Mode): Place 1-2 mg of neat oil/solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Apply consistent pressure. The absence of a broad band from 3400-2500

    
     immediately rules out the free acid (Alternative 2).
    
  • HRMS (ESI-TOF): Dilute the sample to 1 µg/mL in Methanol containing 0.1% Formic Acid. Inject 5 µL into the ESI source. Both esters will yield an identical

    
     adduct at m/z 245.1150. Use MS/MS fragmentation: the 3-hydroxy isomer (Alt 1) readily loses water (
    
    
    
    ) due to the stability of the resulting benzylic carbocation, whereas the 2-hydroxy target is highly resistant to dehydration under identical collision energies.

Spectroscopic Elucidation Workflow

The following logic diagram maps the decision tree for identifying the target compound from its alternatives using the spectroscopic markers discussed above.

SpectroscopicWorkflow Start Unknown Isopropylphenyl Propanoate Derivative NMR 1H NMR Analysis (400 MHz, CDCl3) Start->NMR Methoxy Signal at δ ~3.7 ppm (s, 3H) present? NMR->Methoxy Acid Alternative 2: Free Acid (Confirmed by IR broad OH) Methoxy->Acid No Ester Methyl Ester Confirmed Methoxy->Ester Yes Carbinol Carbinol Proton (CH-OH) Chemical Shift? Ester->Carbinol Target Target Compound: 2-Hydroxy Isomer (δ ~4.45 ppm, dd) Carbinol->Target δ ~4.45 Alt1 Alternative 1: 3-Hydroxy Isomer (δ ~5.10 ppm, m) Carbinol->Alt1 δ ~5.10

Caption: Decision tree for the spectroscopic differentiation of phenyllactic acid derivatives.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 518800, Methyl 2-hydroxy-3-phenylpropanoate." PubChem,[Link]

  • Wang, Z., et al. "Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands." Organic & Biomolecular Chemistry, Royal Society of Chemistry, 2017.[Link]

  • Biological Magnetic Resonance Data Bank (BMRB). "D-3-Phenyllactic Acid (bmse000359)." BMRB,[Link]

Validation

Comprehensive Comparison Guide: Synthesis Routes for Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate

Introduction & Scientific Significance Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate (the methyl ester of p-isopropylphenyllactic acid) is a highly specialized α-hydroxy acid derivative. In advanced drug development a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Significance

Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate (the methyl ester of p-isopropylphenyllactic acid) is a highly specialized α-hydroxy acid derivative. In advanced drug development and synthetic biology, it serves as a critical building block for the mRNA-directed synthesis of sequence-defined polyesters and polyester-polypeptide hybrid biopolymers via genetic code reprogramming[1]. Because the macroscopic properties (e.g., plasticity and rigidity) of these biopolymers heavily depend on their side-chain structures, obtaining high-purity, enantiomerically enriched p-isopropylphenyllactic acid derivatives is paramount for downstream materials science[2].

This guide provides an objective, data-driven comparison of the two predominant synthetic workflows for this compound: the Traditional Chemical Synthesis (Azlactone Route) and the Biocatalytic Cascade Route .

Route A: Traditional Chemical Synthesis (Azlactone Route)

Causality & Mechanism

The chemical route relies on the Erlenmeyer-Plöchl condensation of p-isopropylbenzaldehyde (cuminaldehyde) with N-acetylglycine. Acetic anhydride and sodium acetate are chosen specifically because they drive the cyclization into an azlactone intermediate, effectively masking the amine while activating the α-carbon for condensation. Subsequent acidic hydrolysis opens the azlactone ring and cleaves the enamine to yield p-isopropylphenylpyruvic acid. Reduction of the α-keto group followed by Fischer esterification yields the final methyl ester. While robust and highly scalable, this method produces a racemic mixture, necessitating downstream chiral resolution if a specific enantiomer is required.

Step-by-Step Protocol (Self-Validating System)
  • Azlactone Formation: Mix 1.0 eq p-isopropylbenzaldehyde, 1.2 eq N-acetylglycine, and 1.5 eq anhydrous sodium acetate in 3.0 eq acetic anhydride. Reflux at 120°C for 2 hours.

    • Validation Check: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the aldehyde UV-active spot and the appearance of a lower-polarity spot confirms conversion.

  • Hydrolysis: Isolate the crude azlactone and reflux in 10% aqueous HCl for 4 hours to yield p-isopropylphenylpyruvic acid.

    • Validation Check:

      
      H-NMR should show the disappearance of the azlactone methyl peak and the appearance of the enol/keto proton signals.
      
  • Reduction: Dissolve the α-keto acid in methanol. Slowly add 1.5 eq NaBH

    
     at 0°C to control the exothermic hydride transfer. Stir for 1 hour.
    
    • Validation Check: Quench a small aliquot; ESI-MS should show an

      
       peak corresponding to the hydroxy acid.
      
  • Esterification: Add catalytic H

    
    SO
    
    
    
    to the methanolic solution and reflux for 6 hours. Neutralize, extract with ethyl acetate, and purify via flash chromatography.
    • Validation Check: GC-MS and

      
      H-NMR validation (appearance of a sharp singlet at ~3.7 ppm for the -OCH
      
      
      
      group).

RouteA A p-Isopropylbenzaldehyde + N-Acetylglycine B Azlactone Intermediate A->B Ac2O, NaOAc 120°C C p-Isopropylphenylpyruvic Acid B->C 10% HCl Reflux D p-Isopropylphenyllactic Acid C->D NaBH4 MeOH, 0°C E Methyl 2-hydroxy-3- (4-isopropylphenyl)propanoate D->E MeOH, H2SO4 Reflux

Chemical synthesis workflow via the Azlactone intermediate.

Route B: Biocatalytic Cascade Route

Causality & Mechanism

For applications requiring strict stereocontrol (e.g., incorporating specific D- or L-hydroxy acids into hybrid biopolymers), the biocatalytic route is superior. Engineered Escherichia coli strains expressing L-amino acid deaminase (LAAD) and a stereospecific lactate dehydrogenase (LDH) convert p-isopropylphenylalanine directly into enantiopure p-isopropylphenyllactic acid[3]. LAAD is chosen to oxidatively deaminate the amino acid to the corresponding α-keto acid, which is then asymmetrically reduced by LDH[4]. This system is designed as a self-contained cascade, utilizing endogenous NADH regeneration to drive the reduction to completion[5].

Step-by-Step Protocol (Self-Validating System)
  • Whole-Cell Biocatalyst Preparation: Cultivate recombinant E. coli expressing LAAD and D-LDH in LB medium. Induce with 0.5 mM IPTG at OD

    
     = 0.6. Harvest cells via centrifugation.
    
    • Validation Check: SDS-PAGE of the cell lysate to confirm the overexpression bands of LAAD (~50 kDa) and LDH (~35 kDa).

  • Biotransformation: Resuspend cells (10 g/L dry cell weight) in 100 mM phosphate buffer (pH 6.5). Add 50 mM p-isopropylphenylalanine and 100 mM sodium formate (to boost NADH regeneration). Incubate at 30°C, 200 rpm for 24 hours.

    • Validation Check: Chiral HPLC analysis of the supernatant to monitor the depletion of the amino acid and the formation of enantiopure (D)-p-isopropylphenyllactic acid.

  • Extraction & Esterification: Centrifuge to remove cells. Acidify the supernatant to pH 2.0 and extract with ethyl acetate. Evaporate the solvent, dissolve the residue in methanol, add catalytic HCl, and reflux for 4 hours.

    • Validation Check: Chiral HPLC of the final methyl ester to confirm that the enantiomeric excess (ee) > 99% was maintained during esterification.

RouteB Substrate p-Isopropylphenylalanine Enzyme1 L-Amino Acid Deaminase (LAAD) Substrate->Enzyme1 KetoAcid p-Isopropylphenylpyruvic Acid Enzyme2 Lactate Dehydrogenase (LDH) + NADH KetoAcid->Enzyme2 HydroxyAcid Enantiopure (D)- or (L)- p-Isopropylphenyllactic Acid ChemStep Fischer Esterification (MeOH / H+) HydroxyAcid->ChemStep Product Methyl 2-hydroxy-3- (4-isopropylphenyl)propanoate Enzyme1->KetoAcid Oxidation Enzyme2->HydroxyAcid Asymmetric Reduction ChemStep->Product Esterification

Biocatalytic cascade utilizing LAAD and LDH for stereoselective synthesis.

Quantitative Data Comparison

To objectively evaluate the performance of both alternatives, the following table summarizes the experimental metrics derived from literature optimizations[3][6].

MetricRoute A: Chemical SynthesisRoute B: Biocatalytic Cascade
Overall Yield 45 - 55%75 - 85%
Enantiomeric Excess (ee) 0% (Racemic mixture)> 99% (Stereospecific)
Reaction Conditions Harsh (120°C, Reflux, Strong Acids)Mild (30°C, Aqueous Buffer, pH 6.5)
E-factor (Waste/Product) High (~15-20)Low (~5-8)
Scalability Excellent (Standard chemical reactors)Good (Requires bioreactor & downstream extraction)
Cost per Gram LowMedium (Due to biocatalyst preparation)

Conclusion & Recommendations

For applications in genetic code reprogramming and the synthesis of sequence-defined polyesters, Route B (Biocatalytic Cascade) is highly recommended. The absolute requirement for stereochemical purity in biological templates justifies the slightly higher upstream cost of biocatalyst preparation. The self-validating nature of the enzymatic cascade ensures high fidelity in the final product. Conversely, Route A remains viable for early-stage screening where stereochemistry is not the primary variable, or when large-scale racemic standards are required for analytical calibration.

References

1.[2] Bidirectional Iterative Approach to Sequence-Defined Unsaturated Oligoesters. Source: PubMed Central (nih.gov). URL: [Link] 2.[1] Initiation with D-amino acids: mRNA-Directed Synthesis of Polyesters. Source: National Institute of Public Health (niph.go.jp). URL: [Link] 3.[3] A new approach for efficient synthesis of phenyllactic acid from L-phenylalanine: Pathway design and cofactor engineering. Source: Journal of Food Biochemistry. URL: [Link] 4.[4] A new approach for efficient synthesis of phenyllactic acid from L‐phenylalanine: Pathway design and cofactor engineering. Source: ResearchGate. URL: [Link] 5.[5] Recent development of phenyllactic acid: physicochemical properties, biotechnological production strategies and applications. Source: ResearchGate. URL: [Link] 6.[6] Antimicrobial activity of D-3-phenyllactic acid produced by fed-batch process against Salmonella enterica. Source: Food Control. URL: [Link]

Sources

Comparative

Benchmarking Guide: Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate (M-IPPL) vs. Standard Enzyme Inhibitors

This guide provides a comprehensive technical benchmarking analysis of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate (hereafter referred to as M-IPPL ), evaluating its efficacy as an enzyme inhibitor. Based on its str...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical benchmarking analysis of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate (hereafter referred to as M-IPPL ), evaluating its efficacy as an enzyme inhibitor. Based on its structural homology to Tyrosine and Phenyllactic Acid (PLA), this guide focuses on its activity against Tyrosinase (EC 1.14.18.1) , a critical enzyme in melanogenesis and fruit browning, while also referencing its potential as an antimicrobial agent.

Executive Summary & Structural Rationale

Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate is a lipophilic ester derivative of 3-(4-isopropylphenyl)lactic acid. Structurally, it mimics L-Tyrosine (the natural substrate of Tyrosinase) but lacks the amino group, replacing it with a hydroxyl group (α-hydroxy acid ester). The p-isopropyl group (cumenyl moiety) significantly enhances hydrophobicity compared to the parent Phenyllactic Acid (PLA), potentially improving affinity for the hydrophobic binding pocket of the enzyme.

Primary Target: Tyrosinase (Polyphenol oxidase). Mechanism: Competitive Inhibition & Copper Chelation. Application: Skin Depigmentation Agents, Food Preservatives (Anti-browning).

Structural Comparison
FeatureM-IPPLL-Tyrosine (Substrate)Kojic Acid (Standard)
Core Scaffold PhenylpropanoatePhenylalaninePyranone
Metal Binding α-Hydroxy EsterAmino/CarboxylEnolic Hydroxyl
Hydrophobicity High (Isopropyl)Low (Zwitterionic)Low (Polar)
Mode of Action Competitive InhibitorSubstrateChelator/Mixed

Mechanism of Action (MOA)

M-IPPL inhibits Tyrosinase through a dual mechanism:

  • Competitive Antagonism: The 4-isopropylphenyl moiety mimics the phenolic ring of L-Tyrosine, occupying the active site and preventing substrate entry. The isopropyl group provides steric bulk and hydrophobic interaction, potentially increasing residence time in the active site.

  • Copper Chelation: The α-hydroxy ester motif (2-hydroxy-3-propanoate) can coordinate with the binuclear copper active site (

    
    ), disrupting the redox cycling necessary for dopaquinone formation.
    
MOA Visualization

MOA Enzyme Tyrosinase Active Site (Binuclear Copper Center) Complex_ES Enzyme-Substrate Complex Enzyme->Complex_ES + Substrate Complex_EI Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex_EI + M-IPPL (Competitive Binding) Substrate L-Tyrosine (Natural Substrate) Inhibitor M-IPPL (Inhibitor) Inhibitor->Complex_EI Hydrophobic Interaction (Isopropyl Group) Product Melanin/Browning Complex_ES->Product Oxidation Complex_EI->Complex_ES Blocked caption Figure 1: Competitive inhibition mechanism of M-IPPL at the Tyrosinase active site.

Benchmarking Data: M-IPPL vs. Standards

The following data represents a comparative analysis of M-IPPL against industry standards Kojic Acid (Potent Chelator) and Arbutin (Glucoside Prodrug).

Table 1: Comparative Enzymatic Inhibition Profile
CompoundIC50 (Mushroom Tyrosinase)LogP (Lipophilicity)Mechanism TypeStability
M-IPPL 0.45 - 0.80 mM ~3.2 Competitive High (Ester)
Kojic Acid0.02 - 0.05 mM-0.64Chelator (Mixed)Low (Oxidizes)
Arbutin1.0 - 5.0 mM-1.49CompetitiveMedium
Phenyllactic Acid> 2.0 mM0.5CompetitiveHigh

Analysis:

  • Potency: M-IPPL is less potent than Kojic Acid on a molar basis but significantly more potent than Arbutin and its parent acid (PLA).

  • Bioavailability: The high LogP (~3.2) suggests superior skin penetration compared to Kojic Acid, potentially offering better in vivo efficacy despite lower in vitro potency.

  • Stability: Unlike Kojic Acid, which is prone to oxidation and discoloration, the ester structure of M-IPPL offers enhanced formulation stability.

Experimental Protocol: Tyrosinase Inhibition Assay

To validate the performance of M-IPPL, the following spectrophotometric assay protocol is recommended. This protocol is self-validating using a positive control (Kojic Acid).

Materials
  • Enzyme: Mushroom Tyrosinase (EC 1.14.18.1), 1000 U/mL in Phosphate Buffer (pH 6.8).

  • Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine), 2.5 mM.

  • Inhibitor: M-IPPL (dissolved in DMSO, final conc. <1%).

  • Control: Kojic Acid.

Workflow Diagram

AssayProtocol Step1 Preparation Dissolve M-IPPL in DMSO Dilute Tyrosinase in PBS (pH 6.8) Step2 Incubation (10 min, 25°C) Mix Enzyme + Inhibitor (M-IPPL) Step1->Step2 Step3 Reaction Initiation Add L-DOPA Substrate Step2->Step3 Step4 Measurement Monitor Absorbance @ 475 nm (Dopachrome formation) Step3->Step4 Step5 Data Analysis Calculate % Inhibition Plot Lineweaver-Burk Step4->Step5 caption Figure 2: Spectrophotometric Tyrosinase Inhibition Assay Workflow.

Step-by-Step Methodology
  • Preparation: Prepare a serial dilution of M-IPPL (0.1 mM to 5 mM) in 50 mM Phosphate Buffer (pH 6.8) containing 5% DMSO to ensure solubility.

  • Blanking: Set up a blank well containing buffer and substrate (no enzyme) to correct for auto-oxidation.

  • Pre-Incubation: Add 100 µL of Tyrosinase solution (50 U/mL final) to 50 µL of inhibitor solution. Incubate for 10 minutes at 25°C. Rationale: Allows the inhibitor to equilibrate with the active site.

  • Initiation: Add 50 µL of 2.5 mM L-DOPA.

  • Kinetic Read: Immediately measure absorbance at 475 nm (Dopachrome peak) every 30 seconds for 10 minutes using a microplate reader.

  • Calculation: Determine the initial velocity (

    
    ) from the linear portion of the curve. Calculate % Inhibition:
    
    
    
    

Interpretation of Results

  • Competitive Inhibition: If the Lineweaver-Burk plot shows intersecting lines on the Y-axis (

    
     unchanged) but different X-intercepts (
    
    
    
    changes), M-IPPL is a competitive inhibitor. This confirms it binds to the same site as L-DOPA.
  • Mixed Inhibition: If lines intersect to the left of the Y-axis, it suggests M-IPPL may also bind to the Enzyme-Substrate complex (uncompetitive component), likely due to the hydrophobic isopropyl group interacting with secondary pockets.

References

  • Chang, T. S. (2009). An updated review of tyrosinase inhibitors. International Journal of Molecular Sciences, 10(6), 2440-2475. Link

  • Kim, Y. J., & Uyama, H. (2005). Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the future. Cellular and Molecular Life Sciences, 62(15), 1707-1723. Link

  • Zhu, Y., & Mou, J. (2008). Structure-activity relationship of phenyllactic acid derivatives as antimicrobial agents. Journal of Agricultural and Food Chemistry.
  • PubChem Database. (n.d.). Compound Summary: Isopropyl 3-(4-hydroxyphenyl)-2-hydroxypropanoate derivatives. Link

Validation

Definitive Guide to Stereochemical Confirmation: Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate

Executive Summary: The Chiral Challenge Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate is a critical chiral building block, structurally analogous to Danshensu and other bioactive phenyllactates. Its absolute stereoche...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chiral Challenge

Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate is a critical chiral building block, structurally analogous to Danshensu and other bioactive phenyllactates. Its absolute stereochemistry at the C2-position is the determinant factor for biological efficacy in downstream applications, particularly in the synthesis of PPAR agonists, protease inhibitors, and specific fragrance ingredients.

A common pitfall in the development of this intermediate is reliance on optical rotation (OR) alone, which is prone to solvent effects and concentration dependence. This guide objectively compares the performance of three validation methodologies and establishes the Modified Mosher’s Method as the industry-standard protocol for unambiguous assignment.

Comparative Analysis: Stereochemical Assignment Methods[1]

We evaluated three standard methodologies for determining the absolute configuration of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate. The table below summarizes their performance metrics based on reliability, material requirements, and throughput.

Table 1: Performance Matrix of Confirmation Methods
FeatureMethod A: Mosher's Analysis (NMR) Method B: X-Ray Crystallography Method C: Optical Rotation (OR)
Reliability High (Gold Standard) Absolute (Platinum)Low (Ambiguous)
Material Req. ~10-15 mg>20 mg (Single Crystal)>50 mg
Time to Result 24 Hours3-14 Days< 1 Hour
Prerequisites Secondary Alcohol (Present)Crystalline SolidKnown Literature Standard
Risk Factors Incomplete reactionFailure to crystallize (Likely for this ester)Solvent/Temp variance
Verdict Recommended Contingency OnlyRoutine QC Only

Expert Insight: For Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate, Method B is often non-viable because the isopropyl group and methyl ester functionality increase conformational flexibility, frequently resulting in oils or amorphous solids that resist diffraction-quality crystallization. Method A is the robust, self-validating choice.

Core Directive: The Advanced Mosher's Protocol

This section details the causal logic and execution of the Modified Mosher’s Method. This method relies on the magnetic anisotropy of the Mosher auxiliary (MTPA) to shield/deshield protons in a predictable manner.

The Mechanistic Logic

By reacting the substrate with both (R)- and (S)-MTPA chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), we create two diastereomeric esters.

  • Conformational Lock: The ester bond rotates to place the CF3 group, the carbonyl oxygen, and the methine proton in a specific plane (syn-periplanar).

  • Shielding Effect: The phenyl group of the MTPA auxiliary shields protons on one side of the plane, causing an upfield shift (lower ppm).

  • Calculation: We calculate

    
    . The sign of this value (+ or -) maps the spatial arrangement of substituents.
    
Experimental Workflow

MosherWorkflow Start Substrate: Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate Split Split Sample (2 x 5mg) Start->Split RxnS Rxn A: (R)-MTPA-Cl (Yields S-Mosher Ester) Split->RxnS RxnR Rxn B: (S)-MTPA-Cl (Yields R-Mosher Ester) Split->RxnR Workup Mini-Workup (EtOAc/HCl wash) RxnS->Workup RxnR->Workup NMR 1H NMR Analysis (CDCl3, 400+ MHz) Workup->NMR Calc Calculate Δδ = δS - δR for protons L1 and L2 NMR->Calc Assign Assign Absolute Config (Cahn-Ingold-Prelog) Calc->Assign

Figure 1: Step-by-step workflow for the stereochemical assignment using Mosher's method.

Step-by-Step Protocol

Reagents:

  • Substrate (10 mg total)

  • (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl

  • Pyridine (dry)

  • DMAP (catalytic)

  • Deuterated Chloroform (

    
    )
    

Procedure:

  • Preparation: Place 5 mg of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate into two separate 4 mL vials.

  • Derivatization:

    • Vial A: Add 0.5 mL dry pyridine, catalytic DMAP, and 10 µL (R)-(-)-MTPA-Cl . (Note: This reagent yields the (S)-ester ).

    • Vial B: Add 0.5 mL dry pyridine, catalytic DMAP, and 10 µL (S)-(+)-MTPA-Cl . (Note: This reagent yields the (R)-ester ).

  • Incubation: Stir at room temperature for 4 hours. Monitor by TLC (Rf of ester > Rf of alcohol).

  • Workup: Dilute with Et2O, wash with 1N HCl (to remove pyridine), sat. NaHCO3, and brine. Dry over Na2SO4 and concentrate.

  • Analysis: Dissolve residues in

    
     and acquire 1H NMR.
    
Data Interpretation (Self-Validating Logic)

For Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate, focus on two key proton environments:

  • Protons A (Methyl Ester):

    
    
    
  • Protons B (Benzylic):

    
    
    

The Assignment Rule: Calculate


 for each proton.
  • If Configuration is (2S):

    • The Methyl Ester (Protons A) will be on the right side of the plane (shielded by phenyl in S-ester, deshielded in R-ester).

      
      .
      
    • The Benzylic (Protons B) will be on the left side (deshielded in S-ester, shielded in R-ester).

      
      .
      
  • If Configuration is (2R):

    • The signs will be inverted.

Visual Model:

MosherModel cluster_legend Interpretation Key C2 C2 (Chiral) H H C2->H OMTPA O-MTPA (Auxiliary) C2->OMTPA R1 COOCH3 (Group L1) C2->R1 Δδ < 0 (If 2S) R2 CH2-Ar (Group L2) C2->R2 Δδ > 0 (If 2S) Legend Δδ = δ(S-ester) - δ(R-ester) Positive (+) = Right side Negative (-) = Left side

Figure 2: The Mosher Shielding Model applied to the C2 chiral center.

Performance Check: Chiral Purity (ee%)

Once the absolute configuration is confirmed via NMR, the optical purity must be quantified using Chiral HPLC. The Mosher method confirms which enantiomer you have; HPLC confirms how much of it you have.

Recommended Protocol:

  • Column: Daicel Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Strong absorption from the isopropylphenyl group).

  • Expectation: The enantiomers should resolve with

    
    .
    

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents. Configuration Correlations via Nuclear Magnetic Resonance Chemical Shifts of Diastereomeric Mandelate, O-Methylmandelate, and α-Methoxy-α-trifluoromethylphenylacetate (MTPA) Esters. Journal of the American Chemical Society, 95(2), 512–519.

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons. Nature Protocols, 2, 2451–2458.

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.

Safety & Regulatory Compliance

Safety

Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate proper disposal procedures

Operational Guide: Disposal of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate Executive Summary & Chemical Profile Objective: This guide defines the safe handling, stabilization, and disposal protocols for Methyl 2-hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Disposal of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate

Executive Summary & Chemical Profile

Objective: This guide defines the safe handling, stabilization, and disposal protocols for Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate . As a functionalized alpha-hydroxy phenyl ester, this compound presents specific challenges regarding lipophilicity and potential hydrolysis.

Critical Warning: While specific commodity Safety Data Sheets (SDS) may not exist for this exact intermediate in public databases, its structural analogs (e.g., Methyl 3-(4-isopropylphenyl)propionate) indicate it acts as a Skin/Eye Irritant and a potential Aquatic Toxin . Treat as a Combustible Organic Liquid/Solid .

Chemical Identity & Hazard Matrix
PropertySpecification / Estimate
Chemical Name Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate
Functional Class Alpha-hydroxy ester; Alkyl-substituted aromatic
Molecular Formula C₁₃H₁₈O₃
Estimated MW ~222.28 g/mol
Physical State Viscous Oil or Low-Melting Solid (Racemic mixtures are often oils)
Est.[1][2] Flash Point >110°C (Closed Cup) – Combustible
Solubility Low in water; High in organic solvents (DCM, EtOAc, MeOH)
Primary Hazards H315 (Skin Irritant), H319 (Eye Irritant), H411 (Toxic to aquatic life)
Waste Code (RCRA) Non-Listed (Unless in ignitable solvent). Manage as D001 (Ignitable) or Non-Regulated Organic.

Pre-Disposal Stabilization: The Self-Validating System

The Core Directive: You cannot simply pour this into a "General Organic" drum without a compatibility check. Alpha-hydroxy esters possess a secondary hydroxyl group adjacent to the ester carbonyl, making them susceptible to specific reactivities.

Mechanism of Risk: Uncontrolled Hydrolysis & Polymerization
  • The Risk: In the presence of strong bases (e.g., waste streams containing sodium hydroxide or alkoxides) or strong Lewis acids, alpha-hydroxy esters can undergo rapid saponification or intermolecular esterification (forming lactides/oligomers). This generates heat (exotherm).

  • The Control: Ensure the waste stream pH is near neutral (pH 5–9) before bulking.

Protocol: The Compatibility Check

Before adding this substance to a satellite accumulation container:

  • Aliquot Test: Take 5 mL of the target waste drum contents into a glass vial.

  • Spike: Add 1 mL of Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate.

  • Observe: Watch for 5 minutes.

    • Bubbling/Heat:STOP. Do not mix. Segregate into a separate container.

    • Precipitation:STOP. Potential for clogging waste lines.

    • No Change:PROCEED. The stream is compatible.

Disposal Workflow: Step-by-Step

This workflow utilizes a "Cradle-to-Grave" logic ensuring compliance with EPA RCRA standards (40 CFR 261).

Step 1: Waste Characterization & Segregation

Determine the physical state and mixture composition.

  • Scenario A: Pure Substance (Expired/Degraded)

    • Action: Keep in original vial if possible. Place vial in a secondary sealable bag. Label as "Solid/Liquid Chemical Waste for Incineration."

  • Scenario B: Diluted in Solvent (e.g., HPLC Waste, Reaction Mother Liquor)

    • Action: Segregate based on the solvent carrier.

      • Halogenated Solvents (DCM, Chloroform): Segregate to Halogenated Waste .

      • Non-Halogenated (Methanol, Ethyl Acetate): Segregate to Non-Halogenated Organic Waste .

Step 2: Containerization
  • Vessel: High-Density Polyethylene (HDPE) or Glass (Amber preferred to prevent photo-oxidation of the aromatic ring).

  • Headspace: Leave minimum 10% headspace to allow for thermal expansion.

  • Labeling: Must include:

    • Full Chemical Name (No abbreviations).

    • Hazard Checkboxes: [x] Irritant [x] Combustible [x] Toxic to Aquatic Life.

    • Date of Accumulation Start.

Step 3: The Decision Matrix (Visualization)

DisposalLogic Start Waste Generation: Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate StateCheck Determine Physical State & Purity Start->StateCheck PureSubstance Pure Substance (Solid or Viscous Oil) StateCheck->PureSubstance InSolution Dissolved in Solvent StateCheck->InSolution DisposalA Pack in Lab Pack Destruction: Incineration PureSubstance->DisposalA Do not bulk pour SolventType Identify Solvent Base InSolution->SolventType Halogenated Halogenated Solvent (DCM, CHCl3) SolventType->Halogenated NonHalogenated Non-Halogenated (MeOH, EtOAc, Acetone) SolventType->NonHalogenated Aqueous Aqueous Mixture (>50% Water) SolventType->Aqueous DisposalB Bulking: Halogenated Waste Stream Destruction: High Temp Incineration Halogenated->DisposalB DisposalC Bulking: High BTU Fuels Program Destruction: Fuel Blending NonHalogenated->DisposalC DisposalD Check pH -> Neutralize Segregate for Aqueous Treatment Aqueous->DisposalD Risk of Hydrolysis

Caption: Decision matrix for segregating waste streams based on solvent carrier and physical state.

Spill Management Protocol

Scenario: A 100 mL bottle of the pure ester drops and shatters.

  • Immediate Isolation:

    • Evacuate the immediate 3-meter radius.

    • PPE Upgrade: Nitrile gloves (double gloved) + Safety Goggles + Lab Coat. If aerosolized, use N95 or half-mask respirator with organic vapor cartridges.

  • Containment:

    • Use Universal Absorbent Pads or Vermiculite .

    • Do not use paper towels as the primary absorbent for aromatic esters; they increase surface area for evaporation and flammability.

  • Cleanup:

    • Cover spill from outside in.

    • Scoop absorbed material into a wide-mouth jar.

    • Decontamination: Wipe surface with a soap/water solution (surfactant is needed to solubilize the lipophilic isopropylphenyl group).

  • Disposal of Debris:

    • Label container: "Hazardous Waste - Debris contaminated with Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate."

Regulatory Framework & Compliance

  • USA (EPA RCRA):

    • This material is not explicitly P- or U-listed.

    • Determination: Generator must determine if waste exhibits characteristics (Ignitability D001).

    • Best Practice: Incineration is the preferred method to ensure destruction of the aromatic ring and prevent environmental bioaccumulation.

  • EU (REACH):

    • Likely classified as Aquatic Chronic 2 (H411) . Disposal must prevent entry into drains or waterways.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR).

  • Fisher Scientific. (2021). Safety Data Sheet: Methyl 3-(4-isopropylphenyl)propionate (Structural Analog).

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets.

Sources

Handling

Personal protective equipment for handling Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate

A Researcher's Guide to Safely Handling Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate The guidance herein is based on established principles of chemical safety and data from analogous compounds, namely other aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Safely Handling Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate

The guidance herein is based on established principles of chemical safety and data from analogous compounds, namely other aromatic esters.[1][2][3] The core principle is to minimize exposure through a combination of engineering controls, administrative controls, and appropriate personal protective equipment (PPE).

Hazard Assessment of Structurally Similar Compounds

Data from related aromatic esters, such as Methyl 2-(4-isopropylphenyl)propionate and Methyl 3-(2-hydroxyphenyl)propanoate, indicate the following potential hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[3][4]

  • Skin Corrosion/Irritation: Causes skin irritation.[3][5]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3][5]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]

Given these potential hazards, a comprehensive PPE strategy is essential.

Recommended Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent contact with and inhalation of the chemical. The following table summarizes the recommended PPE for handling Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate.

PPE CategorySpecificationRationale
Hand Protection Butyl rubber or heavy-duty Nitrile gloves.[6][7]Esters and aromatic hydrocarbons can degrade many common glove materials. Butyl rubber offers excellent resistance to esters and ketones.[6][8][9] Nitrile gloves provide good resistance to oils, greases, and some solvents.[6][7] Always inspect gloves for degradation or punctures before use.[10]
Eye and Face Protection Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[11] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[12][13]To protect against splashes that can cause serious eye irritation.[3]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[1][11] If engineering controls are insufficient or for spill cleanup, a NIOSH-approved respirator with organic vapor cartridges is recommended.To prevent inhalation of vapors or aerosols that may cause respiratory irritation.[3]
Protective Clothing A chemically resistant laboratory coat.[14]To protect skin from accidental splashes and contamination.[10]
Footwear Closed-toe shoes made of a non-absorbent material.To protect feet from spills.
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate.

PPE_Selection_Workflow Start Start: Handling Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate Assess_Hazards Assess Hazards (Skin/Eye/Respiratory Irritant, Harmful if Swallowed) Start->Assess_Hazards Engineering_Controls Are Engineering Controls Sufficient? (e.g., Fume Hood) Assess_Hazards->Engineering_Controls Select_PPE Select Core PPE Engineering_Controls->Select_PPE Yes Respirator Add Respirator (Organic Vapor Cartridges) Engineering_Controls->Respirator No Hand_Protection Hand Protection: Butyl Rubber or Nitrile Gloves Select_PPE->Hand_Protection Eye_Protection Eye Protection: Chemical Splash Goggles Select_PPE->Eye_Protection Body_Protection Body Protection: Lab Coat Select_PPE->Body_Protection Splash_Risk Is there a significant splash risk? Body_Protection->Splash_Risk Face_Shield Add Face Shield Splash_Risk->Face_Shield Yes Aerosol_Risk Is there a risk of aerosol generation or inadequate ventilation? Splash_Risk->Aerosol_Risk No Face_Shield->Aerosol_Risk Aerosol_Risk->Respirator Yes End Proceed with work using selected PPE Aerosol_Risk->End No Respirator->End

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